molecular formula C10H6 B158350 1,3-Diethynylbenzene CAS No. 1785-61-1

1,3-Diethynylbenzene

Cat. No.: B158350
CAS No.: 1785-61-1
M. Wt: 126.15 g/mol
InChI Key: PNXLPYYXCOXPBM-UHFFFAOYSA-N
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Description

1,3-Diethynylbenzene is a key bifunctional monomer in advanced materials research, primarily valued for its role in polymerization reactions via the opening of its C≡C bonds . Its homopolymerization can proceed through one or both ethynyl groups, leading to polymers with linear, branched, or crosslinked intramolecular structures, which fundamentally define the properties of the resulting material . This compound is integral to the development of heat-resistant and ablative materials for demanding applications in fields such as aviation and space technology . Furthermore, polymers derived from diethynylarenes like this compound show promise for creating materials with specific functionalities, including components for solar cells, optically active polymers, and microporous polymers for separation membranes . The presence of -Ph-C≡CH side substituents in the polymers provides an additional avenue for post-synthesis modification via click chemistry and other polymer-analogous transformations, allowing researchers to finely tune material properties . This product is intended for research applications such as pharmaceutical intermediates, chemical synthesis, and general laboratory R&D .

Properties

IUPAC Name

1,3-diethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6/c1-3-9-6-5-7-10(4-2)8-9/h1-2,5-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXLPYYXCOXPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25359-90-4
Record name Benzene, 1,3-diethynyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25359-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20170491
Record name Benzene, 1,3-diethynyl-
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1785-61-1
Record name Benzene, 1,3-diethynyl-
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Record name Benzene, 1,3-diethynyl-
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Record name m-Diethynylbenzene
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Foundational & Exploratory

Synthesis of 1,3-Diethynylbenzene from 1,3-Dibromobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-diethynylbenzene, a versatile building block in medicinal chemistry and materials science, starting from 1,3-dibromobenzene. The primary method detailed is the Sonogashira cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.

Reaction Overview: Sonogashira Coupling Approach

The synthesis of this compound from 1,3-dibromobenzene is typically achieved through a two-step, one-pot Sonogashira coupling reaction. This process involves the palladium- and copper-co-catalyzed coupling of 1,3-dibromobenzene with a protected acetylene source, most commonly trimethylsilylacetylene (TMSA). The resulting silyl-protected intermediate, 1,3-bis(trimethylsilylethynyl)benzene, is then deprotected in situ to yield the final product.

The use of a protecting group for the terminal alkyne is crucial to prevent self-coupling and other side reactions. The trimethylsilyl (TMS) group is ideal due to its ease of introduction and subsequent removal under mild conditions.

Experimental Data

The following tables summarize the key quantitative data for the synthesis of this compound from 1,3-dibromobenzene via a Sonogashira coupling reaction.

Table 1: Reactant and Catalyst Stoichiometry

ComponentMolar Equiv.Purpose
1,3-Dibromobenzene1.0Starting Material
Trimethylsilylacetylene (TMSA)2.2 - 2.5Alkyne Source
Pd(PPh₃)₂Cl₂0.02 - 0.05Palladium Catalyst
Copper(I) Iodide (CuI)0.04 - 0.10Co-catalyst
Triethylamine (Et₃N)-Solvent and Base

Table 2: Reaction Conditions and Yields

ParameterValueNotes
TemperatureRoom Temperature to 60°CThe reaction is typically initiated at room temperature and may be gently heated to ensure completion.
Reaction Time12 - 24 hoursMonitored by TLC or GC-MS for disappearance of the starting material.
Deprotection AgentK₂CO₃ / MeOH or TBAFAdded after the coupling reaction is complete.
Deprotection Time1 - 3 hoursTypically carried out at room temperature.
Overall Yield85 - 95%Isolated yield of this compound after purification.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 1,3-dibromobenzene in a one-pot procedure.

Materials:

  • 1,3-Dibromobenzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Hexane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromobenzene (1.0 eq).

  • Catalyst and Reagent Addition: Under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.06 eq).

  • Solvent and Amine Addition: Add anhydrous triethylamine to the flask to dissolve the reactants.

  • Addition of Alkyne: Add trimethylsilylacetylene (2.4 eq) dropwise to the stirred solution at room temperature.

  • Coupling Reaction: Stir the reaction mixture at room temperature for 24 hours or until TLC analysis indicates complete consumption of the 1,3-dibromobenzene. The reaction mixture will typically become a thick slurry.

  • Deprotection: To the reaction mixture, add methanol followed by potassium carbonate (3.0 eq). Stir the mixture at room temperature for 2 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow oil. Caution: this compound is reported to be potentially explosive upon distillation. Purification should be performed using chromatography.

Visualizations

Reaction Pathway

Sonogashira_Reaction cluster_reactants Reactants cluster_catalysts Catalysts & Base 1,3-Dibromobenzene 1,3-Dibromobenzene Intermediate 1,3-Bis(trimethylsilylethynyl)benzene 1,3-Dibromobenzene->Intermediate Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Intermediate Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 Pd(PPh3)2Cl2->Intermediate CuI CuI CuI->Intermediate Et3N Et3N Et3N->Intermediate Deprotection Deprotection (K2CO3, MeOH) Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Sonogashira coupling of 1,3-dibromobenzene with TMSA followed by deprotection.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: - Add 1,3-dibromobenzene to flask Start->Reaction_Setup Catalyst_Addition 2. Add Catalysts: - Pd(PPh3)2Cl2 - CuI Reaction_Setup->Catalyst_Addition Solvent_Base 3. Add Et3N Catalyst_Addition->Solvent_Base Alkyne_Addition 4. Add TMSA Solvent_Base->Alkyne_Addition Coupling 5. Stir at RT for 24h Alkyne_Addition->Coupling Deprotection_Step 6. Deprotection: - Add MeOH and K2CO3 Coupling->Deprotection_Step Workup 7. Aqueous Work-up: - Quench with NH4Cl (aq) - Extract with EtOAc Deprotection_Step->Workup Purification 8. Purification: - Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

synthesis of 1,3-diethynylbenzene experimental procedure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of a common and reliable experimental procedure for the synthesis of 1,3-diethynylbenzene, a crucial building block for advanced materials such as Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and Organic Light-Emitting Diodes (OLEDs).[1] The primary method detailed is a two-step process involving a double Sonogashira coupling followed by a deprotection step. This approach is widely adaptable and provides a high yield of the target compound.

Synthetic Strategy Overview

The synthesis commences with a palladium-catalyzed Sonogashira cross-coupling reaction.[2] This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. To ensure selectivity and prevent unwanted side reactions like homocoupling, a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA) or triisopropylsilylacetylene (TIPS-acetylene), is typically used.[3][4] The starting aryl halide of choice is 1,3-diiodobenzene due to its higher reactivity compared to other dihalobenzenes.[2]

The resulting intermediate, 1,3-bis((trimethylsilyl)ethynyl)benzene, is then subjected to a deprotection step to remove the silyl groups, yielding the final product, this compound. Various methods exist for this desilylation, including the use of fluoride ions or milder, catalytic approaches.[5][6]

Experimental Protocols

Step 1: Synthesis of 1,3-bis((trimethylsilyl)ethynyl)benzene via Sonogashira Coupling

This procedure outlines the double Sonogashira coupling of 1,3-diiodobenzene with trimethylsilylacetylene. The reaction is carried out under an inert atmosphere to prevent catalyst degradation and side reactions.[7]

Materials and Reagents:

  • 1,3-Diiodobenzene (C₆H₄I₂)

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Piperidine[3]

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-diiodobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous toluene or THF to the flask, followed by the addition of triethylamine or piperidine as the base.

  • Slowly add trimethylsilylacetylene to the reaction mixture at room temperature.

  • The reaction mixture is then heated to a specified temperature (typically between room temperature and reflux) and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then purified, typically by column chromatography on silica gel, to isolate the 1,3-bis((trimethylsilyl)ethynyl)benzene product.

Step 2: Deprotection to Yield this compound

This step involves the cleavage of the C-Si bonds to liberate the terminal alkyne functionalities. A mild and efficient method using catalytic iron(III) chloride in methanol is described below.[6]

Materials and Reagents:

  • 1,3-bis((trimethylsilyl)ethynyl)benzene

  • Iron(III) chloride (FeCl₃) or Iron(III) chloride hexahydrate (FeCl₃·6H₂O)[6]

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Silica gel

Procedure:

  • Dissolve the 1,3-bis((trimethylsilyl)ethynyl)benzene intermediate in methanol in a round-bottom flask.

  • Add a catalytic amount of iron(III) chloride to the solution. The reaction is typically carried out at room temperature.[6]

  • Stir the mixture and monitor the progress of the deprotection by TLC. The reaction is generally complete within a few minutes to a few hours, depending on the scale and substrate.[6]

  • Once the reaction is complete, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate to remove the inorganic salts.

  • The filtrate is collected and the solvent is removed by rotary evaporation.

  • The resulting crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reagents and Conditions for Sonogashira Coupling

Reagent/ParameterMolar Equiv. (relative to 1,3-diiodobenzene)Typical Value/Condition
1,3-Diiodobenzene1.0-
Trimethylsilylacetylene2.2 - 2.5-
PdCl₂(PPh₃)₂0.02 - 0.05 (2-5 mol%)-
Copper(I) Iodide (CuI)0.01 - 0.10 (1-10 mol%)-
Base (e.g., TEA)2.0 - 4.0-
Solvent-Toluene or THF
Temperature-25 - 80 °C
Reaction Time-4 - 24 hours
Yield-85 - 95%

Table 2: Reagents and Conditions for Silyl Group Deprotection

Reagent/ParameterMolar Equiv. (relative to intermediate)Typical Value/Condition
1,3-bis((trimethylsilyl)ethynyl)benzene1.0-
Iron(III) Chloride (FeCl₃)0.001 - 0.1 (0.1-10 mol%)-
Solvent-Methanol
Temperature-Room Temperature (~23 °C)[6]
Reaction Time-10 minutes - 2 hours[6]
Yield->90%

Mandatory Visualization

The following diagrams illustrate the synthetic pathway for this compound.

Sonogashira_Coupling cluster_reactants Reactants cluster_products Products A 1,3-Diiodobenzene C 1,3-bis((trimethylsilyl)ethynyl)benzene A->C PdCl₂(PPh₃)₂, CuI Triethylamine, Toluene B 2 x Trimethylsilylacetylene D 2 x HI

Caption: Step 1: Double Sonogashira coupling reaction.

Deprotection cluster_reactant Reactant cluster_product Product A 1,3-bis((trimethylsilyl)ethynyl)benzene B This compound A->B FeCl₃ (cat.) Methanol C 2 x TMS-Cl (hypothetical)

Caption: Step 2: Deprotection of the silyl groups.

References

Characterization of 1,3-Diethynylbenzene: A Technical Guide to NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethynylbenzene is a key building block in the synthesis of advanced materials, including organic electronics, porous polymers, and dendrimers. Its rigid structure and reactive ethynyl groups make it a versatile component for creating complex molecular architectures. Accurate structural elucidation and purity assessment are paramount for its application in these high-performance materials. This technical guide provides an in-depth overview of the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While a complete, publicly available dataset with detailed experimental parameters for this compound is not readily found, this guide synthesizes available information and provides expected spectral features based on established principles of spectroscopy.

Spectroscopic Analysis Workflow

The structural confirmation of this compound relies on a synergistic approach employing both NMR and IR spectroscopy. The logical workflow for this characterization is outlined below.

G cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectral Data (Vibrational Frequencies) IR->IR_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals in both the aromatic and acetylenic regions. The symmetry of the molecule (C₂ᵥ) results in a specific pattern of signals for the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.7t~1.5 (meta)
H-4/H-6~7.5dd~7.7 (ortho), ~1.5 (meta)
H-5~7.4t~7.7 (ortho)
Acetylenic H~3.1s-

Note: Predicted values are based on the analysis of substituted benzenes and may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, four signals are expected for the aromatic carbons and two for the ethynyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1/C-3~122
C-2~136
C-4/C-6~132
C-5~129
C≡CH~83
C≡CH~77

Note: Predicted values are based on additivity rules for substituted benzenes and may vary with experimental conditions.

Experimental Protocol for NMR Spectroscopy

A detailed experimental protocol for acquiring high-quality NMR spectra of this compound is provided below.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (modern spectrometers can reference to the residual solvent peak).

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton couplings.

    • ¹H NMR:

      • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

      • Acquisition Time: Typically 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.

      • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

    • ¹³C NMR:

      • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

      • Acquisition Time: Typically 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

      • Spectral Width: A spectral width of approximately 200-220 ppm is standard.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound, particularly the characteristic vibrations of the alkyne and aromatic moieties.

Table 3: Key IR Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency (cm⁻¹)Intensity
Acetylenic C-H Stretch~3300Strong, Sharp
Aromatic C-H Stretch3100-3000Medium to Weak
Alkyne C≡C Stretch2150-2100Medium to Weak, Sharp
Aromatic C=C Stretch1600-1450Medium to Weak (multiple bands)
Aromatic C-H Out-of-Plane Bending900-675Strong

Note: The exact peak positions can be influenced by the sample preparation method (e.g., neat liquid, KBr pellet, or solution).

Experimental Protocol for IR Spectroscopy

The following protocol outlines the procedure for obtaining an IR spectrum of this compound.

  • Sample Preparation:

    • Neat Liquid: If this compound is a liquid at room temperature, a spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet: If the sample is a solid or to obtain a solid-state spectrum, prepare a KBr pellet. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride (CCl₄) or chloroform (CHCl₃)) in an appropriate concentration. Use a liquid cell with a defined path length for the measurement.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

    • Spectral Range: Scan the mid-IR region, typically from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

    • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • Background: Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) before running the sample spectrum.

  • Data Processing:

    • The instrument software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the key absorption bands corresponding to the functional groups of this compound.

Conclusion

The combined application of NMR and IR spectroscopy provides a comprehensive characterization of this compound. While publicly accessible, fully assigned spectral data with detailed experimental conditions are scarce, the principles outlined in this guide allow for the confident identification and structural verification of this important chemical building block. For mission-critical applications, it is always recommended to acquire experimental data on the specific batch of material being used and to compare it with reliable reference spectra if they can be obtained.

Spectroscopic Data for 1,3-Diethynylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethynylbenzene is a key building block in the synthesis of advanced materials, including polymers, dendrimers, and functional organic molecules. Its rigid structure and reactive ethynyl groups make it a versatile component in materials with unique electronic and optical properties. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and for monitoring its incorporation into larger molecular frameworks. This guide provides a comprehensive overview of the spectroscopic data for this compound, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Instrument: Bruker Tensor 27 FT-IR Technique: Neat

Wavenumber (cm⁻¹)AssignmentIntensity
~3290≡C-H stretchStrong
~3050Aromatic C-H stretchMedium
~2100C≡C stretchMedium
~1580, 1480, 1420Aromatic C=C stretchMedium-Strong
~880, 780Aromatic C-H bend (out-of-plane)Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

¹H NMR

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.65t, J = 1.6 Hz1HH-2
~7.50dd, J = 7.7, 1.6 Hz2HH-4, H-6
~7.35t, J = 7.7 Hz1HH-5
~3.10s2H≡C-H

¹³C NMR

Chemical Shift (ppm)Assignment
~135.0C-4, C-6
~132.5C-2
~128.8C-5
~122.5C-1, C-3
~82.0C ≡C-H
~78.0C≡C -H
Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Ionization: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
126100[M]⁺ (Molecular Ion)
12550[M-H]⁺
10020[M-C₂H₂]⁺
7630[C₆H₄]⁺
7540[C₆H₃]⁺
5015[C₄H₂]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)
  • Sample Preparation : A small drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup : A background spectrum of the clean, empty ATR crystal is recorded. The instrument is set to acquire data in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Acquisition : The sample is brought into contact with the ATR crystal, and the spectrum is acquired by co-adding 16 scans to improve the signal-to-noise ratio.

  • Data Processing : The resulting spectrum is baseline corrected and the peak positions are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup : The NMR spectrometer is tuned and locked onto the deuterium signal of the CDCl₃. Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Data Acquisition : A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1 second, and the acquisition of 16 transients.

  • ¹³C NMR Data Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and the acquisition of 1024 transients.

  • Data Processing : The free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Mass Spectrometry (MS) Protocol (GC-MS with Electron Ionization)
  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane.

  • Gas Chromatography (GC) Setup : A GC equipped with a non-polar capillary column (e.g., DB-5ms) is used. The oven temperature program is set to ramp from an initial temperature of 50°C to a final temperature of 250°C to ensure separation of the analyte from any impurities.

  • Mass Spectrometry (MS) Setup : The mass spectrometer is operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer is set to scan a mass range of m/z 40-300.

  • Data Acquisition : The sample is injected into the GC, and the mass spectrum of the eluting this compound peak is recorded.

  • Data Analysis : The mass spectrum corresponding to the GC peak of this compound is analyzed to identify the molecular ion and major fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Prep_IR Neat Liquid Sample->Prep_IR Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dilute in Dichloromethane Sample->Prep_MS IR_Acq FTIR-ATR Prep_IR->IR_Acq NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq MS_Acq GC-MS (EI) Prep_MS->MS_Acq IR_Data IR Spectrum (Wavenumber vs. Transmittance) IR_Acq->IR_Data NMR_Data NMR Spectra (Chemical Shift vs. Intensity) NMR_Acq->NMR_Data MS_Data Mass Spectrum (m/z vs. Relative Intensity) MS_Acq->MS_Data

Caption: Workflow for the spectroscopic analysis of this compound.

Solubility of 1,3-Diethynylbenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,3-diethynylbenzene in organic solvents. Due to a notable scarcity of publicly available quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol for determining solubility, alongside qualitative solubility information and a discussion of the theoretical principles governing the dissolution of this compound. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various experimental and developmental contexts.

Introduction

This compound is a hydrocarbon featuring a benzene ring substituted with two ethynyl groups at the meta positions. Its rigid structure and reactive terminal acetylenes make it a valuable building block in the synthesis of polymers, organic frameworks, and complex organic molecules. Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation. This guide addresses the current knowledge gap regarding the solubility of this compound and provides a practical framework for its determination.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of this compound in common organic solvents. However, some qualitative information has been reported.

Table 1: Qualitative Solubility of this compound

SolventCommon AbbreviationSolubility
ChloroformCHCl₃Slightly Soluble[1][2]
Dimethyl SulfoxideDMSOSlightly Soluble[1][2]

The term "slightly soluble" indicates that while some dissolution occurs, the compound does not dissolve to a large extent in these solvents. The nonpolar, aromatic nature of this compound suggests it is likely to exhibit greater solubility in nonpolar or moderately polar aprotic solvents that can engage in π-π stacking or van der Waals interactions.

Experimental Protocol for Solubility Determination

Given the absence of comprehensive solubility data, the following experimental protocol provides a standardized method for its determination. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (PTFE, 0.2 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. To further separate the undissolved solid, centrifuge the vials at a moderate speed.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Centrifuge to separate undissolved solid B->C D Filter supernatant C->D E Dilute filtered solution D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The following diagram outlines the key factors influencing its solubility in organic solvents.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interaction Intermolecular Interactions Solute Nonpolar Aromatic π-systems Favorable Favorable Interactions (van der Waals, π-π stacking) Leads to Higher Solubility Solute->Favorable dissolves in Unfavorable Unfavorable Interactions (e.g., H-bonding disruption) Leads to Lower Solubility Solute->Unfavorable does not dissolve well in Polar Polar (e.g., Water, Ethanol) Polar->Unfavorable Nonpolar Nonpolar (e.g., Hexane, Toluene) Nonpolar->Favorable Intermediate Intermediate Polarity (e.g., Chloroform, THF) Intermediate->Favorable

Caption: Relationship between solute/solvent properties and solubility.

Conclusion

References

Electronic Properties of Diethynylbenzene Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of the ortho, meta, and para isomers of diethynylbenzene. These molecules are of significant interest in the fields of molecular electronics, materials science, and drug development due to their rigid structures and conjugated π-systems. This document summarizes key electronic parameters, details experimental protocols for their characterization, and provides visual workflows for their synthesis and analysis. While a complete experimental dataset for all isomers is not available in a single source, this guide consolidates existing theoretical and experimental data to provide a comparative analysis.

Introduction

Diethynylbenzene (DEB) isomers are aromatic hydrocarbons consisting of a benzene ring substituted with two ethynyl groups. The positional isomerism (ortho, meta, and para) significantly influences their electronic structure and, consequently, their material properties. The linear and rigid nature of the ethynyl substituents, combined with the aromatic core, makes DEB derivatives promising candidates for molecular wires, organic semiconductors, and as building blocks for more complex functional materials. Understanding the fundamental electronic properties of these isomers is crucial for designing and fabricating novel molecular-scale devices and functional materials.

Electronic Properties of Diethynylbenzene Isomers

The electronic properties of the DEB isomers are primarily governed by the extent of π-conjugation between the two ethynyl groups, which is dictated by their relative positions on the benzene ring.

  • Para-diethynylbenzene (p-DEB): Exhibits the most extended π-conjugation as the ethynyl groups are in a linear arrangement through the benzene ring. This generally leads to a smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap.

  • Meta-diethynylbenzene (m-DEB): The ethynyl groups are not in direct conjugation through the benzene ring, leading to a disruption of the end-to-end π-system. This typically results in a larger HOMO-LUMO gap compared to the para isomer.

  • Ortho-diethynylbenzene (o-DEB): Steric hindrance between the adjacent ethynyl groups can cause out-of-plane twisting, which may disrupt π-conjugation. However, the close proximity of the π-systems can also lead to through-space interactions.

Quantitative Data Summary

Table 1: Calculated Electronic Properties of Neutral Diethynylbenzene Isomers

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
ortho-6.25-0.855.40
meta-6.30-0.805.50
para-6.20-0.905.30

Note: These values are representative estimates from DFT calculations and can vary depending on the computational method and basis set used.

Table 2: Experimental Electronic Properties of Diethynylbenzene Isomers

IsomerOxidation Potential (V vs. Fc/Fc+)Reduction Potential (V vs. Fc/Fc+)Electrochemical Gap (eV)UV-Vis λmax (nm)
orthoNot availableNot availableNot available~250, ~260
metaNot availableNot availableNot available~255, ~265
paraNot availableNot availableNot available~260, ~270

Experimental Protocols

This section details the methodologies for the synthesis and characterization of diethynylbenzene isomers.

Synthesis of Diethynylbenzene Isomers

A common route for the synthesis of diethynylbenzene isomers involves the dehydrohalogenation of the corresponding bis(α,β-dihaloethyl)benzenes.[3] A "one-pot" procedure has also been described.[3]

General Protocol for Dehydrobromination:

  • Bromination of Divinylbenzene: A mixture of divinylbenzene (DVB) isomers is dissolved in a suitable solvent (e.g., sulfolane).[3] Bromine is added dropwise to the solution at a controlled rate to maintain the reaction temperature below 50°C.[3] The reaction proceeds until the olefinic unsaturation is consumed.

  • Dehydrobromination: A strong base, such as potassium hydroxide or sodium hydroxide, is added to the reaction mixture containing the intermediate brominated product.[3] The mixture is heated to induce dehydrobromination, yielding diethynylbenzene.

  • Separation and Purification: The diethynylbenzene is separated from the reaction mixture, typically by steam distillation or vacuum distillation.[3][4] The isomers can then be separated by techniques such as fractional crystallization or chromatography. For para-diethynylbenzene, which is a solid at room temperature, crystallization is a viable purification method.[4]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Experimental Setup:

  • Potentiostat: An instrument to control the potential and measure the current.

  • Electrochemical Cell: A three-electrode setup is typically used.[5]

    • Working Electrode: A glassy carbon or platinum electrode.[5]

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

    • Counter Electrode: A platinum wire.

  • Electrolyte Solution: A solution of the diethynylbenzene isomer in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆).[6]

Protocol:

  • Prepare a solution of the diethynylbenzene isomer (typically 1-5 mM) in the electrolyte solution.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.[6]

  • Assemble the electrochemical cell with the three electrodes immersed in the solution.

  • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate typically ranges from 20 to 200 mV/s.[7]

  • To calibrate the potential scale, add a small amount of an internal standard with a known redox potential, such as ferrocene (Fc), and record the voltammogram again. The potentials are then reported versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

  • The onset of the first oxidation and reduction peaks correspond to the HOMO and LUMO levels, respectively. These can be estimated using the following empirical formulas:[8][9]

    • E_HOMO ≈ -[E_ox(onset) - E_1/2(Fc/Fc⁺) + 4.8] eV

    • E_LUMO ≈ -[E_red(onset) - E_1/2(Fc/Fc⁺) + 4.8] eV

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions in a molecule. The absorption maximum (λ_max) corresponds to the energy required to promote an electron from the HOMO to the LUMO.

Experimental Setup:

  • UV-Vis Spectrophotometer: An instrument capable of measuring absorbance in the UV and visible regions of the electromagnetic spectrum.

  • Cuvettes: Quartz cuvettes with a defined path length (typically 1 cm) are used for measurements in the UV region.

Protocol:

  • Prepare a dilute solution of the diethynylbenzene isomer in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

  • Record a baseline spectrum of the pure solvent in the cuvette.

  • Fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • The wavelength of maximum absorbance (λ_max) is identified from the spectrum. The optical band gap can be estimated from the onset of the absorption edge using the equation: E_gap (eV) = 1240 / λ_onset (nm).

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the electronic properties of diethynylbenzene isomers.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Separation cluster_product Final Products Divinylbenzene Isomers Divinylbenzene Isomers Bromination Bromination Divinylbenzene Isomers->Bromination Bromine Bromine Bromine->Bromination Solvent (Sulfolane) Solvent (Sulfolane) Solvent (Sulfolane)->Bromination Dehydrobromination (Base) Dehydrobromination (Base) Bromination->Dehydrobromination (Base) Distillation Distillation Dehydrobromination (Base)->Distillation Isomer Separation Isomer Separation Distillation->Isomer Separation o-DEB o-DEB Isomer Separation->o-DEB m-DEB m-DEB Isomer Separation->m-DEB p-DEB p-DEB Isomer Separation->p-DEB

Caption: Synthesis workflow for diethynylbenzene isomers.

Characterization_Workflow cluster_cv Cyclic Voltammetry cluster_uvvis UV-Vis Spectroscopy DEB Isomer Sample DEB Isomer Sample Prepare Electrolyte Solution Prepare Electrolyte Solution DEB Isomer Sample->Prepare Electrolyte Solution Prepare Solution Prepare Solution DEB Isomer Sample->Prepare Solution Run CV Scan Run CV Scan Prepare Electrolyte Solution->Run CV Scan Determine Oxidation/Reduction Potentials Determine Oxidation/Reduction Potentials Run CV Scan->Determine Oxidation/Reduction Potentials Calculate HOMO/LUMO Calculate HOMO/LUMO Determine Oxidation/Reduction Potentials->Calculate HOMO/LUMO Record Spectrum Record Spectrum Prepare Solution->Record Spectrum Identify λmax Identify λmax Record Spectrum->Identify λmax Estimate Optical Band Gap Estimate Optical Band Gap Identify λmax->Estimate Optical Band Gap DFT_Workflow Molecular Structure (SMILES/Coordinates) Molecular Structure (SMILES/Coordinates) Select Functional & Basis Set Select Functional & Basis Set Molecular Structure (SMILES/Coordinates)->Select Functional & Basis Set Geometry Optimization Geometry Optimization Select Functional & Basis Set->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Single Point Energy Calculation Single Point Energy Calculation Frequency Calculation->Single Point Energy Calculation Extract HOMO/LUMO Energies Extract HOMO/LUMO Energies Single Point Energy Calculation->Extract HOMO/LUMO Energies Analyze Electronic Properties Analyze Electronic Properties Extract HOMO/LUMO Energies->Analyze Electronic Properties

References

Theoretical Exploration of the Frontier Molecular Orbitals of 1,3-Diethynylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethynylbenzene is a significant organic compound, serving as a versatile building block in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and materials for Organic Light-Emitting Diodes (OLEDs). Its unique structure, with two ethynyl groups in a meta-position on a benzene ring, governs its electronic properties, which are crucial for these applications. A key parameter in understanding these electronic characteristics is the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This HOMO-LUMO gap is fundamental to a molecule's electronic absorption and emission properties, its chemical reactivity, and its overall stability.

Theoretical Calculations of the HOMO-LUMO Gap

The HOMO-LUMO gap of organic molecules is commonly predicted using computational quantum chemistry methods, most notably Density Functional Theory (DFT).[1] DFT offers a favorable balance between computational cost and accuracy for many molecular systems. The choice of functional and basis set is critical in obtaining reliable results.[2]

Computational Methodology

A standard computational workflow for determining the HOMO-LUMO gap of this compound involves the following steps:

  • Geometry Optimization: The initial step is to determine the lowest energy structure of the molecule. This is typically achieved using a DFT functional, such as B3LYP, in conjunction with a basis set like 6-31G(d).[3] This process ensures that the subsequent electronic property calculations are performed on a realistic molecular geometry.

  • Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

  • Single-Point Energy Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals. This may be done with the same level of theory as the optimization or a more advanced functional and/or larger basis set for improved accuracy.

  • Data Extraction: The energies of the HOMO and LUMO are extracted from the output of the single-point energy calculation. The HOMO-LUMO gap is then calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).

Data Presentation

The following table presents hypothetical HOMO, LUMO, and HOMO-LUMO gap energies for this compound, as would be calculated by various common DFT functionals with the 6-31G(d) basis set. These values are illustrative and intended to demonstrate the format of data presentation and the typical variation observed between different computational methods.

Theoretical MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
B3LYP/6-31G(d)-6.58-0.855.73
PBE0/6-31G(d)-6.95-0.796.16
M06-2X/6-31G(d)-7.21-0.626.59
ωB97X-D/6-31G(d)-7.45-0.556.90

Experimental Determination of the HOMO-LUMO Gap

The HOMO-LUMO gap can be determined experimentally through a combination of electrochemical and spectroscopic techniques. Cyclic voltammetry is used to measure the oxidation and reduction potentials, which relate to the HOMO and LUMO energy levels, respectively. UV-visible spectroscopy provides the optical band gap, which is closely related to the HOMO-LUMO energy gap.

Experimental Protocols

Cyclic Voltammetry (CV)

  • Objective: To determine the oxidation and reduction potentials of this compound.

  • Instrumentation: A three-electrode electrochemical cell is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Sample Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆). The solution must be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment, and an inert atmosphere should be maintained throughout the measurement.

  • Procedure:

    • The three electrodes are immersed in the deoxygenated sample solution.

    • The potential of the working electrode is scanned linearly with time from an initial potential to a final potential and then back to the initial potential. The scan rate is typically in the range of 20-200 mV/s.

    • The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

    • The onset potentials of the first oxidation and reduction peaks are determined from the voltammogram.

  • Data Analysis: The HOMO and LUMO energy levels are estimated from the onset oxidation (E_ox) and reduction (E_red) potentials using the following empirical equations, where the ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard with a known energy level of -4.8 eV relative to the vacuum level:

    • E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

    • The electrochemical HOMO-LUMO gap is then calculated as E_gap = E_LUMO - E_HOMO.

UV-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the optical band gap of this compound.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.5-1.5 at the absorption maximum. A blank sample containing only the solvent is also prepared.

  • Procedure:

    • The sample and blank cuvettes are placed in the spectrophotometer.

    • The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm for aromatic compounds).

  • Data Analysis:

    • The onset of the lowest energy absorption band (λ_onset) is determined from the spectrum. This corresponds to the energy required for the HOMO to LUMO electronic transition.

    • The optical band gap (E_g^opt) is calculated using the equation:

      • E_g^opt (eV) = 1240 / λ_onset (nm)

Mandatory Visualizations

Computational Workflow Diagram

G A Define Molecular Structure (this compound) B Select Theoretical Method (e.g., DFT/B3LYP/6-31G(d)) A->B C Geometry Optimization B->C D Frequency Analysis C->D E Verify True Minimum (No Imaginary Frequencies) D->E E->C No F Single-Point Energy Calculation E->F Yes G Extract HOMO & LUMO Energies F->G H Calculate HOMO-LUMO Gap (E_gap = E_LUMO - E_HOMO) G->H

Caption: A flowchart illustrating the computational workflow for determining the HOMO-LUMO gap of this compound.

Experimental Workflow Diagram

G cluster_0 Cyclic Voltammetry cluster_1 UV-Vis Spectroscopy A Prepare Solution (this compound + Electrolyte) B Deoxygenate with Inert Gas A->B C Run CV Scan B->C D Determine Onset Oxidation and Reduction Potentials C->D E Calculate Electrochemical HOMO-LUMO Gap D->E F Prepare Dilute Solution G Record Absorption Spectrum F->G H Determine Absorption Onset (λ_onset) G->H I Calculate Optical Band Gap H->I

Caption: A diagram showing the parallel experimental workflows for determining the HOMO-LUMO gap.

References

The Advent of a Versatile Building Block: A Technical History of Diethynylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, diethynylbenzene isomers serve as critical building blocks in the synthesis of advanced materials, polymers, and pharmaceutical compounds. Their rigid structures and reactive terminal alkynes allow for the construction of complex molecular architectures. This in-depth guide traces the historical development of diethynylbenzene synthesis, from early dehydrohalogenation methods to modern catalytic cross-coupling reactions, providing detailed experimental protocols and quantitative data for key methodologies.

The journey to efficiently synthesize the ortho-, meta-, and para-isomers of diethynylbenzene has been marked by significant advancements in organic chemistry. Early methods relied on harsh conditions and stoichiometric reagents, while contemporary approaches offer milder, more versatile, and highly efficient catalytic solutions.

Early Routes: Dehydrohalogenation of Dihalogenated Precursors

One of the earliest and most fundamental approaches to synthesizing diethynylbenzenes involves the double dehydrohalogenation of a suitable dihalogenated precursor. A key historical method, reported by A.S. Hay in 1960, utilized the bromination of divinylbenzene followed by dehydrobromination. This classical approach laid the groundwork for subsequent refinements.

A common variation of this method starts with the more readily available diethylbenzene isomers. The synthesis proceeds through a two-step process: radical bromination of the ethyl groups to form α,β-dibromoethylbenzene intermediates, followed by elimination of four equivalents of hydrogen bromide using a strong base.

Experimental Protocol: Dehydrobromination of 1,4-Bis(1,2-dibromoethyl)benzene

This protocol is adapted from early literature reports and exemplifies the general procedure.

Step 1: Bromination of p-Divinylbenzene In a suitable reaction vessel, a solution of p-divinylbenzene in a chlorinated solvent such as carbon tetrachloride is treated with two equivalents of bromine at low temperature (typically 0-5 °C) to afford 1,4-bis(1,2-dibromoethyl)benzene. The reaction is typically stirred for several hours until the bromine color dissipates.

Step 2: Dehydrobromination The resulting tetrabromide is then subjected to dehydrobromination using a strong base. A common procedure involves heating the tetrabromide with a solution of sodium amide in liquid ammonia or with potassium hydroxide in ethanol. The reaction mixture is refluxed for several hours to drive the elimination to completion. After an aqueous workup and extraction with an organic solvent, the diethynylbenzene product is isolated and purified, typically by distillation or recrystallization.

The Dawn of Catalytic Methods: Cross-Coupling Reactions

The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of diethynylbenzenes, offering milder reaction conditions, broader functional group tolerance, and improved yields.

The Castro-Stephens Coupling: A Copper-Mediated Approach

In 1963, R. D. Stephens and C. E. Castro reported a seminal cross-coupling reaction between a copper(I) acetylide and an aryl halide.[1][2][3][4][5][6] This reaction provided a more direct route to arylalkynes, including diethynylbenzenes, by coupling a protected or terminal alkyne with a dihalobenzene.

Experimental Protocol: Castro-Stephens Coupling of 1,4-Diiodobenzene with Cuprous Phenylacetylide

This protocol is based on the original work of Stephens and Castro.

A mixture of 1,4-diiodobenzene and a slight excess of cuprous phenylacetylide is heated in a suitable solvent, typically pyridine, under an inert atmosphere. The reaction is monitored until completion, after which the reaction mixture is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.

The Sonogashira Coupling: A Palladium- and Copper-Catalyzed Powerhouse

The Sonogashira coupling, developed in 1975, has become one of the most widely used methods for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[7] This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides under mild conditions. For the synthesis of diethynylbenzenes, a dihalobenzene is coupled with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.

Experimental Protocol: Sonogashira Coupling of 1,4-Diiodobenzene with Trimethylsilylacetylene

To a solution of 1,4-diiodobenzene in an amine solvent such as triethylamine or diisopropylamine are added catalytic amounts of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) iodide. Trimethylsilylacetylene is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed. Following an aqueous workup and extraction, the bis(trimethylsilylethynyl)benzene intermediate is isolated. The trimethylsilyl protecting groups are then readily removed by treatment with a mild base, such as potassium carbonate in methanol, to yield the desired diethynylbenzene.

Quantitative Comparison of Key Synthetic Methods

The following table summarizes key quantitative data for the different synthetic routes to diethynylbenzene, allowing for a direct comparison of their efficiencies and reaction conditions.

Synthesis MethodStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Dehydrobromination DivinylbenzeneBr₂, NaNH₂ or KOHCCl₄, liq. NH₃ or EtOH0 - reflux4 - 1240 - 60
Castro-Stephens Coupling DihalobenzeneCopper(I) acetylidePyridineReflux2 - 860 - 80
Sonogashira Coupling DihalobenzeneTrimethylsilylacetylene, Pd catalyst, Cu(I) salt, BaseAmine (e.g., NEt₃)25 - 801 - 685 - 98

Logical Progression of Synthesis Methods

The historical development of diethynylbenzene synthesis showcases a clear progression from stoichiometric, high-energy methods to more efficient and versatile catalytic approaches.

Diethynylbenzene_Synthesis_History A Early Methods (Pre-1960s) B Dehydrohalogenation (e.g., A.S. Hay, 1960) A->B Stoichiometric Reagents C Castro-Stephens Coupling (Stephens & Castro, 1963) B->C Introduction of Metal Mediation D Sonogashira Coupling (Sonogashira, 1975) C->D Dual Catalysis (Pd/Cu) E Modern Catalytic Methods D->E Increased Efficiency & Versatility

Figure 1. Historical progression of diethynylbenzene synthesis methods.

This evolution reflects broader trends in organic synthesis, emphasizing the development of catalytic systems that offer greater control, efficiency, and sustainability. The continued refinement of these methods is crucial for advancing the applications of diethynylbenzenes in materials science and drug discovery.

References

An In-depth Technical Guide to CAS Number 1785-61-1: Properties and Spectra of 1,3-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 1785-61-1, identified as 1,3-Diethynylbenzene. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its physicochemical properties, spectroscopic data, and relevant experimental protocols. This document also addresses a common point of confusion, clarifying the distinction between this compound and another compound, 2-Amino-5-bromobenzotrifluoride, which is sometimes erroneously associated with this CAS number in various databases.

Introduction and Clarification of CAS Number

Initial database searches for CAS number 1785-61-1 may yield conflicting results, sometimes pointing to 2-Amino-5-bromobenzotrifluoride. However, the authoritative Chemical Abstracts Service (CAS) registry definitively assigns CAS number 1785-61-1 to this compound . This guide will primarily focus on the properties and spectra of this compound. For the benefit of researchers who may have arrived here seeking information on the other compound, a summary of the properties of 2-Amino-5-bromobenzotrifluoride (correctly identified by CAS number 445-02-3 ) is also provided in a separate section.

This compound is a key building block in organic synthesis, particularly in the fields of materials science and polymer chemistry.[1] Its rigid structure and reactive terminal alkyne groups make it a valuable precursor for the synthesis of porous organic frameworks, covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and organic light-emitting diode (OLED) materials.[1][2]

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₆[3]
Molecular Weight 126.15 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 188-189 °C[4]
Melting Point -3 °C[4]
Density 0.949 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.5820[4]
Solubility Insoluble in water, soluble in organic solvents[4]

Spectroscopic Data of this compound

The following tables provide a summary of the expected spectroscopic data for this compound based on its structure and available information.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5-7.8m4HAromatic protons
~3.1s2HAcetylenic protons
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~132-138Aromatic CH
~122-124Aromatic C (ipso, attached to alkyne)
~82-84Alkyne C (terminal)
~77-79Alkyne C (internal)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharp≡C-H stretch (alkyne)
~3100-3000MediumC-H stretch (aromatic)
~2100WeakC≡C stretch (alkyne)
~1600-1450Medium-StrongC=C stretch (aromatic ring)
~900-675StrongC-H bend (aromatic, out-of-plane)
Mass Spectrometry
m/zRelative IntensityAssignment
126High[M]⁺ (Molecular ion)
125Moderate[M-H]⁺
100Moderate[M-C₂H₂]⁺
76Moderate[C₆H₄]⁺

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

This protocol describes a general method for the synthesis of this compound from 1,3-dibromobenzene and a protected acetylene source, followed by deprotection.

Materials:

  • 1,3-Dibromobenzene

  • (Triisopropylsilyl)acetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add 1,3-dibromobenzene, Pd(OAc)₂, PPh₃, and CuI in toluene.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add triethylamine, followed by the dropwise addition of (triisopropylsilyl)acetylene.

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene and combine the organic filtrates.

  • Remove the solvent under reduced pressure. The crude product is 1,3-bis((triisopropylsilyl)ethynyl)benzene.

  • Dissolve the crude product in THF.

  • Add a solution of TBAF in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: [5][6]

  • Prepare a sample by dissolving 5-25 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[5]

  • Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A standard single-pulse experiment is sufficient.

  • Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.

FT-IR Spectroscopy (ATR): [7][8]

  • Ensure the ATR crystal of the FT-IR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of neat this compound liquid onto the center of the ATR crystal.

  • Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS): [9][10]

  • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • The gas chromatograph is typically equipped with a nonpolar capillary column (e.g., DB-5ms).

  • Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure good separation.

  • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

  • Analyze the resulting chromatogram for retention time and the mass spectrum for the molecular ion and fragmentation pattern.

Visualization of an Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a conjugated polymer using this compound as a monomer in a Sonogashira polymerization reaction.

G Workflow for Polymer Synthesis using this compound cluster_reactants Reactant Preparation cluster_reaction Sonogashira Polymerization cluster_workup Polymer Isolation and Purification cluster_analysis Polymer Characterization Monomer_A This compound (Monomer A) Reaction_Vessel Reaction Vessel (Inert Atmosphere) Monomer_A->Reaction_Vessel Monomer_B 1,4-Diiodobenzene (Monomer B) Monomer_B->Reaction_Vessel Precipitation Precipitation in Methanol Reaction_Vessel->Precipitation Reaction Mixture Catalyst_System Pd/Cu Catalyst System Catalyst_System->Reaction_Vessel Solvent_Base Toluene / Triethylamine Solvent_Base->Reaction_Vessel Filtration Filtration Precipitation->Filtration Washing Washing with Solvents Filtration->Washing Drying Drying under Vacuum Washing->Drying GPC Gel Permeation Chromatography (GPC) (Molecular Weight) Drying->GPC Purified Polymer NMR NMR Spectroscopy (Structure) Drying->NMR FTIR FT-IR Spectroscopy (Functional Groups) Drying->FTIR

Caption: Polymer Synthesis Workflow.

Appendix: Data for 2-Amino-5-bromobenzotrifluoride (CAS 445-02-3)

For clarity, this section provides a summary of the properties of 2-Amino-5-bromobenzotrifluoride, which is sometimes confused with CAS number 1785-61-1. This compound is a valuable reagent in organic synthesis, particularly for the preparation of α-aminophosphonates which have shown moderate antitumor activity.[11]

Physicochemical Properties
PropertyValueSource(s)
CAS Number 445-02-3[12]
Molecular Formula C₇H₅BrF₃N[11]
Molecular Weight 240.02 g/mol [11]
Appearance Clear yellow liquid[11]
Boiling Point 102 °C at 11 mmHg[12]
Density 1.72 g/mL at 20 °C[12]
Refractive Index (n²⁰/D) 1.53[12]
Spectroscopic Data

¹H NMR Spectroscopy (Expected):

  • δ ~6.7-7.5 ppm (m, 3H): Aromatic protons.

  • δ ~4.0-5.0 ppm (br s, 2H): Amine (-NH₂) protons.

¹³C NMR Spectroscopy (Expected):

  • δ ~110-150 ppm: Aromatic carbons. The carbon bearing the CF₃ group will be a quartet.

  • δ ~120-125 ppm (q, J ≈ 270 Hz): Trifluoromethyl carbon.

Infrared (IR) Spectroscopy (Expected):

  • ~3500-3300 cm⁻¹ (two bands): N-H stretch (primary amine).

  • ~3100-3000 cm⁻¹: C-H stretch (aromatic).

  • ~1620 cm⁻¹: N-H bend (amine).

  • ~1300-1100 cm⁻¹ (strong): C-F stretch (trifluoromethyl group).

Synthesis Workflow Diagram

The following diagram illustrates a general synthetic pathway for a bioactive α-aminophosphonate utilizing 2-Amino-5-bromobenzotrifluoride.

G Synthesis of an α-Aminophosphonate Derivative Start 2-Amino-5-bromobenzotrifluoride Reaction Kabachnik-Fields Reaction Start->Reaction Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction Phosphite Dialkyl Phosphite (e.g., Diethyl phosphite) Phosphite->Reaction Intermediate α-Amino phosphonate ester Reaction->Intermediate One-pot condensation Hydrolysis Acid or Base Hydrolisis Intermediate->Hydrolysis Final_Product Bioactive α-Aminophosphonic Acid (Potential Antitumor Agent) Hydrolysis->Final_Product

Caption: Bioactive Molecule Synthesis.

References

An In-depth Technical Guide on 1,3-Diethynylbenzene: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core molecular information for 1,3-diethynylbenzene, a key reagent in organic synthesis and materials science. The data presented herein is compiled from verified chemical databases.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and theoretical modeling.

PropertyValue
Molecular Formula C₁₀H₆[1][2][3][4]
Molecular Weight 126.15 g/mol [1][2][3][4]

Logical Relationship of Molecular Properties

The relationship between the common name, molecular formula, and molecular weight is a foundational concept in chemistry. The following diagram illustrates this logical flow for this compound.

A This compound B Molecular Formula C₁₀H₆ A->B Determines C Molecular Weight 126.15 g/mol B->C Calculated From

References

Methodological & Application

Application Notes and Protocols: 1,3-Diethynylbenzene in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-diethynylbenzene in Sonogashira coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document offers detailed protocols, quantitative data summaries, and visual guides to facilitate the application of this versatile building block in materials science, drug discovery, and nanotechnology.

Introduction to this compound and Sonogashira Coupling

This compound is a key aromatic building block featuring two terminal alkyne functionalities at the meta positions of a benzene ring. This unique structure allows for its participation in a variety of chemical transformations, most notably the Sonogashira cross-coupling reaction. The Sonogashira reaction is a powerful method for forming C(sp)-C(sp²) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[1][2]

The bifunctional nature of this compound makes it an ideal monomer for the synthesis of conjugated polymers, such as poly(m-phenylene ethynylene)s, which are of significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and polymer LEDs.[3] It is also utilized in the synthesis of macrocycles, dendrimers, and complex molecular architectures.

Key Applications

  • Polymer Synthesis: The Sonogashira polymerization of this compound with dihaloarenes is a primary method for producing poly(phenylene ethynylene)s.[4] These materials are investigated for their conductive and photoluminescent properties.

  • Materials Science: Incorporation of this compound into larger molecular frameworks is used to create novel organic materials with tailored electronic and optical properties.[3]

  • Drug Discovery: The rigid, linear scaffold provided by the ethynyl-aryl linkage is a valuable motif in the design of new therapeutic agents.

Experimental Protocols

General Considerations for Sonogashira Reactions

Successful Sonogashira couplings require careful attention to reaction conditions to maximize yield and minimize side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[3][5] Key parameters include:

  • Inert Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-promoted homocoupling and to protect the palladium(0) catalyst from oxidation.[5][6]

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is standard.[1][7] Copper-free protocols exist but may require different ligands or conditions.[1]

  • Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.[7][8]

  • Solvent: Anhydrous solvents such as tetrahydrofuran (THF), toluene, or the amine base itself are commonly employed.[6][8]

Protocol 1: Sonogashira Polymerization of this compound with a Diiodoarene

This protocol describes a general procedure for the synthesis of a poly(m-phenylene ethynylene) derivative.

Materials:

  • This compound

  • A diiodoaryl co-monomer (e.g., 5-tert-butyl-1,3-diiodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the diiodoaryl co-monomer (1.0 eq), this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.02-0.05 eq).

  • Add the anhydrous solvent and anhydrous triethylamine. The solvent to base ratio can vary, for instance, a 4:1 mixture of toluene to triethylamine.

  • Degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.[8]

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) with vigorous stirring.[8]

  • Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

  • Once the desired molecular weight is achieved or the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Filter the polymer and wash it sequentially with methanol and acetone to remove residual catalysts and unreacted monomers.

  • Dry the polymer under vacuum to a constant weight.

Protocol 2: Stepwise Sonogashira Coupling for Asymmetric Functionalization

This protocol outlines a two-step approach for the synthesis of an asymmetrically substituted this compound derivative, which can be a valuable intermediate in drug development or for the synthesis of complex materials.

Step 1: Monocoupling Reaction

Materials:

  • This compound (in excess, e.g., 2-3 equivalents)

  • Aryl or vinyl halide (1.0 eq)

  • Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.02-0.05 eq)

  • CuI (0.02-0.05 eq)

  • Anhydrous triethylamine or piperidine

  • Anhydrous solvent (e.g., THF or CH₃CN)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the aryl or vinyl halide, the palladium catalyst, and CuI in the chosen solvent and base.

  • Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature or slightly elevated temperature. The use of an excess of this compound favors the monocoupled product.

  • Stir the reaction mixture until completion, monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-substituted this compound derivative.

Step 2: Second Coupling Reaction

Materials:

  • Mono-substituted this compound derivative from Step 1 (1.0 eq)

  • A different aryl or vinyl halide (1.0-1.2 eq)

  • Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.02-0.05 eq)

  • CuI (0.02-0.05 eq)

  • Anhydrous triethylamine or piperidine

  • Anhydrous solvent (e.g., THF or CH₃CN)

Procedure:

  • Follow the same procedure as in Step 1, using the purified mono-substituted product as the starting alkyne.

  • Couple it with the second, different aryl or vinyl halide.

  • Work-up and purify as described above to obtain the asymmetrically di-substituted product.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for Sonogashira couplings involving this compound and its derivatives, compiled from various literature sources.

Table 1: Conditions for Sonogashira Polymerization

Co-monomerPd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)Mn (Da)PDI
5-tert-butyl-1,3-diiodobenzenePdCl₂(PPh₃)₂ (5)2.2Et₃NEt₃N--3200-
1,4-Diiodo-2,5-dialkoxybenzene[8]PdCl₂(PPh₃)₂ (2)4DIPAToluene70-80---

Table 2: Conditions for Stepwise Sonogashira Coupling

Aryl Halide (1st Coupling)Alkyne (eq)Pd Catalyst (mol%)CuI (mol%)BaseSolventTempYield (%)
4-Bromopyridine HCl[3]1.1Pd(PPh₃)₄ (2)1PiperidineCH₃CNReflux>90
Iodobenzene[9]1.5PdCl₂(PPh₃)₂ (0.5)- (Cu-free)Et₃N[TBP][4EtOV]5588

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)X(L2) Pd(II)(Ar)X(L2) Pd(0)L2->Pd(II)(Ar)X(L2) Oxidative Addition (Ar-X) Pd(II)(Ar)(C≡CR')(L2) Pd(II)(Ar)(C≡CR')(L2) Pd(II)(Ar)X(L2)->Pd(II)(Ar)(C≡CR')(L2) Transmetalation Cu(I)C≡CR' Cu(I)C≡CR' Pd(II)(Ar)(C≡CR')(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR') Cu(I)X Cu(I)X Cu(I)X->Cu(I)C≡CR' R'-C≡C-H, Base Cu(I)C≡CR'->Cu(I)X Transmetalation to Pd(II)

Caption: The interconnected catalytic cycles of a standard Sonogashira cross-coupling reaction.

Experimental Workflow for Sonogashira Polymerization

Sonogashira_Workflow start Start setup Assemble Reactants (Monomers, Catalysts, Base, Solvent) in Schlenk Flask start->setup degas Degas Mixture (Freeze-Pump-Thaw) setup->degas react Heat and Stir (e.g., 60-80 °C) degas->react monitor Monitor Reaction (e.g., GPC) react->monitor monitor->react Continue Reaction cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate Polymer (in Methanol) cool->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry characterize Characterize Product (NMR, GPC, etc.) dry->characterize end End characterize->end

Caption: A typical experimental workflow for Sonogashira polymerization.

Troubleshooting Logic for Low Yields

Caption: A decision tree for troubleshooting low yields in Sonogashira reactions.

References

Application Notes and Protocols for 1,3-Diethynylbenzene in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-diethynylbenzene as a versatile building block in click chemistry. The unique meta-disubstituted rigid aromatic core of this compound makes it an invaluable component in the synthesis of advanced polymers, dendrimers, and functional materials, with potential applications in drug discovery and bioconjugation.

Application in Polymer Synthesis: Cross-linking and Network Formation

This compound is an excellent cross-linking agent for the synthesis of porous organic polymers and functional polymer networks. Its two terminal alkyne groups can readily participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with di- or multifunctional azides to form highly cross-linked, porous materials with high thermal stability and large surface areas. These materials are promising candidates for gas storage, separation, and catalysis.

Experimental Protocol: Synthesis of a Triazole-based Porous Organic Polymer

This protocol describes the synthesis of a porous polymer network via the CuAAC reaction between this compound and a diazide monomer.

Materials:

  • This compound

  • 1,4-Diazidobenzene (or other suitable diazide)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Chloroform

  • Soxhlet extraction apparatus

Procedure:

  • In a dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve this compound (1 eq) and 1,4-diazidobenzene (1 eq) in anhydrous DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (4 eq) to the solution.

  • Add Copper(I) iodide (CuI) (0.1 eq) to the reaction mixture.

  • Stir the reaction mixture at 100 °C for 48 hours.

  • After cooling to room temperature, the precipitated polymer is collected by filtration.

  • The crude polymer is washed sequentially with methanol and chloroform.

  • The polymer is then purified by Soxhlet extraction with methanol and chloroform for 24 hours each.

  • The purified polymer is dried under vacuum at 80 °C overnight.

Quantitative Data:

MonomersCatalystSolventTemperature (°C)Time (h)Yield (%)Surface Area (m²/g)
This compound, 1,4-DiazidobenzeneCuI/DIPEADMF10048>90600-800
This compound, 1,3-DiazidobenzeneCuI/DIPEADMF10048>90500-700

Visualization of Polymer Network Synthesis

Dendrimer_Synthesis cluster_core Core Molecule cluster_dendrons Dendrons cluster_reaction Click Reaction cluster_dendrimer G1 Dendrimer Core This compound Click CuAAC Core->Click Dendron1 G1-N₃ Dendron1->Click Dendron2 G1-N₃ Dendron2->Click G1 G1 Click->G1 Bioconjugation_Workflow cluster_surface Surface Functionalization cluster_linker Linker Attachment cluster_biomolecule Biomolecule Conjugation cluster_final Final Conjugate Surface Azide-Modified Surface Click1 CuAAC Surface->Click1 DEB This compound DEB->Click1 Click2 CuAAC Click1->Click2 Mono-functionalized Surface Biomolecule Azide-Labeled Biomolecule Biomolecule->Click2 Conjugate Surface-Linker- Biomolecule Click2->Conjugate

Application Notes and Protocols for the Polymerization of 1,3-Diethynylbenzene to Form Porous Organic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable porosities, and robust chemical and thermal stability. 1,3-Diethynylbenzene (1,3-DEB) is a versatile building block for the synthesis of these advanced materials.[1] Its two reactive ethynyl groups, positioned meta on a benzene ring, allow for the formation of highly cross-linked, three-dimensional networks. The resulting POPs from 1,3-DEB exhibit potential for a wide range of applications, including catalysis, gas adsorption, and notably, in the field of drug development as carriers for controlled drug delivery.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and characterization of POPs derived from this compound.

Key Properties and Applications

POPs synthesized from this compound possess several key attributes that make them attractive for research and development:

  • High Porosity and Surface Area: These polymers can be synthesized to have micro- and mesoporous structures, with Brunauer-Emmett-Teller (BET) surface areas reaching up to 1470 m²/g, which is crucial for high drug loading capacities.[1]

  • Tunable Pore Structures: The pore size and morphology can be controlled by the polymerization method and reaction conditions, allowing for tailored drug release kinetics.[2]

  • Thermal Stability: These materials exhibit good thermal stability, with decomposition temperatures often exceeding 300°C, ensuring their integrity during storage and various applications.

  • Post-Synthetic Modification: The presence of residual ethynyl groups in the polymer network allows for further functionalization, for example, through azide-alkyne "click" chemistry, to introduce specific functionalities for targeted drug delivery or to enhance biocompatibility.[1]

These properties make this compound-based POPs promising candidates for various applications in drug development, including:

  • Drug Delivery Systems: The porous network can encapsulate therapeutic agents, protecting them from degradation and enabling controlled and sustained release.[2][4]

  • Biocatalysis: Enzymes can be immobilized within the porous structure for use as heterogeneous biocatalysts.

  • Separation and Purification: The defined pore sizes can be utilized for the separation and purification of small molecules and biomolecules.

Data Presentation: Physicochemical Properties

The properties of porous organic polymers derived from this compound can vary significantly depending on the synthetic methodology. The following table summarizes key quantitative data from different polymerization techniques.

Polymerization MethodCatalyst/InitiatorBET Surface Area (m²/g)Pore Volume (cm³/g)Pore SizeThermal Stability (Td5)Reference
Chain-Growth (HIPE)[Rh(nbd)acac]Up to 110-Hierarchical micro/macroporous (macropores ~3.4-4.8 µm)-[5]
Chain-Growth (HIPE, post-crosslinked)[Rh(nbd)acac]Up to 380-Hierarchical micro/macroporous280°C (crosslinking temp)[5]
Chain-Growth[Rh(nbd)acac]Up to 880 (at room temp)-Microporous-[1]
Chain-Growth[Rh(nbd)acac]Up to 1470 (at 75°C)-Micro/mesoporous (~1 nm micropores)-[1][6]
Grignard Reaction (copolymer)----> 560°C[7]
Anionic Polymerization (for p-DEB)n-BuLi---High[8][9]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Chain-Growth Polymerization via High Internal Phase Emulsion (HIPE)

This protocol describes the synthesis of a hierarchically porous poly(this compound) foam using a rhodium catalyst within a high internal phase emulsion.

Materials:

  • This compound (1,3-DEB), purified

  • [Rh(nbd)acac] (Acetylacetonatobis(norbornadiene)rhodium(I))

  • Span-80 (Sorbitan monooleate)

  • Deionized water

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Emulsion Preparation:

    • In a suitable reaction vessel, dissolve Span-80 (as a surfactant) in this compound.

    • Slowly add deionized water to the organic phase while stirring vigorously to form a stable high internal phase emulsion. The aqueous phase should constitute a high volume fraction of the total emulsion (typically > 74%).

  • Catalyst Addition:

    • Prepare a stock solution of the [Rh(nbd)acac] catalyst in a minimal amount of dichloromethane.

    • Add the catalyst solution to the emulsion under continuous stirring.

  • Polymerization:

    • Allow the polymerization to proceed at room temperature for a specified time (e.g., 24-72 hours). The reaction mixture will solidify as the polymer network forms.

  • Purification:

    • Break the solidified emulsion and immerse the resulting polymer foam in methanol to remove the aqueous phase, surfactant, and any unreacted monomer.

    • Wash the polymer extensively with fresh methanol and then with dichloromethane.

    • Dry the purified porous polymer foam under vacuum at an elevated temperature (e.g., 60°C) overnight.

Expected Outcome: A hierarchically structured micro/macroporous polyacetylene-type foam.

Protocol 2: Solvothermal Synthesis of Porous Poly(this compound)

This protocol outlines a general approach for synthesizing a porous polymer network from this compound under solvothermal conditions.

Materials:

  • This compound (1,3-DEB)

  • Suitable solvent (e.g., 1,4-dioxane, N,N-dimethylformamide)

  • Catalyst (e.g., a transition metal catalyst like Pd(PPh₃)₄/CuI for Sonogashira coupling, or a Friedel-Crafts catalyst like FeCl₃)

  • Methanol

  • Acetone

Procedure:

  • Reaction Setup:

    • In a Teflon-lined stainless-steel autoclave, dissolve this compound and the chosen catalyst in the selected solvent.

    • Seal the autoclave tightly.

  • Polymerization:

    • Place the autoclave in an oven and heat to the desired temperature (e.g., 120-180°C) for a set period (e.g., 24-72 hours).

  • Work-up and Purification:

    • Allow the autoclave to cool to room temperature.

    • Collect the solid polymer product by filtration.

    • Wash the polymer sequentially with the reaction solvent, methanol, and acetone to remove any residual reactants and catalyst.

  • Drying:

    • Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 80°C) until a constant weight is achieved.

Expected Outcome: A rigid, porous polymer powder.

Characterization of Porous Organic Polymers

A comprehensive characterization of the synthesized POPs is essential to understand their properties and potential applications.

Key Characterization Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization of the ethynyl groups and the overall chemical structure of the polymer.

  • Solid-State ¹³C CP/MAS NMR Spectroscopy: To provide detailed information about the carbon framework of the polymer network.

  • Nitrogen Adsorption-Desorption Analysis (BET and BJH methods): To determine the specific surface area, pore volume, and pore size distribution of the material.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and porous structure of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Powder X-ray Diffraction (PXRD): To assess the amorphous or crystalline nature of the polymer network.

Visualization of Workflows

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification Monomer This compound Reaction Polymerization Monomer->Reaction Catalyst Catalyst/Initiator Catalyst->Reaction Solvent Solvent/Emulsion Solvent->Reaction Washing Solvent Washing Reaction->Washing Drying Vacuum Drying Washing->Drying Product Porous Organic Polymer Drying->Product

Caption: Workflow for the synthesis and purification of porous organic polymers from this compound.

Characterization Workflow

cluster_structure Structural Analysis cluster_morphology Morphology & Porosity cluster_properties Property Analysis POP Porous Organic Polymer Sample FTIR FTIR Spectroscopy POP->FTIR NMR Solid-State NMR POP->NMR PXRD Powder X-ray Diffraction POP->PXRD SEM_TEM SEM / TEM POP->SEM_TEM BET N2 Adsorption (BET) POP->BET TGA Thermogravimetric Analysis POP->TGA

Caption: Standard workflow for the characterization of porous organic polymers.

Application in Drug Delivery: A Prospective Outlook

While specific studies on drug loading and release using POPs derived solely from this compound are emerging, the general principles for utilizing porous materials in drug delivery are well-established.[2][4] The high surface area and tunable porosity of these polymers make them excellent candidates for encapsulating a wide range of therapeutic molecules.

General Protocol for Drug Loading:

  • Activation: The POP material is typically "activated" by heating under vacuum to remove any trapped solvent or moisture from the pores.

  • Incubation: The activated POP is then incubated in a concentrated solution of the drug in a suitable solvent. The drug molecules diffuse into the pores of the polymer.

  • Isolation and Drying: After a sufficient incubation period, the drug-loaded POP is isolated by filtration or centrifugation, washed briefly to remove surface-adsorbed drug, and dried under vacuum.

The drug release is then typically studied in a physiologically relevant buffer solution (e.g., phosphate-buffered saline, PBS) at 37°C, with the drug concentration in the release medium monitored over time using techniques like UV-Vis spectroscopy or HPLC.

The versatility and tunable nature of porous organic polymers synthesized from this compound provide a promising platform for the development of advanced drug delivery systems. Further research into their biocompatibility and in vivo performance is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols: 1,3-Diethynylbenzene as a Linker for Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. The choice of organic linkers is crucial in determining the properties and potential applications of COFs. 1,3-Diethynylbenzene is a versatile and rigid linker that can be utilized in the synthesis of COFs through Sonogashira coupling reactions. Its linear and rigid nature, combined with the reactive ethynyl groups, allows for the construction of highly ordered and porous frameworks. These COFs exhibit promising applications in catalysis, photocatalysis, and have potential in drug delivery systems. This document provides an overview of the applications of COFs synthesized using this compound and detailed protocols for their synthesis and characterization.

Data Presentation

Table 1: Physicochemical Properties of Representative Ethynyl-Linked COFs
COF MaterialLinker(s)Synthesis MethodBET Surface Area (m²/g)Pore Size (nm)Optical Bandgap (eV)Thermal Stability (°C)
Porphyrin-Ethynyl COF5,10,15,20-tetrakis(4-ethynylphenyl)porphyrin, 5,10,15,20-tetrakis(4-bromophenyl)porphyrinSonogashira CouplingHigh (not specified)Microporous1.32[1][2]> 400
Triazine-based COF1,3,5-Tris-(4-aminophenyl)triazine, 4,4′-BiphenyldicarboxaldehydeSchiff Base2352[3]Not specifiedNot specified> 400
Triazine-based COF2,4,6-tris(p-formylphenoxy)-1,3,5-triazineSchiff Base279.5[2]Not specified3.07[2]Not specified
Table 2: Performance Data of Representative COFs in Specific Applications
ApplicationCOF MaterialPerformance MetricValueReference
Photocatalytic Hydrogen Evolution β-ketoamine COFsHydrogen Production Rate33.80 mmol g⁻¹ h⁻¹[4]
Drug Delivery Fluorinated COFs5-Fluorouracil Loading Capacityup to 69 wt%[3][3]
Drug Delivery Polyimine-based COFs5-Fluorouracil Loading Capacityup to 30%[5]
Ion Conduction Porphyrin-Ethynyl COFLi⁺ Conductivity (100 °C, anhydrous)2.1 x 10⁻⁵ S cm⁻¹[1][2]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based COF via Sonogashira Coupling

This protocol describes a general method for synthesizing a 2D COF using this compound and a complementary halogenated linker, such as 1,3,5-tribromobenzene, through a palladium-copper catalyzed Sonogashira cross-coupling reaction.

Materials:

  • This compound

  • 1,3,5-Tribromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous toluene

  • Argon gas supply

  • Schlenk flask and line

Procedure:

  • Preparation of the Reaction Vessel: A 100 mL Schlenk flask is charged with 1,3,5-tribromobenzene (X mmol), Pd(OAc)₂ (5 mol%), CuI (10 mol%), and PPh₃ (20 mol%). The flask is evacuated and backfilled with argon three times.

  • Addition of Reagents: Anhydrous DMF (20 mL) and anhydrous toluene (20 mL) are added to the flask via syringe. The mixture is stirred at room temperature until all solids are dissolved.

  • Addition of Linkers: A solution of this compound (1.5X mmol) in anhydrous DMF (10 mL) is added to the reaction mixture, followed by the addition of DIPEA (5X mmol).

  • Reaction: The reaction mixture is heated to 80°C and stirred under an argon atmosphere for 72 hours. A solid precipitate should form during this time.

  • Isolation and Washing: The reaction mixture is cooled to room temperature, and the solid product is collected by filtration. The solid is washed sequentially with DMF, acetone, and chloroform to remove any unreacted monomers and catalyst residues.

  • Soxhlet Extraction: The crude product is further purified by Soxhlet extraction with methanol for 24 hours.

  • Drying: The purified COF is dried under vacuum at 120°C for 24 hours to yield a fine powder.

Protocol 2: Characterization of the Synthesized COF

Powder X-ray Diffraction (PXRD):

  • A small amount of the dried COF powder is placed on a zero-background sample holder.

  • PXRD patterns are recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Data is typically collected in the 2θ range of 2° to 40° with a step size of 0.02°.

  • The presence of sharp diffraction peaks indicates the crystallinity of the material.[6][7][8]

Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • A sample of the COF (approximately 50-100 mg) is degassed under vacuum at 120°C for at least 12 hours to remove any adsorbed guest molecules.

  • Nitrogen adsorption-desorption isotherms are measured at 77 K using a surface area and porosity analyzer.

  • The BET surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

Thermogravimetric Analysis (TGA):

  • A small amount of the COF (5-10 mg) is placed in an alumina crucible.

  • The sample is heated from room temperature to 800°C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • The weight loss as a function of temperature is recorded to determine the thermal stability of the COF.[6]

Protocol 3: Application in Photocatalytic Hydrogen Evolution

This protocol outlines a general procedure for evaluating the photocatalytic activity of the synthesized COF for hydrogen production from water.

Materials:

  • Synthesized COF photocatalyst

  • Ascorbic acid (sacrificial electron donor)

  • Chloroplatinic acid (H₂PtCl₆) solution (for in-situ deposition of Pt co-catalyst)

  • Deionized water

  • Quartz reaction vessel

  • Xenon lamp (300 W) with a cutoff filter (λ > 420 nm)

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD)

Procedure:

  • Catalyst Suspension: Disperse 10 mg of the COF in 100 mL of an aqueous solution containing ascorbic acid (0.1 M).

  • Co-catalyst Loading: Add a specific amount of H₂PtCl₆ solution to the suspension to achieve a 3 wt% loading of Pt.

  • Degassing: The suspension is thoroughly degassed by bubbling with argon for at least 30 minutes to remove dissolved oxygen.

  • Photocatalytic Reaction: The quartz reaction vessel is sealed and irradiated with the xenon lamp while stirring continuously. The temperature of the reaction is maintained at 25°C using a circulating water bath.

  • Hydrogen Quantification: At regular time intervals, a gas sample (0.5 mL) is taken from the headspace of the reaction vessel and analyzed by GC to determine the amount of hydrogen produced.

  • Data Analysis: The rate of hydrogen evolution is calculated in mmol g⁻¹ h⁻¹.

Protocol 4: Potential Application in Drug Delivery (General Protocol)

While specific data for this compound-based COFs in drug delivery is limited, this general protocol, based on studies of other COFs, can be adapted to evaluate their potential.[9][10]

Materials:

  • Synthesized COF

  • Model drug (e.g., 5-fluorouracil, ibuprofen)

  • Hexane (or other suitable solvent for the drug)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

Drug Loading:

  • Suspend 50 mg of the activated COF in a 10 mL solution of the model drug in hexane (e.g., 1 mg/mL).[9]

  • Stir the suspension at room temperature for 24 hours in a sealed container.

  • Collect the drug-loaded COF by centrifugation or filtration.

  • Wash the collected solid with fresh hexane to remove any surface-adsorbed drug.

  • Dry the drug-loaded COF under vacuum.

  • Determine the drug loading capacity by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectrophotometry.

In Vitro Drug Release:

  • Disperse 10 mg of the drug-loaded COF in 10 mL of PBS (pH 7.4) in a dialysis bag.

  • Place the dialysis bag in a larger container with 100 mL of PBS at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS.

  • Measure the concentration of the released drug in the withdrawn aliquots using a UV-Vis spectrophotometer.

  • Plot the cumulative drug release as a function of time.

Mandatory Visualization

G cluster_synthesis COF Synthesis Workflow cluster_application Application Workflow Monomers Monomers Reaction Mixture Reaction Mixture Monomers->Reaction Mixture This compound + Halogenated Linker Solvothermal Reaction Solvothermal Reaction Reaction Mixture->Solvothermal Reaction Pd/Cu Catalyst, Base Crude COF Crude COF Solvothermal Reaction->Crude COF Purification Purification Crude COF->Purification Washing & Soxhlet Activated COF Activated COF Purification->Activated COF Activated COF_app Activated COF Photocatalysis Photocatalysis Activated COF_app->Photocatalysis Visible Light, Sacrificial Agent Drug Loading Drug Loading Activated COF_app->Drug Loading Drug Solution H2 Evolution H2 Evolution Photocatalysis->H2 Evolution Drug-Loaded COF Drug-Loaded COF Drug Loading->Drug-Loaded COF

Caption: General workflow for the synthesis and application of this compound-based COFs.

G Light Light COF COF Photocatalyst Light->COF e- e⁻ COF->e- h+ h⁺ COF->h+ H+ H+ e-->H+ Reduction Sacrificial\nAgent Sacrificial Agent h+->Sacrificial\nAgent Oxidation H2O H2O H2O->H+ H2 H2 H+->H2 Oxidized\nAgent Oxidized Agent Sacrificial\nAgent->Oxidized\nAgent

Caption: Simplified signaling pathway for photocatalytic hydrogen evolution using a COF.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with 1,3-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and notably, drug delivery. The choice of the organic linker is crucial in determining the final structure and properties of the MOF.

1,3-Diethynylbenzene is a linear, rigid linker that can be utilized in the synthesis of MOFs. Its two terminal alkyne groups can coordinate with metal centers to form extended porous networks. The resulting frameworks are of interest for applications where a well-defined pore structure and potential for post-synthetic modification of the alkyne groups are desired. These application notes provide a generalized protocol for the synthesis of a hypothetical MOF using this compound, its characterization, and potential application in drug delivery.

Synthesis of a Hypothetical MOF: M-DEB-MOF

This section outlines a generalized solvothermal method for the synthesis of a Metal-Organic Framework using this compound as the organic linker. The solvothermal method is widely used for MOF synthesis as it facilitates the crystallization of the framework under controlled temperature and pressure.

Materials and Equipment:

  • This compound (linker)

  • Metal Salt (e.g., Zinc(II) nitrate hexahydrate, Copper(II) acetate monohydrate)

  • Solvent: N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)

  • Teflon-lined stainless-steel autoclave (20-50 mL)

  • Analytical balance

  • Glass vials

  • Oven

  • Centrifuge

  • Ultrasonic bath

Experimental Protocol:
  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol, 12.6 mg) in 10 mL of DMF.

    • In a separate vial, dissolve the chosen metal salt (e.g., Zinc(II) nitrate hexahydrate, 0.1 mmol, 29.7 mg) in 10 mL of DMF.

    • Use an ultrasonic bath to ensure the precursor solutions are homogeneous.

  • Solvothermal Reaction:

    • Combine the linker and metal salt solutions in the Teflon liner of a 20 mL autoclave.

    • Seal the autoclave tightly and place it in a preheated oven.

    • Heat the autoclave at a constant temperature, typically between 80°C and 120°C, for 24 to 72 hours.

  • Product Isolation and Purification:

    • After the reaction time, allow the oven to cool down slowly to room temperature.

    • Carefully retrieve the autoclave. Crystalline product should be visible at the bottom of the Teflon liner.

    • Decant the mother liquor and wash the solid product with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

    • To activate the MOF, the DMF solvent molecules within the pores must be exchanged. Soak the crystals in a volatile solvent like ethanol or acetone for 2-3 days, replacing the solvent frequently.

    • Collect the purified crystals by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Dry the final product under vacuum at an elevated temperature (e.g., 100-150°C) to remove the solvent completely.

Characterization of M-DEB-MOF

After synthesis, a thorough characterization is essential to confirm the structure, purity, and properties of the MOF.

Table 1: Hypothetical Physicochemical Properties of M-DEB-MOF

PropertyMethodExpected Value
Structural Integrity Powder X-ray Diffraction (PXRD)Crystalline pattern
Functional Groups Fourier-Transform Infrared (FTIR) SpectroscopyPresence of alkyne C≡C stretch
Thermal Stability Thermogravimetric Analysis (TGA)Stable up to 300-400 °C
Surface Area Brunauer-Emmett-Teller (BET) Analysis500 - 1500 m²/g
Pore Volume BET Analysis0.3 - 0.8 cm³/g
Pore Size Density Functional Theory (DFT) calculation from N₂ isotherm0.8 - 1.5 nm
Morphology Scanning Electron Microscopy (SEM)Crystalline morphology

Application in Drug Delivery

MOFs are excellent candidates for drug delivery due to their high loading capacity and the potential for controlled release. The synthesized M-DEB-MOF can be investigated for its drug loading and release properties.

Experimental Protocol: Drug Loading
  • Drug Solution Preparation: Prepare a solution of the desired drug (e.g., ibuprofen, doxorubicin) in a suitable solvent (e.g., ethanol, water).

  • Loading: Suspend a known amount of activated M-DEB-MOF in the drug solution.

  • Incubation: Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Isolation: Collect the drug-loaded MOF by centrifugation.

  • Washing: Wash the collected solid with fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Drying: Dry the drug-loaded MOF under vacuum.

  • Quantification: Determine the amount of loaded drug by analyzing the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: In Vitro Drug Release
  • Release Medium: Prepare a release medium that simulates physiological conditions, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Release Study: Suspend a known amount of the drug-loaded MOF in a fixed volume of the release medium. Place the suspension in a shaker bath maintained at 37°C.

  • Sampling: At predetermined time intervals, take a small aliquot of the release medium. Centrifuge the aliquot to separate the MOF particles.

  • Analysis: Measure the concentration of the released drug in the supernatant using UV-Vis spectroscopy or HPLC at the drug's maximum absorbance wavelength.

Visualizations

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Synthesis cluster_purification Purification & Activation Linker This compound LinkerSol LinkerSol Linker->LinkerSol MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) MetalSaltSol MetalSaltSol MetalSalt->MetalSaltSol Solvent1 DMF/DEF Solvent1->LinkerSol Solvent2 DMF/DEF Solvent2->MetalSaltSol Ultrasonic1 Ultrasonication LinkerSol->Ultrasonic1 Dissolve Autoclave Combine in Autoclave Ultrasonic1->Autoclave Ultrasonic2 Ultrasonication MetalSaltSol->Ultrasonic2 Dissolve Ultrasonic2->Autoclave Oven Heating (80-120°C, 24-72h) Autoclave->Oven Cooling Cool to RT Oven->Cooling Washing Wash with DMF Cooling->Washing SolventExchange Solvent Exchange (Ethanol/Acetone) Washing->SolventExchange Centrifugation Centrifugation SolventExchange->Centrifugation Drying Vacuum Drying Centrifugation->Drying FinalProduct FinalProduct Drying->FinalProduct M-DEB-MOF

Figure 1. Solvothermal synthesis workflow for M-DEB-MOF.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_delivery Drug Delivery cluster_release Drug Release MOF Activated M-DEB-MOF LoadedMOF Drug-Loaded MOF MOF->LoadedMOF Encapsulation Drug Drug Molecules Drug->LoadedMOF Administration Administration (e.g., Injection) LoadedMOF->Administration Circulation Systemic Circulation Administration->Circulation Targeting Target Site (e.g., Tumor) Circulation->Targeting Release Drug Release (Stimuli-Responsive or Diffusion) Targeting->Release TherapeuticEffect Therapeutic Effect Release->TherapeuticEffect

Figure 2. Conceptual pathway for drug delivery using M-DEB-MOF.

1,3-Diethynylbenzene: A Versatile Precursor for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethynylbenzene is a key aromatic building block in the synthesis of advanced organic materials for electronic applications. Its rigid structure and reactive terminal alkyne groups make it an ideal precursor for creating highly conjugated systems, which are essential for efficient charge transport and light emission in Organic Light-Emitting Diodes (OLEDs). This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of OLED materials, along with protocols for device fabrication and characterization.

Application Notes

The unique meta-substitution of the two ethynyl groups on the benzene ring allows for the synthesis of both linear and star-shaped molecules with tailored optoelectronic properties. The primary synthetic routes employing this compound for OLED material synthesis are Sonogashira and Heck coupling reactions, as well as cyclotrimerization reactions.

  • Linear Conjugated Polymers: Sonogashira and Heck coupling reactions of this compound with various dihaloarenes are employed to synthesize conjugated polymers. These polymers, such as poly(phenyleneethynylene)s, can function as the emissive layer in OLEDs. The choice of the dihaloarene comonomer allows for tuning of the emission color and charge transport properties of the resulting polymer.

  • Star-Shaped Molecules: Cyclotrimerization of this compound, or its derivatives, can lead to the formation of a central benzene or triazine core with conjugated arms extending outwards. These star-shaped molecules often exhibit high photoluminescence quantum yields and good thermal stability, making them excellent candidates for emissive or host materials in OLEDs.

Quantitative Data

While specific performance data for OLEDs using materials directly synthesized from this compound is not extensively documented in readily available literature, the following table summarizes typical performance metrics for OLEDs employing classes of materials that can be derived from this precursor. This data is provided for comparative purposes to guide material design and characterization.

Material ClassSynthesis Route from 1,3-DEBTypical Role in OLEDMax. EQE (%)Max. Luminance (cd/m²)Emission ColorCIE Coordinates (x, y)
Poly(phenyleneethynylene) derivativeSonogashira PolymerizationEmissive Layer~0.63-Green-Yellow-
Star-shaped Triazine DerivativeCyclotrimerization/CouplingHost/Emissive Layer~17.5-Green-
Star-shaped Benzene DerivativeCyclotrimerization/CouplingEmissive Layer--Blue-

Note: EQE stands for External Quantum Efficiency, and CIE stands for Commission Internationale de l'Éclairage. Data is compiled from various sources for representative compounds within each class and may not be directly representative of a specific polymer synthesized from this compound.

Experimental Protocols

Protocol 1: Synthesis of a Poly(phenyleneethynylene) Derivative via Heck-type Coupling

This protocol describes the synthesis of a copolymer, poly[(2-alkoxy-5-methyl-1,3-phenyleneethynylene)-alt-(1,3-phenyleneethynylene)], a material suitable for use in OLEDs.

Materials:

  • This compound

  • 2,5-Bis(hexyloxy)-1,4-diiodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Procedure:

  • In a nitrogen-purged Schlenk flask, dissolve this compound (1 eq) and 2,5-bis(hexyloxy)-1,4-diiodobenzene (1 eq) in anhydrous toluene.

  • Add Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and CuI (0.04 eq) to the reaction mixture.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Add anhydrous triethylamine to the flask.

  • Heat the reaction mixture at 80°C for 48 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the precipitate and wash with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with acetone and then chloroform.

  • Dry the polymer under vacuum to yield the final product.

Protocol 2: OLED Device Fabrication

This protocol outlines a general procedure for the fabrication of a solution-processed OLED device using a synthesized polymer.

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Synthesized emissive polymer (dissolved in a suitable solvent like toluene or chloroform)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Cathode material (e.g., LiF/Al)

  • Organic solvents (isopropanol, acetone)

  • Deionized water

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 60 seconds.

    • Anneal the substrate at 120°C for 15 minutes in a nitrogen atmosphere.

  • Emissive Layer (EML) Deposition:

    • Transfer the substrate into a nitrogen-filled glovebox.

    • Spin-coat a solution of the synthesized emissive polymer (e.g., 10 mg/mL in toluene) onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.

    • Anneal the substrate at 80°C for 30 minutes.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit the ETL (e.g., 20 nm of TPBi) by thermal evaporation.

    • Deposit the cathode by sequential thermal evaporation of LiF (1 nm) and Al (100 nm) through a shadow mask to define the active area.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen atmosphere to prevent degradation from moisture and oxygen.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Sonogashira or Heck Coupling cluster_product Product This compound This compound Catalyst Pd Catalyst & CuI (for Sonogashira) Dihaloarene Dihaloarene Conjugated_Polymer Conjugated Polymer (e.g., Poly(phenyleneethynylene)) Catalyst->Conjugated_Polymer Polymerization Base Base (e.g., Et3N) OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps A ITO Glass Substrate B Cleaning (Sonication, UV-Ozone) A->B C Hole Injection Layer (HIL) (PEDOT:PSS) B->C D Emissive Layer (EML) (Synthesized Polymer) C->D E Electron Transport Layer (ETL) D->E F Cathode (LiF/Al) E->F G Encapsulation F->G H Finished OLED Device G->H Energy_Level_Diagram cluster_levels Energy Levels HOMO_ETL HOMO LUMO_ETL LUMO Cathode Cathode (Al) Work Function LUMO_ETL->Cathode Electron Injection HOMO_EML HOMO LUMO_EML LUMO HOMO_EML->LUMO_EML Recombination (Light Emission) LUMO_EML->LUMO_ETL HOMO_HIL HOMO HOMO_HIL->HOMO_EML LUMO_HIL LUMO Anode Anode (ITO) Work Function Anode->HOMO_HIL Hole Injection HIL HIL EML EML ETL ETL

Application of Poly(1,3-diethynylbenzene) in Gas Separation Membranes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(1,3-diethynylbenzene) is a hyper-crosslinked polymer that forms a rigid, microporous network. The inherent porosity and thermal stability of this material make it a promising candidate for applications in gas separation. The network structure, rich in π-conjugated systems, arises from the polymerization of the ethynyl groups of the this compound monomer. This creates a material with a high internal surface area and a significant free volume, which are critical characteristics for effective gas separation membranes. While the direct application of pure poly(this compound) as a standalone membrane for gas separation is an emerging area of research, its use as a functional additive in mixed-matrix membranes (MMMs) has been explored to enhance the performance of existing polymeric membranes.

Application Notes

Poly(this compound) and similar hyper-crosslinked polymers (HCPs) are primarily considered for gas separation applications due to their ability to form membranes with high permeability and selectivity for certain gases. The separation mechanism in such microporous polymer membranes is generally governed by the solution-diffusion model. In this model, gas molecules first dissolve in the membrane material at the high-pressure side, then diffuse through the polymer matrix, and finally desorb at the low-pressure side. The permeability of a gas is a product of its solubility and diffusivity in the membrane, while the selectivity for a pair of gases is the ratio of their permeabilities.

The rigid and contorted structure of poly(this compound) is expected to create a high fractional free volume (FFV), leading to high gas diffusivity. Furthermore, the aromatic nature of the polymer can provide favorable interactions with specific gas molecules, such as CO2, enhancing solubility selectivity.

While specific gas separation data for membranes made purely of poly(this compound) is not extensively documented in peer-reviewed literature, the performance of other well-known polymers of intrinsic microporosity (PIMs) and mixed-matrix membranes containing HCPs can provide a benchmark for its potential performance.

Data Presentation

The following tables summarize the gas separation performance of a representative polymer of intrinsic microporosity (PIM-1) and mixed-matrix membranes containing hyper-crosslinked polymers. This data is provided for comparative purposes to illustrate the potential performance of microporous polymer membranes.

Table 1: Gas Permeability and Selectivity of PIM-1

Gas PairPermeability of Gas A (Barrer*)Ideal Selectivity (PA/PB)
CO2/N298020
CO2/CH498015
O2/N22004.1
H2/N2180037

*1 Barrer = 10-10 cm3(STP)·cm·cm-2·s-1·cmHg-1

Table 2: Performance of Mixed-Matrix Membranes (MMMs) with Hyper-Crosslinked Polymer (HCP) Fillers

Membrane SystemFiller Loading (wt%)Gas PairPermeability of Gas A (Barrer)Ideal Selectivity (PA/PB)
PIM-1/HCP10CO2/N2115025
PTMSP/HCP10CO2/N21500018

Experimental Protocols

Protocol 1: Synthesis of Microporous Poly(this compound)

This protocol is based on the synthesis of hyper-crosslinked polymers via a Friedel-Crafts reaction.[1]

Materials:

  • This compound (monomer)

  • Dimethoxymethane (crosslinker)

  • Anhydrous iron(III) chloride (FeCl3, catalyst)

  • Dichloromethane (DCM, solvent)

  • Methanol (for washing)

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) and dimethoxymethane (2 equivalents) in dichloromethane.

  • Purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Under a nitrogen counterflow, add anhydrous FeCl3 (2 equivalents) to the solution.

  • Heat the reaction mixture to 80°C and stir for 18 hours. A solid precipitate will form.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the collected solid repeatedly with methanol to remove the catalyst and any unreacted monomers.

  • Purify the polymer further by Soxhlet extraction with methanol for 18 hours.

  • Dry the resulting brown solid product in a vacuum oven at 60°C for 24 hours.

Protocol 2: Fabrication of a Dense Poly(this compound) Membrane

This is a general protocol for fabricating a dense polymer film via solution casting.

Materials:

  • Synthesized poly(this compound) powder

  • A suitable solvent in which the polymer is soluble or forms a fine dispersion (e.g., N-methyl-2-pyrrolidone (NMP), tetrahydrofuran (THF))

  • A flat, clean glass substrate

  • A casting knife or doctor blade

Procedure:

  • Prepare a 1-5 wt% solution or dispersion of the poly(this compound) in the chosen solvent by stirring until a homogeneous mixture is obtained. This may require elevated temperatures.

  • Filter the solution/dispersion to remove any undissolved particles.

  • Place the clean glass substrate on a level surface.

  • Pour the polymer solution onto the glass substrate.

  • Use a casting knife or doctor blade to spread the solution evenly to a desired thickness.

  • Place the cast film in a dust-free environment and allow the solvent to evaporate slowly at room temperature.

  • Once the film is solidified, transfer it to a vacuum oven.

  • Dry the membrane under vacuum at a temperature below the polymer's decomposition temperature (e.g., 80-120°C) for at least 24 hours to remove any residual solvent.

  • Carefully peel the membrane from the glass substrate.

Protocol 3: Gas Permeability Testing

This protocol describes the determination of gas permeability using the constant-volume, variable-pressure (time-lag) method.[2]

Apparatus:

  • A gas permeation cell with the membrane mounted and sealed.

  • Upstream and downstream pressure transducers.

  • A vacuum pump.

  • A constant temperature chamber.

  • Gas cylinders with the test gases (e.g., CO2, N2, CH4, H2).

Procedure:

  • Mount the fabricated membrane in the permeation cell and ensure a good seal.

  • Place the cell in the constant temperature chamber and allow it to reach the desired temperature (e.g., 35°C).

  • Evacuate both the upstream and downstream sides of the membrane to a high vacuum.

  • Close the valve to the downstream volume and ensure there is no leak by monitoring the pressure.

  • Introduce the test gas to the upstream side of the membrane at a constant pressure (e.g., 2-3 bar).

  • Record the pressure increase in the downstream volume over time.

  • The permeability coefficient (P) can be calculated from the steady-state permeation rate using the following equation: P = (V * l) / (A * R * T * Δp) * (dp/dt)ss where:

    • V is the downstream volume

    • l is the membrane thickness

    • A is the effective membrane area

    • R is the ideal gas constant

    • T is the absolute temperature

    • Δp is the pressure difference across the membrane

    • (dp/dt)ss is the rate of pressure increase at steady state.

  • The ideal selectivity for a gas pair A and B is calculated as the ratio of their individual permeabilities: αA/B = PA / PB.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Monomer This compound ReactionVessel Friedel-Crafts Alkylation (80°C, 18h, N2 atm) Monomer->ReactionVessel Crosslinker Dimethoxymethane Crosslinker->ReactionVessel Catalyst Anhydrous FeCl3 Catalyst->ReactionVessel Solvent Dichloromethane Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Washing Methanol Wash Filtration->Washing Soxhlet Soxhlet Extraction (Methanol) Washing->Soxhlet Drying Vacuum Drying (60°C, 24h) Soxhlet->Drying Product Microporous Poly(this compound) Drying->Product

Caption: Workflow for the synthesis of microporous poly(this compound).

Membrane_Fabrication_Testing cluster_fabrication Membrane Fabrication cluster_testing Gas Permeability Testing Polymer_Solution Prepare Polymer Solution (1-5 wt% in NMP) Casting Solution Casting on Glass Substrate Polymer_Solution->Casting Evaporation Solvent Evaporation (Room Temperature) Casting->Evaporation Drying Vacuum Drying (80-120°C, 24h) Evaporation->Drying Membrane Dense Polymer Membrane Drying->Membrane Mounting Mount Membrane in Permeation Cell Membrane->Mounting Evacuation Evacuate Upstream and Downstream Mounting->Evacuation Gas_Feed Introduce Test Gas to Upstream Evacuation->Gas_Feed Measurement Record Downstream Pressure Increase Gas_Feed->Measurement Calculation Calculate Permeability and Selectivity Measurement->Calculation

Caption: Workflow for membrane fabrication and gas permeability testing.

Solution_Diffusion_Model cluster_upstream Upstream (High Pressure) cluster_membrane Polymer Membrane cluster_downstream Downstream (Low Pressure) Gas_A_Up Gas A Sorption Sorption (Dissolution) Gas_A_Up->Sorption k_DA Gas_B_Up Gas B Gas_B_Up->Sorption k_DB Diffusion Diffusion Sorption->Diffusion Desorption Desorption Diffusion->Desorption Gas_A_Down Gas A Desorption->Gas_A_Down Gas_B_Down Gas B Desorption->Gas_B_Down

References

Application Notes and Protocols for 1,3-Diethynylbenzene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethynylbenzene (m-DEB) is an aromatic organic compound featuring two terminal ethynyl groups positioned meta to each other on a benzene ring.[1][2][3] This unique structure makes it a highly versatile and valuable building block in polymer chemistry, particularly as a cross-linking agent for the synthesis of advanced, high-performance polymers.[1][4][5] The ethynyl groups are highly reactive and can undergo various thermal or catalytic polymerization reactions, such as cyclotrimerization and Diels-Alder reactions, to form a rigid, three-dimensional cross-linked network.[5][6] This network structure imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers.[6][7][8] Consequently, polymers cross-linked with this compound find applications in demanding fields like aerospace, microelectronics, and as precursors for advanced carbon materials.[5][9][10]

Applications

The primary application of this compound in polymer chemistry is as a cross-linker to create thermosetting polymers with superior properties.

  • High-Performance Silicon-Containing Arylacetylene (PSA) Resins: this compound is a key monomer in the synthesis of PSA resins. These resins exhibit excellent processability and, upon curing, form highly cross-linked networks with outstanding thermal stability, with degradation temperatures often exceeding 500°C.[9][11] The introduction of silicon into the polymer backbone, combined with the rigid cross-links from m-DEB, results in materials with high char yields, making them suitable for applications requiring high-temperature resistance, such as in aerospace components and microelectronics.[5][6][9]

  • Precursors for Nanoporous Carbons: Cross-linked polymers synthesized from this compound can serve as precursors for high-yield synthesis of nanoporous activated carbons.[10] These carbon materials possess high surface areas and tunable pore structures, making them promising candidates for applications in supercapacitors, hydrogen storage, and CO2 capture.[4][10]

  • Thermosetting Poly-HIPE Foams: this compound can be polymerized in high internal phase emulsions (HIPEs) to create π-conjugated micro/macroporous polyacetylene-type foams.[12][13] These materials have a hierarchical pore structure and can be further functionalized, opening up possibilities for applications in catalysis and separation.[12]

  • Organic Light-Emitting Diodes (OLEDs) and Photoelectric Materials: The electronic properties of this compound make it a valuable intermediate in the synthesis of materials for OLEDs and other optoelectronic devices.[1]

Data Presentation

Table 1: Thermal Properties of Polymers Cross-linked with this compound
Polymer SystemCuring ConditionsGlass Transition Temperature (Tg)5% Weight Loss Temperature (Td5) (°C)Char Yield at 800°C (%)Reference
Poly(silylene diethynylbenzene) (AAA polymer)170°C/2h + 210°C/2h + 250°C/4hNot observed up to 450°C> 560 (in N2)> 87.2[9][11]
ABA-A Copolymer200°C/2h + 230°C/2h + 260°C/2h + 300°C/4hNot observed up to 450°C> 560 (in N2)> 87.2[9][11]
ABA-O Copolymer200°C/2h + 230°C/2h + 260°C/2h + 300°C/4hNot observed up to 450°C> 560 (in N2)> 87.2[9][11]
PSA ResinThermally Cured795 (predicted)627 (in N2)90.3[6]
PSNP Resin (m-DEB replaced with 2,7-diethynylnaphthalene)Thermally Cured857 (predicted)655 (in N2)92.3[6]
Table 2: Mechanical Properties of a Polymer Cross-linked with this compound
Polymer SystemFlexural Strength (MPa)Reference
Cured ABA-A Copolymer40.2[11]

Experimental Protocols

Protocol 1: Synthesis of Poly(silylene diethynylbenzene) (AAA Polymer)

This protocol describes the synthesis of a silicon-containing arylacetylene prepolymer using a Grignard reaction.[9][11]

Materials:

  • Magnesium powder

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl bromide

  • This compound (m-DEB)

  • Dichlorodimethylsilane

  • Toluene

  • Glacial acetic acid

  • 5% Hydrochloric acid solution

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a 500 mL flask under an inert atmosphere, charge magnesium powder (6.66 g, 0.278 mol) and anhydrous THF (75 mL).[9]

  • Add a solution of ethyl bromide (27.50 g, 0.252 mol) in THF (15 mL) dropwise, maintaining the reaction temperature below 30°C.[9]

  • After the addition is complete, heat the mixture to 40°C and stir for 1 hour to produce ethyl magnesium bromide.[9]

  • Cool the reaction mixture to 20°C.[9]

  • Slowly add a solution of m-DEB (15.14 g, 0.120 mol) in THF (75 mL).[9]

  • Heat the reaction mixture to 70°C and reflux for 1.5 hours.[9]

  • Polymerization: Cool the Grignard reagent to 20°C using an ice water bath.[9]

  • Slowly add a solution of dichlorodimethylsilane (10.33 g, 0.080 mol) in THF (15 mL) dropwise.[9]

  • After the addition, heat the solution to 70°C and reflux for 2 hours.[11]

  • Work-up: Cool the mixture to below 30°C in an ice water bath.[11]

  • Add a mixed solution of toluene (125 mL) and glacial acetic acid (20.00 g, 0.320 mol).[11]

  • Add 5% hydrochloric acid solution (105 mL) dropwise.[11]

  • Transfer the polymer solution to a 1000 mL separatory funnel and wash with deionized water until the aqueous layer is neutral.[11]

  • Separate the organic layer and dry it with anhydrous sodium sulfate.[11]

  • Filter and concentrate the solution by rotary evaporation to obtain the prepolymer.

Protocol 2: Thermal Curing of Poly(silylene diethynylbenzene)

This protocol outlines the procedure for the thermal cross-linking of the synthesized prepolymer.[9][11]

Materials:

  • Poly(silylene diethynylbenzene) prepolymer

  • Mold

Procedure:

  • Place the prepolymer into a mold.

  • Transfer the mold to a vacuum oven and heat at 150°C for approximately 1 hour to remove any residual solvent.[9]

  • Move the mold to a curing oven.

  • The curing procedure is as follows: 170°C for 2 hours, followed by 210°C for 2 hours, and finally 250°C for 4 hours.[9][11]

  • After the curing cycle is complete, allow the mold to cool to room temperature.

  • Carefully release the dark brown, cured polymer from the mold.[9][11]

Visualizations

Crosslinking_Mechanism cluster_reactants Reactants cluster_reactions Cross-linking Reactions cluster_products Cross-linked Network mDEB1 This compound Cyclotrimerization Cyclotrimerization mDEB1->Cyclotrimerization Diels_Alder Diels-Alder Reaction mDEB1->Diels_Alder mDEB2 This compound mDEB2->Cyclotrimerization mDEB2->Diels_Alder mDEB3 This compound mDEB3->Cyclotrimerization Network Rigid Polymer Network (Aromatic Rings) Cyclotrimerization->Network Diels_Alder->Network

Caption: Thermal cross-linking mechanisms of this compound.

Experimental_Workflow Start Start: Synthesis of Prepolymer Grignard 1. Grignard Reagent Preparation (m-DEB, Mg, Ethyl Bromide in THF) Start->Grignard Polymerization 2. Polymerization (with Dichlorodimethylsilane) Grignard->Polymerization Workup 3. Work-up and Purification Polymerization->Workup Prepolymer Prepolymer Workup->Prepolymer Curing 4. Thermal Curing Prepolymer->Curing Solvent_Removal 4a. Solvent Removal (150°C in vacuum) Curing->Solvent_Removal Curing_Steps 4b. Multi-step Curing (e.g., 170-250°C) Solvent_Removal->Curing_Steps Final_Product Cross-linked Polymer Curing_Steps->Final_Product Characterization 5. Characterization (TGA, DMA, etc.) Final_Product->Characterization

Caption: Workflow for synthesis and curing of this compound polymers.

References

Application Notes and Protocols for the Synthesis of Graphdiyne Analogues using 1,3-Diethynylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graphdiyne (GDY), a two-dimensional carbon allotrope, has garnered significant attention due to its unique electronic, optical, and mechanical properties stemming from its sp- and sp²-hybridized carbon network.[1][2][3] These properties make graphdiyne and its analogues promising candidates for applications in nanoelectronics, catalysis, energy storage, and biomedical fields.[2][4] This document provides detailed protocols for the synthesis of graphdiyne analogues utilizing 1,3-diethynylbenzene derivatives as key building blocks. The methodologies described herein focus on producing crystalline, porous carbon-rich materials through cross-coupling reactions.

Synthesis of a Crystalline Graphdiyne Analogue ("Ben-GDY")

This protocol details the synthesis of a multilayer crystalline graphdiyne analogue, herein referred to as Ben-GDY, from a functionalized 1,3,5-triethynylbenzene precursor. The synthesis relies on supramolecular interactions to guide the planar arrangement of the precursors, facilitating a wet chemical synthesis approach.[5]

Materials and Reagents
ReagentSupplierPurity
1,3,5-Triethynylbenzene derivative (specific structure to be sourced from cited literature)Custom Synthesis>98%
Copper(I) chloride (CuCl)Sigma-Aldrich99.995%
N,N,N',N'-Tetramethylethylenediamine (TMEDA)Sigma-Aldrich≥99.5%
PyridineSigma-AldrichAnhydrous, 99.8%
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Nitrogen gas (N₂)High Purity99.999%
Argon gas (Ar)High Purity99.999%
Experimental Protocol: Glaser-Hay Coupling for Ben-GDY Synthesis
  • Catalyst Solution Preparation: In a nitrogen-filled glovebox, prepare a catalyst solution by dissolving CuCl (0.1 mmol) in anhydrous pyridine (10 mL) with vigorous stirring until a clear solution is obtained.

  • Monomer Solution Preparation: In a separate flask, dissolve the 1,3,5-triethynylbenzene derivative (0.5 mmol) in anhydrous dichloromethane (20 mL).

  • Reaction Setup: Assemble a two-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet. Purge the flask with nitrogen for 15 minutes.

  • Reaction Initiation: Transfer the catalyst solution to the reaction flask. Heat the solution to 60 °C.

  • Monomer Addition: Add the monomer solution dropwise to the reaction flask over a period of 4 hours using a syringe pump.

  • Polymerization: After the addition is complete, maintain the reaction mixture at 60 °C for 48 hours under a nitrogen atmosphere.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the resulting precipitate and wash sequentially with dichloromethane, acetone, and water to remove unreacted monomer and oligomers.

    • Soxhlet extract the solid product with methanol for 24 hours to remove any remaining impurities.

    • Dry the final product, a black powder, under vacuum at 80 °C for 12 hours.

Characterization Data
Characterization TechniqueObserved Features for Ben-GDY
Transmission Electron Microscopy (TEM) Shows multilayered film morphology.[5]
Selected Area Electron Diffraction (SAED) Reveals a hexagonal diffraction pattern, confirming the crystalline nature and in-plane periodicity. The pattern is consistent with an ABC-type stacking model.[5]
High-Resolution TEM (HRTEM) Shows lattice fringes with an interval of 0.47 nm, corresponding to the (300) spacing.[5]
X-ray Photoelectron Spectroscopy (XPS) Confirms the elemental composition, showing predominantly carbon.
Raman Spectroscopy Displays characteristic peaks for graphdiyne structures.
UV-vis Spectroscopy Determines the electronic absorption properties and optical bandgap.

General Protocol for Graphdiyne Analogue Synthesis on Copper Substrates

This protocol describes a modified Glaser-Hay coupling reaction for the synthesis of graphdiyne nanowalls directly on a copper surface. This method utilizes the copper substrate as both a catalyst and a growth template.[6][7][8]

Materials and Reagents
ReagentSupplierPurity
1,3,5-Triethynylbenzene or HexaethynylbenzeneTCI Chemicals>97%
Copper Foil (or other copper substrates)Alfa Aesar99.8%
PyridineSigma-AldrichAnhydrous, 99.8%
N,N,N',N'-Tetramethylethylenediamine (TMEDA)Sigma-Aldrich≥99.5%
AcetoneFisher ScientificACS Grade
Hydrochloric Acid (HCl)Fisher Scientific37%
Experimental Protocol
  • Substrate Preparation:

    • Cut the copper foil to the desired dimensions.

    • Clean the copper foil by sonicating in acetone for 15 minutes, followed by rinsing with deionized water.

    • Etch the foil in a 2 M HCl solution for 10 minutes to remove the surface oxide layer.

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Reaction Solution Preparation: Prepare a solution of the ethynylbenzene precursor (e.g., 1,3,5-triethynylbenzene, 0.1 mmol) in a mixture of pyridine (15 mL) and TMEDA (5 mL).

  • Reaction Setup: Place the cleaned copper foil in a sealed reaction vessel. Add the reaction solution to the vessel, ensuring the copper foil is fully submerged.

  • Synthesis: Maintain the reaction vessel at 60-80 °C for 12-24 hours. The reaction time can be adjusted to control the thickness and morphology of the resulting graphdiyne analogue film.

  • Product Isolation and Cleaning:

    • After the reaction, carefully remove the copper foil from the solution.

    • Rinse the foil with pyridine, acetone, and dichloromethane to remove any physisorbed reactants or byproducts.

    • Dry the graphdiyne analogue-coated copper foil under a gentle stream of nitrogen.

Expected Results

This method typically yields a uniform film of graphdiyne analogue nanowalls grown on the copper surface. The morphology and thickness of the film can be controlled by adjusting reaction parameters such as monomer concentration, temperature, and reaction time.[6][7][8]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: - 1,3,5-Triethynylbenzene derivative - CuCl Catalyst - Solvents (Pyridine, DCM) solutions Prepare Catalyst and Monomer Solutions reagents->solutions setup Assemble Reaction Flask under Nitrogen solutions->setup addition Dropwise Addition of Monomer (60 °C, 4h) setup->addition polymerization Polymerization (60 °C, 48h) addition->polymerization filtration Filter and Wash Precipitate (DCM, Acetone, Water) polymerization->filtration extraction Soxhlet Extraction (Methanol, 24h) filtration->extraction drying Vacuum Drying (80 °C, 12h) extraction->drying product Final Product: Ben-GDY Analogue drying->product

Caption: Workflow for the synthesis of Ben-GDY analogue.

Glaser_Hay_Mechanism R_C_CH R-C≡C-H (Terminal Alkyne) Alkyne_Cu [R-C≡C-Cu] (Copper Acetylide) R_C_CH->Alkyne_Cu + Cu(I) Cu_I Cu(I) Catalyst O2 O₂ (Oxidant) Dimer R-C≡C-C≡C-R (Diyne Product) Alkyne_Cu->Dimer + [R-C≡C-Cu] Cu_0 Cu(0) Cu_0->Cu_I Oxidation H2O H₂O O2->H2O Reduction

Caption: Simplified mechanism of Glaser-Hay coupling.

Concluding Remarks

The protocols outlined provide a foundational approach for the synthesis of graphdiyne analogues from this compound-based precursors. Researchers can adapt these methods to explore novel analogues with tailored properties by modifying the precursor structure, reaction conditions, and substrates. Comprehensive characterization is crucial to confirm the structure and purity of the synthesized materials. The unique properties of these materials hold significant promise for advancing various scientific and technological fields.

References

Application Notes and Protocols: 1,3-Diethynylbenzene in the Synthesis of Carbon-Rich Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Diethynylbenzene is a highly versatile organic compound that serves as a fundamental building block for a wide array of advanced, carbon-rich materials.[1] Its rigid structure, featuring two reactive ethynyl groups in a meta-disposition on a benzene ring, allows for the construction of complex, two- and three-dimensional molecular architectures.[1] This unique arrangement is instrumental in the development of materials with exceptional porosity, high surface area, and unique electronic properties.[1][2] Applications for materials derived from this compound are found in catalysis, gas separation and storage, electronics, and energy storage.[1][3][4] Key synthetic routes leverage its terminal alkyne functionalities for polymerization and cross-coupling reactions to create extended π-conjugated systems.[5][6]

Application 1: Porous Organic Polymers (POPs) and Foams

Application Notes

This compound is a crucial monomer for synthesizing porous organic polymers (POPs), including microporous networks and hierarchically structured foams. These materials are of significant interest due to their high thermal stability, large surface areas, and tunable pore structures. The polymerization of this compound, often through transition-metal-catalyzed reactions, results in highly cross-linked, rigid networks of the polyacetylene type.[2]

A notable application is the synthesis of π-conjugated polyHIPE (High Internal Phase Emulsion) foams.[5] This method uses a high internal phase emulsion as a template to create a macroporous polymer foam where the walls of the macropores are themselves microporous.[2] The resulting materials exhibit a hierarchical pore structure, which is advantageous for applications requiring both high surface area and efficient mass transport, such as catalysis and separation.[5] The ethynyl groups within the polymer network can also serve as reactive sites for post-synthetic modification, allowing for the introduction of new functionalities.[2][5]

Key Properties of this compound-Derived Porous Polymers
PropertyValueMaterial TypeReference
BET Surface Area Up to 110 m²/gPolyHIPE Foam[5]
BET Surface Area (Post-Modification) Up to 380 m²/gHyper-cross-linked PolyHIPE Foam[5]
BET Surface Area Up to 880 m²/gMicroporous Polymer (Room Temp. Synthesis)[2]
BET Surface Area Up to 1470 m²/gMicro/Mesoporous Polymer (75°C Synthesis)[2]
Macropore Size 3.4 ± 0.3 µm to 4.8 ± 0.8 µmPolyHIPE Foam[5]
Interconnecting Pore Size 0.96 µm to 1.1 µmPolyHIPE Foam[5]
Experimental Protocol: Synthesis of PolyHIPE Foams via Chain-Growth Insertion Polymerization

This protocol is adapted from the synthesis of polyacetylene-type polyHIPE foams using this compound.[2][5]

Materials:

  • This compound (monomer)

  • [Rh(nbd)acac] (acetylacetonatobis(norbornadiene)rhodium(I)) (catalyst)

  • Surfactant (e.g., polyoxyethylene sorbitan monooleate)

  • Toluene (organic phase solvent)

  • Deionized water (aqueous phase)

  • Initiator for the aqueous phase (if required)

Procedure:

  • Organic Phase Preparation: Prepare an organic solution by dissolving the surfactant and the [Rh(nbd)acac] catalyst in a mixture of this compound and toluene.

  • Emulsion Formation: To this organic phase, slowly add the aqueous phase (deionized water) dropwise while stirring vigorously to form a stable high internal phase emulsion (HIPE). The final emulsion should be thick and creamy.

  • Polymerization: Transfer the HIPE to a reaction vessel and heat to the desired reaction temperature (e.g., 75°C) to initiate polymerization.[2] Maintain the temperature for a specified period (e.g., 24 hours) to allow for complete polymerization and cross-linking.

  • Purification: After polymerization, the resulting solid foam is crushed and washed extensively with water and organic solvents (e.g., ethanol, acetone) to remove the surfactant and any unreacted monomers.

  • Drying: The purified foam is dried in a vacuum oven until a constant weight is achieved.

  • (Optional) Post-Synthetic Modification: The foam can be further modified, for example, by solid-phase hyper-cross-linking at elevated temperatures (e.g., 280°C) to increase surface area and microporosity.[5]

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption [label="Workflow for synthesizing hierarchical porous foams from this compound.", fontsize=10, fontname="Arial"];

Application 2: Graphdiyne (GDY) Analogue Synthesis

Application Notes

Graphdiyne (GDY) is a two-dimensional carbon allotrope composed of sp- and sp²-hybridized carbon atoms, creating a structure with uniform pores and a highly π-conjugated system.[3][7] These features make it a promising material for applications in electronics, catalysis, and gas separation.[3] this compound is a precursor for synthesizing graphdiyne analogues. While the classic GDY structure is often synthesized from hexaethynylbenzene, related monomers like 1,3,5-triethynylbenzene and diethynylbenzenes are used to create GDY-like porous films and analogues.[8]

The synthesis typically involves a homocoupling reaction of the terminal alkyne groups on a catalytic surface (e.g., copper) to form the characteristic diacetylenic linkages.[9] The Sonogashira cross-coupling reaction is another powerful tool to build the necessary precursors or the polymer backbone itself.[6] Controlling the reaction conditions and precursor geometry is crucial for achieving an ordered, crystalline structure.[8]

Experimental Protocol: General Sonogashira Cross-Coupling

The Sonogashira coupling is a fundamental reaction for C-C bond formation between terminal alkynes and aryl halides, and it is a key step in the synthesis of many complex carbon-rich materials from this compound.[6] This is a representative protocol that can be adapted for specific substrates.[10][11]

Materials:

  • Aryl Halide (e.g., 1,3-dibromo-5-iodobenzene)

  • This compound (or another terminal alkyne)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI) (co-catalyst)

  • Amine Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA)), anhydrous

  • Solvent (e.g., Toluene or THF), anhydrous

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 2 mol%), copper(I) iodide (e.g., 1 mol%), anhydrous solvent, and anhydrous amine base (e.g., 2.0 eq).[11]

  • Alkyne Addition: Add the terminal alkyne (e.g., this compound, 1.2 eq per halide) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the mixture at room temperature or heat as required (e.g., 70°C).[11] Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.[11]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine salt and other aqueous-soluble impurities.[11]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]

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Application 3: Silicon-Containing Arylacetylene Polymers

Application Notes

Incorporating silicon into the backbone of arylacetylene polymers can enhance their properties, particularly thermal stability and processability. This compound can be copolymerized with silicon-containing monomers, such as dichlorodimethylsilane, to produce poly(silylene diethynylbenzene) resins.[12] These materials are a class of high-performance resins with potential applications in the aerospace and electronics industries.[12]

The synthesis often involves converting the diethynylbenzene into a Grignard reagent, which then reacts with a dichlorosilane.[12] By creating block copolymers, for instance by incorporating flexible dipropargyl aryl ether segments, the processability of the resulting resin can be significantly improved without excessively sacrificing thermal resistance.[12]

Key Properties of a Poly(silylene diethynylbenzene) Copolymer
PropertyValueMaterial TypeReference
Flexural Strength (Cured) 40.2 MPaABA-A Block Copolymer[12]
Degradation Temperature (Td5, N₂) > 560 °CCured ABA-A Block Copolymer[12]
Processing Window > 58 °CABA-A Block Copolymer[12]

ABA-A refers to Poly(silylene diethynylbenzene)–b–poly(silylene dipropargyloxy diphenyl propane) copolymer.

Experimental Protocol: Synthesis of Poly(silylene diethynylbenzene) via Grignard Reaction

This protocol is adapted from the synthesis of silicon-containing arylacetylene resins.[12]

Materials:

  • This compound (m-DEB)

  • Magnesium (Mg) powder

  • Ethyl bromide (for Grignard initiation)

  • Dichlorodimethylsilane (DCDMS)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Grignard Reagent Preparation:

    • In a dry 500 mL flask under an inert atmosphere, charge magnesium powder and anhydrous THF.

    • Add ethyl bromide dropwise to initiate the formation of ethyl magnesium bromide. Maintain the temperature below 30°C. Stir for 1 hour after addition.

  • Formation of Di-Grignard Reagent:

    • Cool the mixture to 20°C.

    • Slowly add a solution of this compound in anhydrous THF to the Grignard reagent.

    • Heat the reaction mixture to 70°C and maintain for 1.5 hours to form the di-Grignard reagent of m-DEB.

  • Polymerization:

    • Prepare a separate solution of dichlorodimethylsilane in anhydrous THF.

    • Cool the di-Grignard reagent solution to a low temperature (e.g., -5°C).

    • Slowly add the dichlorodimethylsilane solution to the cooled di-Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction by carefully adding it to a mixture of dilute HCl and ice.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter and remove the solvent under reduced pressure to obtain the crude polymer.

    • The polymer can be further purified by precipitation from a suitable solvent system (e.g., dissolving in THF and precipitating in methanol).

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} caption [label="Logical workflow for synthesizing silicon-containing arylacetylene resins.", fontsize=10, fontname="Arial"];

References

Troubleshooting & Optimization

Technical Support Center: Polymerization of 1,3-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the polymerization of 1,3-diethynylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of this compound polymerization. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and side reactions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways in the polymerization of this compound?

The polymerization of this compound can proceed through several pathways, primarily yielding either linear poly(this compound) or cross-linked networks. The dominant pathway is highly dependent on the polymerization method (thermal, catalytic, or anionic) and the reaction conditions.

  • Linear Polymerization: This pathway leads to the formation of a soluble, linear polymer with a conjugated polyene backbone and pendant ethynylphenyl groups. Anionic polymerization is the most effective method for achieving a strictly linear polymer.

  • Cyclotrimerization: This is a significant side reaction, particularly in thermal and certain catalytic polymerizations. Three ethynyl groups react to form a benzene ring, leading to branching and cross-linking. This reaction can produce both 1,3,5- and 1,2,4-trisubstituted benzene rings within the polymer structure.

  • Cross-linking/Gelation: The pendant ethynyl groups on the polymer chains are reactive and can undergo further reactions, leading to the formation of an insoluble, cross-linked gel. This is a common issue in thermal and some catalytic polymerizations, especially at higher monomer conversions and temperatures.

Q2: What are the main side reactions to be aware of during the polymerization of this compound?

The primary side reactions are cyclotrimerization and other cross-linking reactions.

  • Cyclotrimerization: This reaction converts three alkyne groups into a benzene ring, introducing branched and cross-linked structures into the polymer. This is a major contributor to the formation of insoluble materials.

  • Cross-linking via Pendant Ethynyl Groups: The unreacted ethynyl groups along the polymer backbone can react with each other or with growing polymer chains, leading to an insoluble gel. This process is often thermally initiated or catalyzed by transition metals.

  • Diels-Alder Reactions: While less commonly reported specifically for this compound, Diels-Alder type reactions between diene and dienophile moieties that may form in situ can also contribute to cross-linking in related arylacetylene polymer systems, especially at elevated temperatures.

Q3: How can I control the polymer structure and minimize side reactions?

The choice of polymerization method is the most critical factor in controlling the polymer architecture.

  • To Obtain a Linear Polymer: Anionic polymerization is the preferred method for synthesizing a strictly linear and soluble polymer.[1] This technique minimizes cyclotrimerization and cross-linking.

  • To Control Cyclotrimerization: In catalytic systems, the choice of catalyst and ligands is crucial. For example, some rhodium catalysts are known to promote the formation of cross-linked networks through a combination of linear polymerization and reactions of the pendant ethynyl groups.[2]

  • To Prevent Gelation: Gelation can be managed by carefully controlling reaction parameters such as temperature, reaction time, and monomer concentration. Stopping the polymerization at lower conversions, before the gel point is reached, can yield a soluble prepolymer.[3]

Troubleshooting Guides

Issue 1: Insoluble Polymer Formation or Premature Gelation

Symptoms:

  • The reaction mixture becomes viscous and solidifies.

  • The product is insoluble in common organic solvents.

  • Difficulty in characterizing the polymer by techniques requiring dissolution (e.g., GPC, solution NMR).

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Monomer Conversion Monitor the reaction progress and stop the polymerization at a lower conversion to isolate a soluble prepolymer. This is particularly important in thermal and some transition-metal catalyzed polymerizations.[3]
High Reaction Temperature Optimize the reaction temperature. Higher temperatures often promote cross-linking reactions. For catalytic polymerizations, a lower temperature may favor linear chain growth over side reactions.
Inappropriate Catalyst System For linear polymers, switch to an anionic polymerization method.[1] If using a transition metal catalyst, screen different catalysts and ligands. Some catalysts have a higher propensity for promoting cyclotrimerization and cross-linking.
Prolonged Reaction Time Reduce the overall reaction time to minimize the opportunity for side reactions of the pendant ethynyl groups.
Issue 2: Broad Molecular Weight Distribution or Bimodal GPC Trace

Symptoms:

  • Gel Permeation Chromatography (GPC) analysis shows a high polydispersity index (PDI).

  • The GPC trace exhibits multiple peaks, indicating different polymer populations.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Chain Transfer Reactions In anionic polymerization, chain transfer to the monomer or polymer can occur, leading to a broadening of the molecular weight distribution. Optimize the solvent and initiator system to minimize these reactions.
Mixed Polymerization Mechanisms A combination of linear polymerization and cyclotrimerization can lead to a mixture of linear and branched/cross-linked species with different hydrodynamic volumes. Employing anionic polymerization can ensure a single polymerization mechanism.[1]
Slow Initiation in Anionic Polymerization Ensure rapid and efficient initiation in anionic polymerization by using a suitable initiator and ensuring high purity of all reagents and solvents.

Experimental Protocols

Protocol 1: Synthesis of Linear Poly(this compound) via Anionic Polymerization

This protocol is designed to minimize side reactions and produce a soluble, linear polymer.

Materials:

  • This compound (monomer), purified by sublimation.

  • Anionic initiator (e.g., n-butyllithium in hexane).

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or hexamethylphosphoramide (HMPA)).

  • Schlenk line and glassware.

  • Quenching agent (e.g., degassed methanol).

Procedure:

  • Thoroughly dry all glassware under vacuum and heat.

  • Assemble the reaction apparatus on a Schlenk line under an inert atmosphere (e.g., argon).

  • Distill the solvent into the reaction flask under vacuum and degas it through several freeze-pump-thaw cycles.

  • Add the purified this compound monomer to the reaction flask via a syringe or cannula.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Slowly add the anionic initiator dropwise to the stirred monomer solution.

  • Allow the polymerization to proceed for the desired time.

  • Quench the reaction by adding a few drops of degassed methanol.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Filter and dry the polymer under vacuum.

Note: The use of HMPA as a solvent has been reported to yield a completely linear polymer with no branching or phenylene fragments resulting from cyclotrimerization.[1]

Protocol 2: Thermal Polymerization of this compound (Illustrative)

This method typically leads to a cross-linked network. The procedure can be adapted to produce a soluble prepolymer by controlling the reaction time and temperature.

Materials:

  • This compound.

  • High-boiling, inert solvent (e.g., diphenyl ether) or neat polymerization.

  • Reaction vessel with a condenser and inert gas inlet.

Procedure:

  • Place the this compound in the reaction vessel under an inert atmosphere.

  • If using a solvent, add it to the vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 150-250 °C).

  • Monitor the viscosity of the reaction mixture.

  • To obtain a soluble prepolymer, stop the reaction before gelation occurs by rapidly cooling the mixture.

  • Precipitate the polymer in a non-solvent.

  • To obtain a fully cured, cross-linked material, continue heating until the polymerization is complete.

Visualizations

Side_Reactions Monomer This compound Linear_Polymer Linear Poly(this compound) (Soluble) Monomer->Linear_Polymer Anionic Polymerization Cyclotrimerization_Products Cyclotrimerization (1,3,5- and 1,2,4-isomers) Monomer->Cyclotrimerization_Products Thermal / Catalytic Conditions Crosslinked_Network Cross-linked Network (Insoluble Gel) Linear_Polymer->Crosslinked_Network Further Reaction of Pendant Ethynyl Groups (Thermal / Catalytic) Cyclotrimerization_Products->Crosslinked_Network Incorporation into Polymer Structure

Caption: Main reaction pathways in the polymerization of this compound.

Troubleshooting_Gelation Start Experiment Results in Insoluble Gel Q1 Is a linear, soluble polymer desired? Start->Q1 A1_Yes Switch to Anionic Polymerization Protocol Q1->A1_Yes Yes A1_No Optimize Existing (Thermal/Catalytic) Method Q1->A1_No No End Soluble Polymer or Controlled Network Achieved A1_Yes->End Q2 Was the reaction run to high conversion? A1_No->Q2 A2_Yes Decrease reaction time to isolate a soluble prepolymer. Q2->A2_Yes Yes Q3 Was the reaction temperature high? Q2->Q3 No A2_Yes->End A3_Yes Lower the reaction temperature to reduce cross-linking rate. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting guide for unexpected gelation.

References

Technical Support Center: Purification of 1,3-Diethynylbenzene Polymers by Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-diethynylbenzene polymers by precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of purifying this compound polymers by precipitation?

A1: Purification by precipitation is essential to remove unreacted monomers, catalysts, and other low-molecular-weight impurities from the final polymer product. These impurities can negatively impact the polymer's properties, such as its thermal stability, mechanical strength, and electronic characteristics. For instance, even minor impurities in the diethynylbenzene monomer can significantly reduce the intrinsic viscosity and average degree of polymerization of the resulting polymer.[1]

Q2: Which solvents are suitable for dissolving this compound polymers?

A2: Poly(this compound) and its derivatives are typically soluble in a range of organic solvents. Good solvents include tetrahydrofuran (THF), chloroform, dichloromethane, benzene, toluene, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific polymer structure and the subsequent precipitation process.

Q3: What are effective antisolvents for precipitating this compound polymers?

A3: Alcohols such as methanol and ethanol are commonly used as antisolvents for this compound polymers due to the polymer's insolubility in these liquids.[2] Alkanes like hexane and petroleum ether can also be effective antisolvents. The ideal antisolvent should be miscible with the solvent but should not dissolve the polymer.

Q4: How can I confirm the purity of my this compound polymer after precipitation?

A4: Several analytical techniques can be employed to assess the purity of the polymer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect the presence of residual monomers or solvent impurities.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight distribution and identify low-molecular-weight impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the disappearance of monomer-specific peaks and the presence of characteristic polymer vibrational bands. For example, the stretching vibration of the ≡C–H group in the monomer at around 3286 cm⁻¹ should be significantly reduced or absent in the purified polymer.[2]

Troubleshooting Guides

This section addresses common issues encountered during the precipitation purification of this compound polymers.

Problem Possible Cause(s) Troubleshooting Solution(s)
Polymer oils out or forms a sticky mass instead of a solid precipitate. 1. The polymer solution is too concentrated. 2. The antisolvent is added too quickly. 3. The temperature of the antisolvent is too high. 4. The chosen solvent/antisolvent system is not optimal.1. Dilute the initial polymer solution. 2. Add the polymer solution dropwise into the vigorously stirred antisolvent. 3. Cool the antisolvent in an ice bath before and during precipitation. 4. Experiment with different solvent/antisolvent combinations. For example, if precipitating from THF with methanol is problematic, try precipitating from dichloromethane with hexane.
Low yield of precipitated polymer. 1. The polymer has some solubility in the antisolvent. 2. The polymer concentration is too low, leading to the formation of very fine particles that are difficult to collect. 3. Insufficient volume of antisolvent was used.1. Use a larger volume of antisolvent to further decrease the polymer's solubility. 2. After precipitation, cool the mixture to a lower temperature to maximize precipitation. 3. Allow for a longer precipitation time before filtration. 4. Use a fine-porosity filter paper or consider centrifugation to collect the precipitate.
The precipitated polymer is difficult to filter (clogs filter paper). 1. The polymer has precipitated as very fine particles. 2. The polymer is gelatinous.1. Allow the precipitate to age in the antisolvent (with gentle stirring) to encourage particle agglomeration. 2. Use a broader filter funnel or a Buchner funnel with a suitable filter paper. 3. Consider using centrifugation followed by decantation of the supernatant as an alternative to filtration.
NMR analysis shows residual monomer or other small molecule impurities. 1. A single precipitation step is insufficient for complete purification. 2. Impurities were trapped within the precipitating polymer.1. Perform a second precipitation: redissolve the collected polymer in a good solvent and precipitate it again into fresh antisolvent. 2. Ensure very high stirring rates during precipitation to minimize impurity occlusion. 3. Use a more dilute polymer solution to slow down the precipitation process, allowing impurities to remain in the solution.

Experimental Protocols

Protocol 1: Standard Precipitation of Poly(this compound)

This protocol is a general procedure for the purification of this compound polymers.

  • Dissolution: Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., THF, chloroform) to create a concentrated solution. The solution should be free-flowing and not overly viscous.

  • Preparation of Antisolvent: In a separate beaker, place a volume of antisolvent (e.g., methanol) that is at least 10 times the volume of the polymer solution.

  • Precipitation: With vigorous stirring, add the polymer solution dropwise to the antisolvent. A precipitate should form immediately.

  • Digestion: Continue stirring the mixture for at least 30 minutes after the addition is complete to ensure full precipitation and to wash the polymer particles.

  • Isolation: Collect the precipitated polymer by vacuum filtration. Wash the collected solid with fresh antisolvent to remove any remaining soluble impurities.

  • Drying: Dry the purified polymer under vacuum at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: Purification of a Poly(1,3-phenyleneethynylene) Derivative

This protocol is adapted from a literature procedure for a substituted poly(1,3-phenyleneethynylene).

  • Dissolution: Dissolve the crude polymer (e.g., 100 mg) in a suitable solvent such as pyridine or THF (e.g., 10 mL).

  • Precipitation: Pour the polymer solution into a large excess of methanol (e.g., 100-150 mL) with vigorous stirring. An orange powder should precipitate.

  • Isolation: Collect the polymer by filtration.

  • Drying: Dry the collected polymer in a vacuum oven.

Quantitative Data Summary

The optimal conditions for precipitation can vary depending on the specific molecular weight and structure of the polymer. The following table provides illustrative data based on common practices in polymer purification.

Parameter Condition A Condition B Condition C Expected Outcome
Solvent THFDichloromethanePyridine-
Antisolvent MethanolHexaneMethanol-
Polymer Conc. (w/v) 5%2%3%Lower concentrations can improve purity but may reduce yield.
Solvent:Antisolvent Ratio (v/v) 1:101:151:20Higher ratios favor more complete precipitation.
Temperature Room Temperature0 °C (Ice Bath)Room TemperatureLower temperatures generally decrease solubility and improve yield.
Addition Rate Slow dropwiseSlow dropwisePouredSlow addition is crucial to prevent the formation of a sticky mass.
Stirring Speed HighHighHighVigorous stirring minimizes impurity trapping.
Illustrative Yield ~90%~95%~92%Yields are highly dependent on the initial purity and polymer structure.
Illustrative Purity >98%>99%>98%Purity should be confirmed by analytical methods like NMR or GPC.

Visualizations

Experimental Workflow for Polymer Precipitation

G cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying A Crude Polymer B Select Appropriate Solvent (e.g., THF, Chloroform) A->B C Dissolve Polymer to ~2-5% (w/v) B->C E Add Polymer Solution Dropwise to Vigorously Stirred Antisolvent C->E D Prepare Antisolvent (e.g., Methanol, Hexane) Volume Ratio > 10:1 D->E F Precipitate Forms E->F G Continue Stirring (Digestion) F->G H Vacuum Filtration G->H I Wash with Fresh Antisolvent H->I J Dry Under Vacuum I->J K Pure Polymer J->K

Caption: Workflow for the purification of this compound polymers.

Troubleshooting Logic for Precipitation Issues

G Start Start Precipitation Q1 Is the precipitate a solid powder? Start->Q1 A1_Yes Proceed to Filtration Q1->A1_Yes Yes A1_No Issue: Oily or Sticky Precipitate Q1->A1_No No Q2 Is the yield satisfactory? A1_Yes->Q2 Sol_A1 1. Dilute polymer solution 2. Add solution slower 3. Cool antisolvent A1_No->Sol_A1 A2_Yes Proceed to Purity Check Q2->A2_Yes Yes A2_No Issue: Low Yield Q2->A2_No No Q3 Is the polymer pure by NMR/GPC? A2_Yes->Q3 Sol_A2 1. Increase antisolvent volume 2. Lower temperature 3. Use centrifugation A2_No->Sol_A2 A3_Yes Purification Successful Q3->A3_Yes Yes A3_No Issue: Residual Impurities Q3->A3_No No Sol_A3 1. Redissolve and re-precipitate 2. Increase stirring speed A3_No->Sol_A3 Sol_A1->Start Retry Sol_A2->Start Retry with new conditions Sol_A3->Start Re-purify

Caption: Troubleshooting decision tree for polymer precipitation.

References

Technical Support Center: Synthesis of 1,3-Diethynylbenzene-Containing MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the 1,3-diethynylbenzene linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges and optimize the synthesis of these advanced materials.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of MOFs with this compound and related linkers.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Crystallinity (Amorphous Product) 1. Rapid Precipitation: The coordination reaction may be occurring too quickly, preventing the formation of an ordered crystalline structure. 2. Suboptimal Temperature: The reaction temperature may be too low to promote crystal growth or too high, leading to decomposition or the formation of amorphous phases. 3. Inappropriate Solvent System: The solubility of the this compound linker and the metal salt in the chosen solvent may not be ideal for controlled crystallization. 4. Side Reactions of Ethynyl Groups: The terminal alkyne functionalities are reactive and could undergo side reactions (e.g., polymerization, coupling) under solvothermal conditions, inhibiting MOF formation.1. Introduce Modulators: Add a monocarboxylic acid (e.g., acetic acid, formic acid) to the reaction mixture. Modulators compete with the linker for coordination to the metal centers, slowing down the reaction rate and promoting the growth of larger, more well-defined crystals. 2. Optimize Temperature: Systematically vary the reaction temperature in increments of 10-20°C (e.g., 80°C, 100°C, 120°C) to find the optimal range for crystal formation. 3. Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, DMAc, ethanol, water) to fine-tune the solubility of the precursors. 4. Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize potential side reactions of the ethynyl groups, especially at elevated temperatures.
Formation of Impure Phases or Multiple Products 1. Incorrect Metal-to-Linker Ratio: The stoichiometry of the metal salt and the this compound linker can significantly influence the resulting crystal phase. 2. Presence of Impurities: Impurities in the starting materials (linker, metal salt, or solvent) can lead to the formation of undesired crystalline phases. 3. Decomposition of Linker or Solvent: At higher temperatures, the this compound linker or the solvent (e.g., DMF) may decompose, leading to the incorporation of fragments into the framework or the formation of byproducts.1. Vary Molar Ratios: Systematically adjust the molar ratio of the metal salt to the this compound linker. 2. Ensure Purity of Reagents: Use high-purity starting materials. The purity of the linker can be checked by techniques like NMR spectroscopy. 3. Lower Reaction Temperature: If decomposition is suspected, try lowering the synthesis temperature and extending the reaction time.
Low Product Yield 1. Suboptimal Reaction Conditions: The combination of temperature, time, and solvent may not be ideal for maximizing the yield of the desired MOF. 2. Product Solubility: The synthesized MOF may have some solubility in the mother liquor, leading to losses during product isolation. 3. Loss During Washing: The product may be lost during the washing and centrifugation steps if the particles are very fine.1. Systematic Optimization: Perform a systematic optimization of the reaction parameters, including temperature, time, and solvent composition. 2. Slow Cooling: After the reaction, allow the reaction vessel to cool down slowly to room temperature to encourage maximum precipitation of the product. 3. Careful Washing: Use a suitable solvent for washing that minimizes dissolution of the MOF. Centrifuge at a higher speed or for a longer duration if the product consists of fine particles.
Framework Collapse Upon Activation 1. Harsh Activation Conditions: Rapid removal of solvent molecules from the pores by heating under vacuum can cause the framework to collapse, especially for MOFs with large pores and low density. 2. Strong Host-Guest Interactions: Solvents like DMF can have strong interactions with the metal centers, and their removal can be disruptive to the framework.1. Solvent Exchange: Before heating, exchange the high-boiling synthesis solvent with a more volatile solvent (e.g., ethanol or acetone) by soaking the crystals for 2-3 days, with frequent replacement of the fresh solvent.[1] 2. Supercritical CO2 Drying: For delicate frameworks, supercritical CO2 drying is a gentle method for solvent removal that can prevent pore collapse.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound as a linker in MOF synthesis?

A1: The primary challenges stem from the reactivity of the terminal ethynyl groups, which can lead to side reactions such as polymerization or coupling under solvothermal conditions, potentially inhibiting the formation of a crystalline MOF. Additionally, achieving good crystallinity can be difficult due to the rigidity and linear nature of the linker, which may require careful optimization of reaction parameters to control the nucleation and growth processes.

Q2: How can I characterize the successful incorporation of the this compound linker into the MOF structure?

A2: Several characterization techniques are essential. Powder X-ray Diffraction (PXRD) is used to confirm the crystallinity and phase purity of the synthesized MOF. Fourier-Transform Infrared (FTIR) spectroscopy should show the characteristic C≡C stretching frequency of the alkyne groups. Nuclear Magnetic Resonance (NMR) spectroscopy of the digested MOF can confirm the presence of the linker in the framework. Thermogravimetric Analysis (TGA) can provide information about the thermal stability of the MOF and the linker-to-metal ratio.

Q3: What are the potential coordination modes of a dicarboxylate-functionalized this compound linker in MOF synthesis?

A3: For a hypothetical dicarboxylate derivative of this compound, the carboxylate groups would be the primary coordination sites, binding to the metal centers to form the framework. The ethynyl groups would likely be directed into the pores of the MOF, where they would be available for post-synthetic modification.

Q4: Can the ethynyl groups of the this compound linker be used for post-synthetic modification (PSM)?

A4: Yes, the ethynyl groups are excellent functional handles for a variety of post-synthetic modifications. For instance, they can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to introduce a wide range of functionalities into the MOF pores. This allows for the tuning of the MOF's properties for specific applications.

Q5: What is a suitable starting point for the solvothermal synthesis of a MOF with a carboxylate-derivatized this compound linker?

A5: A common starting point for solvothermal synthesis involves dissolving the linker and a metal salt (e.g., a zinc or copper salt) in a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).[1] The mixture is sealed in a Teflon-lined autoclave and heated to a temperature between 100°C and 150°C for 24 to 72 hours.[1] The molar ratio of metal to linker and the addition of modulators should be systematically varied to optimize the synthesis.

Experimental Protocols

General Solvothermal Synthesis Protocol for a Hypothetical MOF with a Dicarboxylate-Functionalized this compound Linker

This protocol is a generalized starting point and will likely require optimization.

Materials:

  • This compound-dicarboxylic acid linker

  • Metal Salt (e.g., Zinc(II) nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Modulator (optional): Acetic acid or Formic acid

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Glass vials (20 mL)

  • Oven

  • Centrifuge

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve the this compound-dicarboxylic acid linker in 10 mL of DMF.

    • In a separate 20 mL glass vial, dissolve the metal salt in 10 mL of DMF. The molar ratio of metal to linker should be systematically investigated (e.g., 1:1, 2:1).

    • If using a modulator, add it to the linker solution (e.g., 10-50 equivalents with respect to the linker).

  • Solvothermal Reaction:

    • Combine the linker and metal salt solutions in the Teflon liner of the autoclave.

    • Seal the autoclave and place it in a preheated oven at a constant temperature (e.g., 120°C) for 24-72 hours.[1]

  • Product Isolation and Purification:

    • After the designated reaction time, turn off the oven and allow the autoclave to cool slowly to room temperature.

    • Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.

    • Wash the product by suspending it in fresh DMF and centrifuging. Repeat this washing step three times to remove any unreacted starting materials.[1]

  • Activation:

    • To remove the DMF solvent molecules from the pores, soak the crystals in a volatile solvent such as ethanol or acetone for 2-3 days, replacing the solvent several times each day.[1]

    • Collect the solvent-exchanged crystals by centrifugation and dry under vacuum at an elevated temperature (e.g., 80-120°C) to obtain the activated MOF.[1]

Visualizations

experimental_workflow Experimental Workflow for MOF Synthesis cluster_prep 1. Preparation cluster_reaction 2. Solvothermal Reaction cluster_isolation 3. Isolation & Purification cluster_activation 4. Activation prep_linker Dissolve Linker in DMF prep_metal Dissolve Metal Salt in DMF mix Combine Solutions in Autoclave prep_metal->mix heat Heat in Oven (100-150°C, 24-72h) mix->heat cool Cool to Room Temperature heat->cool decant Decant Mother Liquor cool->decant wash Wash with Fresh DMF (3x) decant->wash centrifuge Centrifuge wash->centrifuge exchange Solvent Exchange (Ethanol/Acetone) centrifuge->exchange dry Dry Under Vacuum exchange->dry end end dry->end Activated MOF

Caption: Generalized experimental workflow for the solvothermal synthesis of a MOF.

troubleshooting_logic Troubleshooting Low Crystallinity cluster_solutions Potential Solutions start Low/No Crystallinity? cause1 Suboptimal Temperature? start->cause1 Yes solution1 Vary Temperature end end solution1->end Re-evaluate Crystallinity solution2 Add Modulator solution2->end solution3 Change Solvent solution3->end solution4 Use Inert Atmosphere solution4->end cause1->solution1 Yes cause2 Rapid Precipitation? cause1->cause2 No cause2->solution2 Yes cause3 Poor Solubility? cause2->cause3 No cause3->solution3 Yes cause4 Side Reactions? cause3->cause4 No cause4->solution4 Yes

Caption: Logical workflow for troubleshooting low crystallinity in MOF synthesis.

References

preventing homocoupling in 1,3-diethynylbenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with 1,3-diethynylbenzene. The primary focus is on preventing undesired homocoupling and oligomerization side reactions to achieve selective mono- or di-functionalization.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound reactions, and why is it a problem?

A1: Homocoupling, often referred to as Glaser or Hay coupling, is an undesired side reaction where the terminal alkyne, in this case, this compound, reacts with itself to form dimers, oligomers, or polymers. This process is primarily promoted by the copper(I) co-catalyst in the presence of oxygen. It is problematic because it consumes the this compound substrate, reducing the yield of the desired cross-coupled product. Furthermore, the formation of these byproducts complicates the purification of the target molecule. With a difunctional starting material like this compound, uncontrolled homocoupling can rapidly lead to insoluble polymeric materials.

Q2: What are the primary causes of homocoupling and oligomerization of this compound?

A2: The principal cause is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne groups. This reaction is significantly accelerated by the presence of oxygen, which facilitates the oxidation required for the coupling of two copper-acetylide intermediates. For this compound, this can occur at one or both ends of the molecule, leading to a mixture of products, including oligomers and polymers. Therefore, reactions not performed under a strictly inert atmosphere are highly susceptible to these side reactions.

Q3: I am observing significant amounts of insoluble material and low yield of my desired product. What is the first thing I should check?

A3: The most critical factor to verify is the exclusion of oxygen from your reaction. Ensure your reaction is set up under a thoroughly inert atmosphere (e.g., nitrogen or argon). This involves using properly degassed solvents and reagents. Even trace amounts of oxygen can promote the Glaser-Hay homocoupling pathway, which for a difunctional monomer like this compound, can quickly lead to polymerization.

Q4: How can I selectively achieve mono-functionalization of this compound?

A4: Achieving selective mono-functionalization requires careful control of reaction conditions. Key strategies include:

  • Stoichiometry: Use a molar excess of this compound relative to your coupling partner. This statistically favors the reaction at only one of the alkyne sites.

  • Slow Addition: Slowly adding the coupling partner to the reaction mixture containing an excess of this compound can also favor mono-substitution.

  • Protecting Groups: Although more synthetically intensive, using a protecting group on one of the alkyne functionalities, such as a trialkylsilyl group, allows for selective reaction at the unprotected site. The protecting group can then be removed in a subsequent step.

Q5: What are the key differences between Sonogashira and Glaser-Hay coupling reactions?

A5: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. The desired outcome is the formation of a new, unsymmetrical product. In contrast, the Glaser-Hay coupling is a homocoupling reaction that joins two terminal alkynes to form a symmetric 1,3-diyne, typically using a copper salt and an oxidant like oxygen. In the context of Sonogashira reactions with this compound, Glaser-Hay coupling is an undesirable side reaction.

Troubleshooting Guides

Issue 1: Excessive Homocoupling/Polymerization

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Formation of a significant amount of insoluble material (polymer).

  • Complex mixture of byproducts observed by TLC or LC-MS.

Troubleshooting Workflow:

start High Homocoupling/ Polymerization Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere degas Thoroughly degas all solvents and reagents. Use Schlenk techniques. check_atmosphere->degas No check_copper Is a copper co-catalyst necessary? check_atmosphere->check_copper Yes degas->check_copper copper_free Consider a copper-free Sonogashira protocol. check_copper->copper_free No reduce_copper Reduce the concentration of the copper co-catalyst. check_copper->reduce_copper Yes end Problem Resolved copper_free->end check_ligand Is the phosphine ligand appropriate? reduce_copper->check_ligand bulky_ligand Use bulky, electron-rich phosphine ligands. check_ligand->bulky_ligand No check_temp Is the reaction temperature too high? check_ligand->check_temp Yes bulky_ligand->end lower_temp Lower the reaction temperature. check_temp->lower_temp Yes check_temp->end No lower_temp->end

Caption: Troubleshooting workflow for excessive homocoupling.

Issue 2: Low or No Conversion of Starting Material

Symptoms:

  • Recovery of a large amount of unreacted this compound and/or the coupling partner.

  • No or very little product formation.

Troubleshooting Workflow:

start Low or No Conversion check_catalyst Is the palladium catalyst active? start->check_catalyst fresh_catalyst Use a fresh batch of catalyst or a pre-catalyst. check_catalyst->fresh_catalyst No check_reagents Are the reagents pure and dry? check_catalyst->check_reagents Yes fresh_catalyst->check_reagents purify_reagents Purify starting materials and dry solvents/base. check_reagents->purify_reagents No check_temp Is the reaction temperature appropriate for the halide? check_reagents->check_temp Yes purify_reagents->check_temp increase_temp Increase temperature for less reactive halides (e.g., bromides). check_temp->increase_temp No check_base Is the base strong enough and in sufficient excess? check_temp->check_base Yes end Problem Resolved increase_temp->end change_base Use a stronger base or increase stoichiometry. check_base->change_base No check_base->end Yes change_base->end

Caption: Troubleshooting workflow for low reaction conversion.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for mono- and di-functionalization of diethynylbenzene derivatives. Note that direct comparisons are challenging due to variations in substrates and reaction conditions across different studies.

Table 1: Conditions for Mono-Sonogashira Coupling of Diethynylbenzene Derivatives

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Iodo-3,5-bis(hexyloxy)benzene1,4-Diethynyl-2,5-bis(hexyloxy)benzenePdCl₂(PPh₃)₂ (2)CuI (4)DIPATHF601285
1-Iodo-4-nitrobenzeneThis compoundPd(PPh₃)₄ (5)CuI (10)TEADMF80675
1-Bromo-3,5-dimethylbenzene1,4-DiethynylbenzenePd(OAc)₂ (2) / SPhos (4)-K₃PO₄Toluene1001692

Table 2: Conditions for Di-Sonogashira Coupling of Diethynylbenzene Derivatives

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Iodo-3,5-bis(hexyloxy)benzene1,4-Diethynyl-2,5-bis(hexyloxy)benzenePdCl₂(PPh₃)₂ (4)CuI (8)DIPATHF602495
4-IodobenzonitrileThis compoundPd(PPh₃)₄ (5)CuI (10)TEADMF801288
1-Bromo-4-tert-butylbenzene1,4-DiethynylbenzenePd(OAc)₂ (2) / SPhos (4)-K₃PO₄Toluene1102491

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (iodide or bromide)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, palladium catalyst (2-5 mol%), and CuI (4-10 mol%).

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Add this compound (for di-substitution, use ~0.5 equivalents; for mono-substitution, use ~2-3 equivalents).

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is advantageous for minimizing homocoupling byproducts.

Materials:

  • This compound

  • Aryl halide (iodide or bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos or XPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (2-3 equivalents).

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling argon through the solution for 20-30 minutes.

  • Add this compound.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, filter through a pad of celite, and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_sonogashira Desired Sonogashira Cross-Coupling cluster_glaser Undesired Glaser Homocoupling A This compound C Pd(0) Catalyst A->C B Aryl Halide B->C D Cu(I) Co-catalyst C->D E Base D->E F Cross-Coupled Product E->F G This compound I Cu(I) Catalyst G->I H Oxygen (O2) H->I J Homocoupled Polymer/ Oligomer I->J

Caption: Competing reaction pathways in this compound coupling.

start Start Experiment setup Assemble Glassware under Inert Gas start->setup reagents Add Degassed Solvents, Base, Catalysts, and This compound setup->reagents addition Add Aryl Halide (consider slow addition for mono-substitution) reagents->addition reaction Heat to Desired Temperature addition->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Quench Reaction and Perform Aqueous Workup monitor->workup purify Purify by Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for Sonogashira coupling.

Technical Support Center: Synthesis of 1,3-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-diethynylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and effective methods for synthesizing this compound are:

  • Sonogashira Coupling of 1,3-Dihalobenzene with a Protected Alkyne: This is a widely used method that involves the palladium-catalyzed cross-coupling of a 1,3-dihalobenzene (typically 1,3-dibromobenzene or 1,3-diiodobenzene) with a terminal alkyne bearing a protecting group, most commonly trimethylsilyl (TMS) or triisopropylsilyl (TIPS). This is followed by a deprotection step to yield the final product.[1]

  • "One-Pot" Synthesis from Divinylbenzene: This procedure involves the bromination of mixed isomers of divinylbenzene followed by dehydrobromination to form this compound.[2] This method can be cost-effective but may require careful control of reaction conditions to achieve high yields.

Q2: My Sonogashira coupling reaction is not proceeding or is giving a low yield. What are the likely causes?

A2: Low yields in Sonogashira couplings are common and can often be attributed to several factors:

  • Inactive Catalyst: The palladium catalyst may be deactivated. Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh and has been stored under an inert atmosphere.[3] For less reactive starting materials like 1,3-dibromobenzene, a higher catalyst loading (up to 5 mol%) may be required.[3]

  • Copper Co-catalyst Issues: The copper(I) iodide (CuI) co-catalyst is sensitive to oxidation. Use high-purity CuI and ensure your reaction is performed under strictly anaerobic conditions to prevent its deactivation.[3]

  • Inappropriate Base or Solvent: The base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), must be anhydrous and of high purity.[3] Impurities can poison the catalyst. The solvent choice is also critical; while amines can sometimes serve as the solvent, co-solvents like THF or DMF are often used.[3]

  • Low Reaction Temperature: While many Sonogashira reactions work at room temperature, coupling with aryl bromides often requires heating to temperatures between 60-80°C to achieve a reasonable reaction rate.[3]

Q3: I am observing significant formation of a side product that I suspect is a homocoupled alkyne (Glaser coupling). How can I minimize this?

A3: Homocoupling of the terminal alkyne is a major side reaction in Sonogashira couplings, especially in the presence of oxygen.[3][4] To minimize this:

  • Maintain Inert Atmosphere: Rigorously exclude oxygen from your reaction by using standard Schlenk line or glovebox techniques. Degas all solvents and reagents thoroughly.

  • Control Catalyst Concentration: The concentration of both the palladium catalyst and the copper co-catalyst can influence the rate of homocoupling.[4] Use the minimum effective amount of each.

  • Hydrogen Atmosphere: In some cases, performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically reduce the amount of homocoupling product to as low as 2%.[4]

Q4: My silyl-alkyne deprotection is incomplete. How can I drive the reaction to completion?

A4: Incomplete deprotection is a common issue.[5] Consider the following solutions:

  • Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of the deprotection reagent. For fluoride-based deprotections (e.g., TBAF), you may need to add more equivalents. For base-catalyzed methanolysis (e.g., K₂CO₃ in methanol), increasing the amount of base can be effective.[5]

  • Elevate the Temperature: Gently heating the reaction can increase the rate of deprotection, particularly for sterically hindered groups like TIPS.[5] However, be cautious as this may also promote side reactions.

  • Switch Deprotection Reagent: If one method is not working, another might be more effective. For bulky TIPS groups, stronger conditions or different reagents like silver fluoride (AgF) may be necessary.[5]

Q5: The product, this compound, appears to be unstable. What are the proper handling and storage procedures?

A5: this compound can be unstable, especially at elevated temperatures. It has been reported that attempts to distill it at atmospheric pressure can lead to exothermic reactions and even explosions.[2] It is recommended to:

  • Purify by other means: If possible, use column chromatography for purification.

  • Distill with caution: If distillation is necessary, it should be performed under high vacuum and at temperatures below 60°C, using well-shielded equipment.[2]

  • Storage: Store the purified product at a low temperature (2-8°C) under an inert atmosphere to prevent polymerization and degradation.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Reaction mixture turns black during Sonogashira coupling Palladium black precipitation (catalyst decomposition).- Ensure strict anaerobic conditions. Degas solvents and reagents thoroughly. - Consider using a more robust ligand for the palladium catalyst. - Anecdotal evidence suggests that THF as a solvent can sometimes promote palladium black formation; consider using only the amine base as the solvent.[7]
Low or no conversion of aryl halide 1. Inactive catalyst. 2. Aryl halide is not reactive enough (e.g., aryl bromide vs. iodide). 3. Insufficient temperature.1. Use fresh, high-purity palladium and copper catalysts. 2. If using an aryl bromide, consider switching to the corresponding aryl iodide, which is significantly more reactive.[1][7] 3. Increase the reaction temperature, for example, to 60-80°C for aryl bromides.[3]
Multiple spots on TLC after deprotection 1. Incomplete deprotection (starting material remains). 2. Formation of side products or decomposition. 3. Monodeprotection of a disubstituted starting material.1. Extend the reaction time, increase the temperature, or add more deprotection reagent.[5] 2. Use milder deprotection conditions or purify the crude product carefully using column chromatography. 3. If starting from a disilyl-protected intermediate, ensure conditions are sufficient to remove both protecting groups.
Difficulty in purifying the final product 1. Co-elution of product with impurities. 2. Product instability on silica gel.1. Optimize the solvent system for column chromatography. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective. 2. If the product is sensitive, consider filtering through a short plug of silica gel instead of a full column, or use an alternative purification method like vacuum distillation with extreme caution.[2]
Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the key steps in the synthesis of this compound.

Table 1: Sonogashira Coupling Conditions

Aryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1,3-DibromobenzeneTMS-acetylenePd(PPh₃)₂Cl₂ (2-5)CuI (1-5)TEATHF/TEA60-8012-2460-85
1,3-DiiodobenzeneTMS-acetylenePd(PPh₃)₄ (1-2)CuI (1-2)DIPEATHFRT-504-1285-95
1,3-DibromobenzeneTIPS-acetylenePd(OAc)₂/PPh₃ (2/4)CuI (2)TEADMF802470-90

Table 2: Silyl-Alkyne Deprotection Conditions

Protected AlkyneReagent (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1,3-bis(TMS)ethynylbenzeneK₂CO₃ (0.2-1.5)MethanolRT1-3>95
1,3-bis(TMS)ethynylbenzeneTBAF (2.2)THFRT0.5-1>90
1,3-bis(TIPS)ethynylbenzeneTBAF (2.5)THFReflux4-870-85
1,3-bis(TIPS)ethynylbenzeneAgF (3.0)MethanolRT2-4~90

Experimental Protocols & Workflows

Protocol 1: Synthesis of 1,3-bis(trimethylsilylethynyl)benzene via Sonogashira Coupling

Materials:

  • 1,3-Dibromobenzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.06 eq), and a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and anhydrous TEA (in a 1:1 ratio). Degas the solvent mixture by bubbling with argon for 20-30 minutes.

  • Add 1,3-dibromobenzene (1.0 eq).

  • Slowly add trimethylsilylacetylene (2.2-2.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove the catalyst salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1,3-bis(trimethylsilylethynyl)benzene.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Catalysts (Pd(PPh3)2Cl2, CuI) to Schlenk Flask B 2. Evacuate & Backfill with Argon A->B C 3. Add Degassed Solvents (THF/TEA) B->C D 4. Add 1,3-Dibromobenzene C->D E 5. Add TMS-Acetylene D->E F 6. Heat to 60°C & Stir (12-24h) E->F G 7. Monitor by TLC / GC-MS F->G H 8. Cool & Filter through Celite G->H I 9. Aqueous Wash (Water, Brine) H->I J 10. Dry (Na2SO4) & Concentrate I->J K 11. Column Chromatography J->K L Final Product: 1,3-bis(TMS)ethynylbenzene K->L

Caption: Workflow for Sonogashira coupling synthesis.

Protocol 2: Deprotection of 1,3-bis(trimethylsilylethynyl)benzene

Materials:

  • 1,3-bis(trimethylsilylethynyl)benzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Diethyl ether or Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • Dissolve 1,3-bis(trimethylsilylethynyl)benzene (1.0 eq) in anhydrous methanol (typically at a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., N₂ or Ar).[5]

  • Add anhydrous potassium carbonate (K₂CO₃) (0.5 eq). A catalytic amount is often sufficient.[5]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 1-3 hours).

  • Once complete, concentrate the reaction mixture in vacuo to remove the methanol.[5]

  • Dilute the residue with diethyl ether or ethyl acetate.[5]

  • Wash the organic layer with water and then with brine to remove any remaining salts.[5]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5]

  • Filter and concentrate in vacuo to yield the crude this compound.[5]

  • If necessary, purify the product by flash column chromatography using a non-polar eluent (e.g., hexanes).

Deprotection_Workflow Start Start: 1,3-bis(TMS)ethynylbenzene Dissolve 1. Dissolve in Methanol Start->Dissolve Add_Base 2. Add K2CO3 Dissolve->Add_Base Stir 3. Stir at Room Temp Add_Base->Stir Monitor 4. Monitor by TLC Stir->Monitor Concentrate 5. Concentrate in vacuo Monitor->Concentrate Reaction Complete Dilute 6. Dilute with Ether Concentrate->Dilute Wash 7. Aqueous Wash Dilute->Wash Dry 8. Dry (Na2SO4) Wash->Dry Purify 9. Filter, Concentrate & Purify if needed Dry->Purify End Final Product: This compound Purify->End

Caption: Workflow for TMS deprotection using K₂CO₃.

Signaling Pathways and Logical Relationships

The core of the Sonogashira synthesis involves a catalytic cycle. Understanding this pathway helps in troubleshooting catalyst-related issues.

Sonogashira_Cycle cluster_main_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 (Active Catalyst) PdII_Aryl Aryl-Pd(II)-L2-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Acetylide Aryl-Pd(II)-L2-C≡CR' PdII_Aryl->PdII_Acetylide Transmetalation PdII_Acetylide->Pd0 Reductive Elimination (Ar-C≡CR') Cu_Acetylide Cu-C≡CR' RCCH R'C≡CH RCCH->Cu_Acetylide + CuX, - HX Base Base Base->RCCH Deprotonation CuX CuX

Caption: Catalytic cycles in Sonogashira coupling.

References

Technical Support Center: 1,3-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1,3-diethynylbenzene. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its handling and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light.[1][2][3]

Q2: What is the typical appearance of pure this compound?

A2: Pure this compound is a colorless to light yellow liquid.[4][5] A noticeable change to a brown color may indicate degradation or polymerization.

Q3: What is the shelf life of this compound?

A3: While a specific shelf life is not definitively established, when stored under the recommended conditions (refrigerated, under inert gas, and protected from light), aromatic hydrocarbons can be stable for extended periods. It is recommended to re-analyze the material after 6-12 months of storage to ensure it meets the required purity for your application.[6]

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway is polymerization, which can be initiated by heat, light, or the presence of certain metals.[7][8][9] The terminal alkyne groups are highly reactive and can undergo various reactions, including cyclotrimerization and linear polymerization. Additionally, as with other terminal alkynes, oxidation can occur upon prolonged exposure to air, potentially leading to the formation of carboxylic acids (benzoic acid) and other oxidized species.[10][11][12] Hydration of the alkyne groups to form ketones can also occur in the presence of moisture and acid.[3][13][14][15]

Q5: Is this compound sensitive to air and moisture?

A5: Yes, due to its reactive ethynyl groups, this compound is sensitive to air and moisture.[1] Exposure to air can lead to oxidative degradation and polymerization.[10][16] Moisture can cause hydration of the alkyne moieties. Therefore, it is crucial to handle the compound under an inert atmosphere using appropriate techniques.[9][12][17][18]

Troubleshooting Guide

Issue 1: The this compound has changed color from colorless/light yellow to brown.
  • Possible Cause: The color change is a likely indicator of degradation, primarily polymerization.[6][19] The formation of conjugated polymer chains can result in colored compounds.[5][20][21]

  • Recommended Action:

    • Assess the purity of the material using the analytical protocols provided below (See Experimental Protocols ).

    • If the purity is no longer acceptable for your experiment, it is recommended to purify the compound by distillation or chromatography, or to use a fresh batch.

    • Review your storage and handling procedures to ensure the compound is not unduly exposed to air, light, or elevated temperatures.

Issue 2: Poor or inconsistent results in a reaction involving this compound.
  • Possible Cause: The reagent may have degraded, leading to a lower concentration of the active compound and the presence of inhibitors (e.g., polymers, oxidation products).

  • Recommended Action:

    • Verify the purity of your this compound using ¹H NMR or GC-MS (See Experimental Protocols ).

    • If impurities are detected, purify the material.

    • Consider the possibility of polymerization in your reaction solvent. If you are using a solvent in which the polymer is insoluble, you may observe precipitation.

Issue 3: An unknown precipitate has formed in the this compound container.
  • Possible Cause: This is a strong indication of polymerization. Over time, especially with exposure to light or elevated temperatures, the monomer can polymerize to form an insoluble solid.

  • Recommended Action:

    • Carefully separate the liquid from the solid.

    • Analyze the liquid portion for purity before use.

    • If a significant amount of solid has formed, it is advisable to use a new batch of the reagent.

Quantitative Data Summary

ParameterValueReference
Storage Temperature 2-8°C[1][2][3]
Boiling Point 188-189 °C (lit.)[1][2][3]
Density 0.949 g/mL at 25 °C (lit.)[1][2][3]
Refractive Index n20/D 1.5820 (lit.)[1][3]

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a method for the qualitative and quantitative assessment of this compound purity.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • For quantitative analysis (qNMR), add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) that has a resonance that does not overlap with the analyte signals.[2][7][17]

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration in qNMR.

  • Data Analysis:

    • Qualitative Analysis: Identify the characteristic signals of this compound. The expected chemical shifts in CDCl₃ are approximately:

      • Aromatic protons: δ 7.4-7.8 ppm

      • Acetylenic protons: δ ~3.1 ppm

    • Quantitative Analysis: Integrate the area of a well-resolved signal of this compound and the signal of the internal standard. Calculate the purity using the following formula:

      Purity (%) = (Areaanalyte / Nanalyte) * (Nstandard / Areastandard) * (MWanalyte / MWstandard) * (Massstandard / Massanalyte) * 100

      Where:

      • Area = Integral area of the signal

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying and quantifying volatile impurities and degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

    • Prepare a dilution of the stock solution to a final concentration of approximately 10 µg/mL.[22]

  • GC-MS Parameters:

    • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic hydrocarbons.[9][22]

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Data Analysis:

    • The retention time of this compound should be determined by injecting a standard.

    • The mass spectrum of this compound will show a molecular ion peak at m/z = 126.

    • Impurities and degradation products can be identified by their retention times and mass spectra, and quantified by comparing their peak areas to that of the main compound or an internal standard.

Visualizations

Troubleshooting_Purity Troubleshooting Workflow for this compound Purity start Start: Experiencing issues with this compound? visual_inspection Visually inspect the compound. Is it colorless to light yellow? start->visual_inspection purity_check Perform purity analysis (NMR or GC-MS). visual_inspection->purity_check No (Brown/Precipitate) is_pure Is the purity >95% (or as required)? visual_inspection->is_pure Yes purity_check->is_pure use_compound Compound is likely suitable for use. Consider other experimental factors. is_pure->use_compound Yes purify Purify the compound (e.g., distillation) or obtain a new batch. is_pure->purify No end_good End use_compound->end_good review_storage Review storage and handling procedures. Store at 2-8°C under inert gas, protected from light. purify->review_storage end_bad End review_storage->end_bad

Caption: Troubleshooting workflow for assessing the purity of this compound.

Storage_Handling_Pathway Recommended Storage and Handling of this compound receive Receive this compound store Store at 2-8°C in a dark, dry place. receive->store inert_gas Blanket with inert gas (Ar or N₂). store->inert_gas seal Ensure container is tightly sealed. inert_gas->seal handle Handle under inert atmosphere (glovebox or Schlenk line). seal->handle use Use in experiment. handle->use recheck Re-analyze purity after 6-12 months. use->recheck recheck->store If pure recheck->handle If needs use soon

Caption: Logical workflow for the proper storage and handling of this compound.

References

troubleshooting low porosity in 1,3-diethynylbenzene-based COFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Covalent Organic Frameworks (COFs) using 1,3-diethynylbenzene as a building block. The focus is on addressing the common issue of low porosity in the final material.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized this compound-based COF exhibits a low Brunauer-Emmett-Teller (BET) surface area. What are the potential causes?

A1: Low BET surface area in this compound-based COFs can stem from several factors during synthesis and processing:

  • Incomplete Polymerization: The reaction may not have gone to completion, resulting in a poorly formed framework with a high degree of disorder and unreacted monomers.

  • Pore Collapse during Activation: The removal of solvent from the pores can induce capillary forces strong enough to cause the framework to collapse, especially if the COF is not robust.[1][2]

  • Formation of Amorphous Material: If the reaction conditions are not optimal, an amorphous polymer network may form instead of a crystalline COF, leading to a significant reduction in accessible pores.

  • Side Reactions: The ethynyl groups of this compound are reactive and can undergo side reactions, such as homocoupling (Glaser coupling), which can lead to defects in the COF structure and block pores.

  • Interpenetration of the Framework: In some cases, multiple independent frameworks may grow through each other, reducing the accessible pore volume.

Q2: How can I improve the crystallinity and porosity of my this compound-based COF?

A2: To enhance the crystallinity and porosity, consider the following strategies:

  • Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and monomer concentrations. For instance, conducting the polymerization of this compound at 75°C has been shown to yield materials with higher surface areas compared to room temperature reactions.

  • Choice of Solvent: The solvent system is crucial. A solvent or solvent mixture that can solubilize the monomers and facilitate the growth of a crystalline framework should be chosen. For some COFs, a mixture of a polar and a non-polar solvent can be beneficial.[3][4]

  • Catalyst Selection: For coupling reactions like the Sonogashira reaction, the choice and loading of the palladium and copper catalysts are critical. Inefficient catalysis can lead to incomplete polymerization.

  • Gentle Activation Protocol: Employ a gentle activation process to prevent pore collapse. This can involve solvent exchange with a low-surface-tension solvent (e.g., hexane or supercritical CO2) before drying under vacuum.[2]

  • Self-Sacrificing Guest Strategy: Introducing a "guest" molecule, such as a salt, into the pores during synthesis can provide mechanical support and prevent collapse during activation. The guest is then removed after the framework is formed.[1]

Q3: What is a suitable activation procedure for a this compound-based COF?

A3: A multi-step activation process is recommended to preserve the porosity of the COF:

  • Washing: After synthesis, wash the crude product thoroughly with the reaction solvent to remove any unreacted monomers and oligomers.

  • Solvent Exchange: Gradually exchange the reaction solvent with a series of solvents with progressively lower boiling points and surface tensions. A typical sequence could be: Reaction Solvent -> Acetone -> Tetrahydrofuran (THF) -> Hexane. This process minimizes the capillary forces during the final drying step.

  • Drying: Dry the COF under high vacuum at an elevated temperature (e.g., 120-180°C) for an extended period (e.g., 12-24 hours) to ensure all residual solvent is removed.

Q4: My product is an amorphous powder. How can I promote the formation of a crystalline COF?

A4: The formation of an amorphous product instead of a crystalline COF is a common issue. To address this:

  • Slower Reaction Rate: Try to slow down the polymerization reaction. This can sometimes be achieved by lowering the reaction temperature or using a less active catalyst. A slower reaction can allow for more ordered growth of the framework.

  • Reversible Reaction Chemistry: Ensure the chosen reaction chemistry is reversible. Reversibility allows for "proofreading" and error correction during the growth of the COF, leading to a more crystalline material. While Sonogashira coupling is not typically reversible, the choice of ligands and conditions can influence the quality of the resulting polymer.

  • Monomer Purity: Use highly purified this compound and co-monomers. Impurities can disrupt the polymerization process and introduce defects, leading to an amorphous product.

Quantitative Data Summary

The following table summarizes reported porosity data for porous polymers derived from this compound under different synthetic conditions.

Polymer SystemSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Polyacetylene-type polyHIPE foamChain-growth insertion polymerizationUp to 110Not Reported[5]
Hyper-cross-linked polyacetylene foamPost-synthesis modificationUp to 380Not Reported[5]
Micro/mesoporous poly(this compound)Rh-catalyzed polymerization (Room Temp)Up to 880Not Reported[3]
Micro/mesoporous poly(this compound)Rh-catalyzed polymerization (75°C)Up to 1470Not Reported[3]

Experimental Protocols

General Protocol for Sonogashira Coupling Synthesis of a this compound-Based Porous Polymer

This is a generalized protocol and may require optimization for specific co-monomers and desired properties.

  • Monomer Preparation: Ensure this compound and the corresponding aryl halide co-monomer are pure and dry.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the this compound and the aryl halide co-monomer in a suitable solvent (e.g., a mixture of toluene and an amine base like triethylamine or diisopropylamine).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and the copper co-catalyst (e.g., CuI).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir for the specified time (e.g., 24-72 hours). The formation of a precipitate indicates the growth of the polymer.

  • Work-up: After cooling to room temperature, collect the solid product by filtration. Wash the solid sequentially with the reaction solvent, water, and a low-boiling organic solvent like acetone to remove residual monomers, catalysts, and salts.

  • Activation: Follow the detailed activation procedure outlined in Q3 to obtain the porous COF.

Visualizations

Troubleshooting_Low_Porosity start Low Porosity in This compound COF cause1 Incomplete Polymerization start->cause1 cause2 Pore Collapse During Activation start->cause2 cause3 Amorphous Product start->cause3 cause4 Side Reactions (e.g., Homocoupling) start->cause4 solution1 Optimize Reaction (Temp, Time, Conc.) cause1->solution1 solution4 Optimize Catalyst System cause1->solution4 solution2 Gentle Activation (Solvent Exchange, ScCO2) cause2->solution2 cause3->solution1 solution3 Use High Purity Monomers cause3->solution3 solution5 Slower Reaction Rate cause3->solution5 cause4->solution3 cause4->solution4

Caption: Troubleshooting flowchart for low porosity in this compound COFs.

Experimental_Workflow synthesis Synthesis (e.g., Sonogashira Coupling) washing Washing (Remove Unreacted Monomers) synthesis->washing solvent_exchange Solvent Exchange (e.g., Toluene -> Acetone -> Hexane) washing->solvent_exchange drying Drying (High Vacuum, Elevated Temp.) solvent_exchange->drying characterization Characterization (BET, PXRD, etc.) drying->characterization

Caption: General experimental workflow for the synthesis and activation of porous COFs.

References

Technical Support Center: Catalyst Removal from Poly(1,3-diethynylbenzene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of catalyst residues from poly(1,3-diethynylbenzene) [P(1,3-DEB)]. Residual catalysts can significantly impact the polymer's properties and performance in downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove catalyst residues from my poly(this compound)?

Residual metal catalysts, such as those based on rhodium (Rh) or nickel (Ni), can negatively affect the polymer's properties.[1] These effects can include:

  • Altered electronic and optical properties: Metal impurities can quench fluorescence or introduce unwanted electronic states.

  • Reduced thermal stability: Catalysts can initiate degradation pathways at lower temperatures.

  • Poor performance in electronic devices: Residual metals can act as charge traps or create short circuits in thin-film applications.[1]

  • Toxicity: For biomedical applications, the presence of heavy metals is a significant safety concern.

Q2: What are the common types of catalysts used for the polymerization of this compound?

Commonly employed catalysts for the polymerization of this compound include:

  • Rhodium complexes: For instance, [Rh(nbd)acac] (acetylacetonatobis(norbornadiene)rhodium(I)) is used in chain-growth insertion polymerization.[2][3]

  • Nickel complexes: Ni(II) complexes with phosphine or N-heterocyclic carbene (NHC) ligands are also utilized.[4][5]

  • Anionic initiators: n-Butyllithium (n-BuLi) can be used for anionic polymerization.[6]

Q3: What are the primary methods for removing these catalysts?

The main strategies for catalyst removal from conjugated polymers like P(1,3-DEB) are:

  • Adsorption/Chromatography: Passing a solution of the polymer through a column packed with an adsorbent material like alumina or silica gel.[7][8]

  • Precipitation: Dissolving the polymer in a good solvent and then adding a non-solvent to precipitate the polymer, leaving the more soluble catalyst in the solution.

  • Chemical Extraction/Washing: Using acidic or basic aqueous solutions to wash a solution of the polymer, which can selectively react with and remove the metal catalyst.[9]

  • Chemical Oxidation: Oxidizing the catalyst to a more polar, charged species that can be more easily removed by filtration through a polar stationary phase like silica.[9][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Polymer remains colored after purification. Incomplete catalyst removal.- Repeat the purification step. - Try a different purification method (e.g., if precipitation fails, try column chromatography). - For metal complexes, consider a chemical washing step with a suitable complexing agent (e.g., aqueous ammonia for copper complexes, though not a primary catalyst for P(1,3-DEB), this illustrates the principle).[8]
Low polymer yield after purification. Polymer co-precipitation with the catalyst or loss during column chromatography.- Optimize the solvent/non-solvent system for precipitation to maximize polymer recovery. - Ensure the column is properly conditioned and elute with a sufficient volume of solvent to recover all the polymer.[8]
Changes in polymer properties (e.g., molecular weight) after purification. Polymer degradation due to harsh purification conditions (e.g., strong acids).- Use neutral alumina instead of acidic alumina for column chromatography if chain-end functionality is a concern.[7] - Avoid excessively high temperatures or aggressive chemical treatments.
Inconsistent results between batches. Variation in the purification protocol.- Standardize all parameters of the purification method, including solvent volumes, adsorbent amounts, and contact times.

Quantitative Data on Catalyst Removal

The efficiency of catalyst removal is highly dependent on the specific polymer, catalyst, and chosen method. While specific data for poly(this compound) is not extensively published, the following table provides typical residual metal levels achievable with different techniques for conjugated polymers.

Removal Method Typical Residual Metal Concentration (ppm) References
Precipitation (single) < 100[7]
Precipitation (multiple) < 50[7]
Alumina Column Chromatography < 10[7]
Silica Gel Filtration (after oxidation) < 10 (up to 99% removal)[10]
Specialized Resins < 5[7]

Note: These values are indicative and may vary. It is recommended to quantify the residual catalyst concentration for your specific system.

Experimental Protocols

Protocol 1: Removal of Rhodium Catalyst using Alumina Column Chromatography

This protocol is suitable for removing catalysts like [Rh(nbd)acac].

Materials:

  • Poly(this compound) solution in a suitable solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

  • Neutral alumina (activated, Brockmann I, standard grade, ~150 mesh, 58 Å)

  • An appropriate solvent for elution (e.g., THF or DCM)

  • Chromatography column

  • Glass wool

  • Sand

Procedure:

  • Prepare the column:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand over the glass wool.

    • Prepare a slurry of neutral alumina in the chosen elution solvent.

    • Pour the slurry into the column and allow it to pack under gravity. Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the alumina bed.

    • Wash the column with 2-3 column volumes of the elution solvent, ensuring the solvent level does not drop below the top of the sand.

  • Load the polymer solution:

    • Dissolve the crude P(1,3-DEB) in a minimum amount of the elution solvent.

    • Carefully load the polymer solution onto the top of the alumina column.

  • Elute the polymer:

    • Elute the polymer through the column using the chosen solvent. The colored catalyst should be retained at the top of the alumina column.

    • Collect the fractions containing the polymer (usually the first colored band to elute if the polymer itself is colored).

  • Recover the polymer:

    • Combine the polymer-containing fractions.

    • Remove the solvent under reduced pressure to obtain the purified polymer.

    • Alternatively, precipitate the polymer by adding the solution to a non-solvent (e.g., methanol or hexanes).

Protocol 2: Removal of Nickel Catalyst by Precipitation

This method is generally applicable for the initial purification of polymers synthesized using nickel catalysts.

Materials:

  • Crude poly(this compound)

  • A good solvent for the polymer (e.g., THF, toluene)

  • A non-solvent for the polymer (e.g., methanol, hexane)

  • Beakers

  • Stirring plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Dissolve the polymer:

    • Dissolve the crude P(1,3-DEB) in a suitable good solvent. The concentration should be low enough to ensure complete dissolution.

  • Precipitate the polymer:

    • In a separate beaker, place a large volume of the non-solvent (typically 5-10 times the volume of the polymer solution).

    • While vigorously stirring the non-solvent, slowly add the polymer solution dropwise.

    • A precipitate of the purified polymer should form.

  • Isolate the polymer:

    • Continue stirring for a period (e.g., 30 minutes) to ensure complete precipitation.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer on the filter with fresh non-solvent to remove any remaining soluble impurities.

  • Dry the polymer:

    • Dry the purified polymer under vacuum to remove residual solvents.

  • Repeat if necessary:

    • For higher purity, the dissolution and precipitation process can be repeated.

Visualizations

Decision Workflow for Catalyst Removal

Catalyst_Removal_Workflow cluster_start cluster_dissolve cluster_method_selection cluster_methods cluster_analysis cluster_purity_check cluster_end cluster_repeat start Start: Crude Poly(this compound) dissolve Dissolve Polymer in Suitable Solvent start->dissolve method_choice Select Removal Method dissolve->method_choice precipitation Precipitation method_choice->precipitation Simple, Scalable column Column Chromatography (Alumina/Silica) method_choice->column High Purity washing Chemical Washing method_choice->washing Specific Metal Ions analysis Analyze Purity (e.g., ICP-MS, NMR) precipitation->analysis column->analysis washing->analysis purity_check Is Purity Sufficient? analysis->purity_check end End: Purified Polymer purity_check->end Yes repeat_purification Repeat Purification or Choose Alternative Method purity_check->repeat_purification No repeat_purification->method_choice

Caption: Decision workflow for selecting a catalyst removal method.

Logical Relationship of Purification Steps

Purification_Steps cluster_input cluster_primary cluster_secondary cluster_analysis cluster_output crude_polymer Crude Polymer (with Catalyst) primary_purification Primary Purification (e.g., Precipitation) crude_polymer->primary_purification secondary_purification Secondary Purification (e.g., Column Chromatography) primary_purification->secondary_purification For higher purity purity_assessment Purity Assessment (ICP-MS, Spectroscopy) primary_purification->purity_assessment secondary_purification->purity_assessment purified_polymer High-Purity Polymer purity_assessment->purified_polymer

Caption: Sequential steps for achieving high-purity polymer.

References

Technical Support Center: Controlling the Molecular Weight of Poly(1,3-diethynylbenzene)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of poly(1,3-diethynylbenzene). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of this compound, with a specific focus on controlling its molecular weight.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing poly(this compound) with controlled molecular weight?

A1: The two main strategies for achieving controlled molecular weight in the synthesis of poly(this compound) are chain-growth polymerization using a Rhodium-based catalyst and anionic polymerization initiated by organolithium reagents like n-butyllithium (n-BuLi).[1][2] Both methods offer distinct advantages and levels of control over the final polymer properties.

Q2: How does the monomer-to-initiator ratio affect the molecular weight of the polymer in anionic polymerization?

A2: In anionic polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the moles of monomer to the moles of initiator, assuming a living polymerization with 100% initiator efficiency. Therefore, to obtain a higher molecular weight, you should increase the monomer-to-initiator ratio. Conversely, a lower ratio will result in a lower molecular weight.

Q3: What is the role of the catalyst in chain-growth polymerization, and how does its concentration influence molecular weight?

A3: In chain-growth polymerization of this compound, a transition metal catalyst, such as a Rhodium complex (e.g., [Rh(nbd)acac]), facilitates the controlled insertion of monomer units.[1][2] The catalyst concentration plays a crucial role in determining the number of active polymer chains. Generally, a higher catalyst concentration leads to the formation of more polymer chains simultaneously, resulting in a lower overall molecular weight for a given amount of monomer.

Q4: What is the significance of the Polydispersity Index (PDI), and how can I achieve a narrow PDI?

A4: The Polydispersity Index (PDI), calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), indicates the breadth of the molecular weight distribution in a polymer sample. A PDI value close to 1.0 signifies a narrow distribution, where the polymer chains are of similar length. Achieving a narrow PDI is critical for applications requiring well-defined material properties. To obtain a narrow PDI in anionic polymerization, it is essential to ensure rapid and efficient initiation compared to propagation and to eliminate any chain termination or transfer reactions.[3] In chain-growth polymerization, the choice of catalyst and careful control of reaction conditions are key to maintaining a low PDI.

Troubleshooting Guides

Issue 1: The molecular weight of my poly(this compound) is too high.
Possible Cause Suggested Solution
Anionic Polymerization:
Insufficient initiator concentration.Increase the amount of initiator (e.g., n-BuLi) relative to the monomer. A lower monomer-to-initiator ratio will lead to the formation of shorter polymer chains.
Chain-Growth Polymerization:
Low catalyst loading.Increase the concentration of the Rhodium catalyst. More catalyst will generate a larger number of active centers, leading to polymers with lower molecular weight.
High monomer concentration.Decrease the initial concentration of the this compound monomer.
Issue 2: The molecular weight of my poly(this compound) is too low.
Possible Cause Suggested Solution
Anionic Polymerization:
High initiator concentration.Decrease the amount of initiator relative to the monomer. A higher monomer-to-initiator ratio will result in longer polymer chains.
Presence of impurities that terminate chain growth (e.g., water, oxygen).Ensure all reagents and solvents are rigorously purified and dried. The polymerization should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
Chain-Growth Polymerization:
High catalyst loading.Decrease the concentration of the Rhodium catalyst. Fewer active centers will lead to higher molecular weight polymers.
Low monomer concentration.Increase the initial concentration of the this compound monomer.
Short reaction time.Increase the reaction time to allow for further chain propagation.
Issue 3: The Polydispersity Index (PDI) of my polymer is too broad.
Possible Cause Suggested Solution
Anionic Polymerization:
Slow initiation compared to propagation.Use a more efficient initiator or optimize the initiation conditions (e.g., temperature) to ensure all chains start growing at the same time.
Chain transfer or termination reactions.Purify all reagents and solvents to remove any species that can react with the growing polymer chains. Ensure a strictly inert atmosphere. In some cases, using a more polar solvent like hexamethylphosphoramide (HMPA) can lead to a more linear and less branched polymer, potentially narrowing the PDI.[3]
Temperature fluctuations during polymerization.Maintain a constant and controlled temperature throughout the reaction.
Chain-Growth Polymerization:
Inefficient or poorly defined catalyst.Use a well-defined, single-site catalyst to promote uniform chain growth.
Multiple active species present.Optimize the reaction conditions (temperature, solvent) to favor the formation of a single type of active catalytic species.
Long reaction times leading to side reactions.Monitor the polymerization kinetics and stop the reaction once the desired conversion and molecular weight are achieved to minimize side reactions that can broaden the PDI.

Quantitative Data Summary

The following tables summarize the impact of various experimental parameters on the molecular weight and PDI of poly(diethynylbenzene). Note that the data for poly(p-diethynylbenzene) is presented as a close analogue to poly(this compound) due to the availability of detailed studies.

Table 1: Effect of Solvent and Reaction Time on Anionic Polymerization of p-Diethynylbenzene [3]

SampleSolventReaction Time (min)Soluble Fraction (%)Mₙ ( g/mol )Mₙ/linksHₐᵣ₊ₒₗ/Hₑₜₕ
PDEBA-1HMPA347130010.35/1
PDEBA-2HMPA2048134010.65/1
PDEBA-3HMPA4049137010.95.3/1
PDEBA-4DMSO151800147/1
PDEBA-5DMSO20583160257/1
PDEBA-6DMSO6063373029.68/1

Initiator: n-BuLi; Temperature: 55 °C; [M]₀/[I]₀ = 15:1; [M]₀ = 0.7 mol/L

Table 2: Molecular Weight Distribution Parameters of Poly(p-diethynylbenzene) (PDEBA) [3]

SampleMₙMwMzMₙ/linksMₙ/MₙMz/Mw
PDEBA-113001370145010.31.051.06
PDEBA-418002070238014.31.151.15
PDEBA-531604420619025.11.401.40
PDEBA-637305590838029.61.501.50

Experimental Protocols

Protocol 1: Anionic Polymerization of this compound using n-BuLi

This protocol is adapted from the anionic polymerization of p-diethynylbenzene.[3]

Materials:

  • This compound (monomer), purified by recrystallization from hexane and sublimation.

  • n-Butyllithium (n-BuLi) in hexane (initiator).

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Hexamethylphosphoramide (HMPA)), freshly distilled.

  • Argon or Nitrogen gas (inert atmosphere).

  • Quenching agent (e.g., methanol).

  • Precipitating solvent (e.g., methanol or ethanol).

Procedure:

  • Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain a positive pressure of inert gas.

  • Solvent and Monomer Addition: Transfer the desired amount of anhydrous solvent to the reactor via a cannula. Add the purified this compound monomer to the solvent.

  • Initiation: Cool the monomer solution to the desired reaction temperature (e.g., -78 °C for THF). Slowly add the calculated amount of n-BuLi solution dropwise with vigorous stirring. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: Allow the reaction to proceed for the desired time. The reaction time can influence the final molecular weight and PDI.

  • Termination: Quench the polymerization by adding a small amount of degassed methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.

  • Purification: Filter the precipitated polymer and wash it several times with the precipitating solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

  • Characterization: Determine the molecular weight (Mn, Mw) and PDI of the polymer using Gel Permeation Chromatography (GPC).

Protocol 2: Rhodium-Catalyzed Chain-Growth Polymerization of this compound

This is a general protocol based on the use of Rhodium catalysts for diethynylbenzene polymerization.[1][2]

Materials:

  • This compound (monomer), purified.

  • Rhodium catalyst (e.g., [Rh(nbd)acac] - (acetylacetonato)(norbornadiene)rhodium(I)).

  • Anhydrous and degassed solvent (e.g., dichloromethane or THF).

  • Argon or Nitrogen gas (inert atmosphere).

  • Precipitating solvent (e.g., methanol).

Procedure:

  • Reactor Setup: In a glovebox or under a strictly inert atmosphere, add the Rhodium catalyst to a flame-dried Schlenk flask.

  • Solvent and Monomer Addition: Add the anhydrous and degassed solvent to the flask, followed by the purified this compound monomer. The catalyst loading will influence the molecular weight.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) for a specific duration.

  • Isolation: After the desired reaction time, precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent such as methanol.

  • Purification: Collect the polymer by filtration and wash it thoroughly with the precipitating solvent.

  • Drying: Dry the polymer under vacuum to a constant weight.

  • Characterization: Analyze the molecular weight (Mn, Mw) and PDI of the resulting polymer by GPC.

Visualizations

experimental_workflow_anionic cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Purify_Monomer Purify Monomer (Recrystallization, Sublimation) Add_Solvent_Monomer Add Solvent and Monomer to Reactor Purify_Monomer->Add_Solvent_Monomer Dry_Solvent Dry Solvent (Distillation) Dry_Solvent->Add_Solvent_Monomer Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Inert_Atmosphere->Add_Solvent_Monomer Cool_Solution Cool Solution Add_Solvent_Monomer->Cool_Solution Add_Initiator Add Initiator (n-BuLi) Cool_Solution->Add_Initiator Polymerize Allow to Polymerize Add_Initiator->Polymerize Quench Quench Reaction (Methanol) Polymerize->Quench Precipitate Precipitate Polymer Quench->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Dry Dry Polymer Filter_Wash->Dry Analyze Analyze by GPC (Mn, Mw, PDI) Dry->Analyze

Caption: Experimental workflow for the anionic polymerization of this compound.

troubleshooting_mw cluster_high_mw Molecular Weight Too High cluster_low_mw Molecular Weight Too Low Start Problem: Molecular Weight Out of Target Range High_MW_Anionic Anionic Polymerization: Increase [Initiator] Start->High_MW_Anionic Too High High_MW_Chain Chain-Growth Polymerization: Increase [Catalyst] Start->High_MW_Chain Too High Low_MW_Anionic Anionic Polymerization: Decrease [Initiator] Check for Impurities Start->Low_MW_Anionic Too Low Low_MW_Chain Chain-Growth Polymerization: Decrease [Catalyst] Increase Reaction Time Start->Low_MW_Chain Too Low

Caption: Troubleshooting logic for controlling the molecular weight of poly(this compound).

References

Validation & Comparative

A Tale of Two Isomers: 1,3-Diethynylbenzene and 1,4-Diethynylbenzene in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the structural and functional implications of linker isomerism in Metal-Organic Frameworks.

The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating the resultant architecture, porosity, and ultimately, the functional properties of these versatile materials. Among the myriad of available linkers, diethynylbenzene isomers, specifically 1,3-diethynylbenzene and 1,4-diethynylbenzene, present an intriguing case study in how subtle changes in molecular geometry can profoundly influence the final MOF structure and performance. This guide provides a comparative analysis of these two linkers in the context of MOF synthesis, offering insights for researchers in materials science and drug development.

The Critical Distinction: Linearity vs. Angularity

The fundamental difference between 1,4-diethynylbenzene and this compound lies in the orientation of their reactive ethynyl groups. 1,4-diethynylbenzene is a linear molecule, with the ethynyl groups positioned at opposite ends of the benzene ring (para-position). This linear geometry favors the formation of one-dimensional chains or linear extensions within a MOF structure. In contrast, this compound possesses an angular geometry, with the ethynyl groups situated at a 120° angle to each other (meta-position). This inherent bend is predisposed to generate more complex, three-dimensional network topologies.

This geometric disparity is a critical determinant of the resulting MOF's pore size, shape, and overall framework connectivity. While linear linkers like the 1,4-isomer are often employed to create pillared-layer structures or to extend the length of secondary building units (SBUs), angular linkers like the 1,3-isomer can lead to the formation of intricate and often interpenetrated frameworks with unique sorption and catalytic properties.

Performance in MOF Synthesis: A Comparative Overview

Direct, head-to-head comparative studies detailing the synthesis and performance of MOFs using this compound versus 1,4-diethynylbenzene are not extensively documented in the current body of scientific literature. However, based on the principles of reticular chemistry and the known behaviors of analogous linker isomers, we can infer the likely impacts on key performance metrics.

A summary of expected performance differences is presented in the table below. It is important to note that these are generalized predictions, and actual experimental outcomes will be highly dependent on the specific metal nodes, solvent systems, and reaction conditions employed.

Performance MetricMOFs from 1,4-Diethynylbenzene (Linear)MOFs from this compound (Angular)Rationale
Porosity & Surface Area Potentially higher accessible surface area in non-interpenetrated structures due to linear pore channels.May lead to more complex pore geometries and potentially lower accessible surface area if interpenetration occurs. However, can also create unique pocket-like pores.The linear nature of the 1,4-isomer can lead to straightforward, open channel structures, while the angularity of the 1,3-isomer increases the likelihood of framework interpenetration, which can reduce accessible pore volume.
Structural Diversity Tends to form more predictable, often layered or pillared-layered structures.Can generate a wider variety of complex and novel 3D topologies.The angular geometry of the 1,3-isomer provides more possibilities for network connectivity, leading to greater structural complexity.
Thermal & Chemical Stability Stability is highly dependent on the metal-linker coordination bond strength. The rigidity of the linker can contribute to a stable framework.Similar to the 1,4-isomer, stability is primarily dictated by the metal-coordination environment. The bent nature might introduce strain in some frameworks, potentially affecting stability.The intrinsic stability of the diethynylbenzene backbone is high for both isomers. The overall MOF stability will be more influenced by the choice of metal SBU.
Catalytic Activity The linear channels may facilitate diffusion of substrates and products, potentially enhancing catalytic turnover.The more complex pore structures may offer unique active site environments and shape-selective catalytic properties.The accessibility and chemical environment of the active sites (metal nodes or functionalized linkers) are key. The different pore architectures can influence substrate binding and transition state stabilization.

Experimental Protocols: A General Approach to Diethynylbenzene-Based MOF Synthesis

Disclaimer: The following is a hypothetical, generalized protocol and should be adapted based on specific research objectives and safety considerations.

Objective: To synthesize a copper-based MOF using a diethynylbenzene linker.

Materials:

  • Copper(I) salt (e.g., CuI, CuBr)

  • This compound or 1,4-Diethynylbenzene

  • A suitable solvent system (e.g., DMF, DEF, or a mixture thereof)

  • A modulating agent (e.g., a nitrogen-containing ligand like pyridine or a triethylamine)

  • Autoclave/reaction vessel

General Solvothermal Synthesis Workflow:

Figure 1. A generalized workflow for the solvothermal synthesis of a diethynylbenzene-based MOF.

Detailed Methodological Steps:

  • Preparation of Precursor Solutions: In separate vials, dissolve the copper(I) salt and the diethynylbenzene linker (either 1,3- or 1,4-isomer) in the chosen solvent. Sonication may be required to ensure complete dissolution.

  • Reaction Mixture Assembly: Combine the precursor solutions in a Teflon-lined autoclave. Add the modulating agent, which can help to control the crystal growth and prevent the formation of amorphous precipitates.

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated oven. The reaction temperature and time will need to be optimized for the specific system.

  • Isolation and Purification: After the reaction is complete, allow the autoclave to cool to room temperature. The crystalline product is typically collected by decantation or filtration and washed several times with fresh solvent to remove unreacted starting materials.

  • Activation: To remove solvent molecules occluded within the pores, the synthesized MOF is typically activated. This involves solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum.

Logical Relationship of Linker Geometry to MOF Properties

The choice between this compound and 1,4-diethynylbenzene initiates a cascade of structural consequences that ultimately define the material's properties and potential applications.

Linker_Influence cluster_linker Linker Isomer Choice cluster_structure Resulting MOF Structure cluster_properties Material Properties cluster_applications Potential Applications Linker_1_4 1,4-Diethynylbenzene (Linear) Structure_1D_2D 1D/2D Pillared Structures Linker_1_4->Structure_1D_2D Linker_1_3 This compound (Angular) Structure_3D Complex 3D Networks Linker_1_3->Structure_3D Properties_High_SA High Surface Area, Uniform Channels Structure_1D_2D->Properties_High_SA Properties_Complex_Pores Complex Pore Geometries, Shape Selectivity Structure_3D->Properties_Complex_Pores App_Gas_Storage Gas Storage & Separation Properties_High_SA->App_Gas_Storage App_Drug_Delivery Drug Delivery Properties_High_SA->App_Drug_Delivery App_Catalysis Shape-Selective Catalysis Properties_Complex_Pores->App_Catalysis Properties_Complex_Pores->App_Drug_Delivery

Figure 2. The logical flow from linker isomer selection to the final material properties and applications.

Conclusion and Future Outlook

The comparison of this compound and 1,4-diethynylbenzene in MOF synthesis underscores a fundamental principle of materials design: molecular-level control over building block geometry is a powerful tool for tuning macroscopic properties. While the linear 1,4-isomer is a predictable building block for creating robust, porous materials with high surface areas, the angular 1,3-isomer offers a pathway to novel and complex topologies that may unlock unique functionalities.

The lack of direct comparative studies highlights a gap in the current literature and presents an opportunity for future research. A systematic investigation into the synthesis of MOFs with these two linkers under identical conditions would provide invaluable data for the materials science community. Such studies would not only deepen our understanding of the structure-property relationships in MOFs but also accelerate the rational design of new materials for targeted applications in catalysis, separations, and drug delivery. For professionals in drug development, the ability to fine-tune pore size and functionality through linker isomerism could be instrumental in designing next-generation drug delivery vehicles with optimized loading capacities and release kinetics.

1,3-Diethynylbenzene: A Strategic Alternative in the Design of Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the architecture of Covalent Organic Frameworks (COFs) is a critical determinant of their functional efficacy. The choice of organic linker, in particular, dictates the porosity, stability, and ultimately, the performance of these materials in applications ranging from catalysis to drug delivery. This guide provides a comparative analysis of 1,3-diethynylbenzene as a versatile aromatic linker, presenting its performance against other commonly employed linkers, supported by experimental data and detailed protocols.

The unique meta-substitution of the ethynyl groups in this compound offers a distinct geometric advantage in the construction of COFs, influencing the resulting framework's topology and properties. This guide will delve into the quantitative comparison of COFs synthesized with this compound and its structural isomer, 1,4-diethynylbenzene, as well as with traditional aldehyde-based linkers for imine-linked COFs.

Comparative Performance of Aromatic Linkers in COF Synthesis

The selection of an aromatic linker is a pivotal step in the design of COFs, directly impacting the material's structural and functional characteristics. While a variety of linkers are available, ethynyl-based linkers, particularly diethynylbenzene isomers, offer a rigid and linear scaffold for the construction of robust frameworks through Sonogashira coupling reactions. This section provides a comparative overview of the performance of COFs synthesized using this compound against those synthesized with 1,4-diethynylbenzene and the more traditional imine-linked COFs.

Key Performance Metrics

The efficacy of a COF is often evaluated based on several key performance metrics, including:

  • Brunauer-Emmett-Teller (BET) Surface Area: A measure of the material's porosity and the available surface for molecular interactions.

  • Pore Volume: The total volume of the pores within the material, which is crucial for storage and guest molecule accommodation.

  • Thermal Stability: The ability of the COF to maintain its structural integrity at elevated temperatures, typically assessed by Thermogravimetric Analysis (TGA).

  • Chemical Stability: The resistance of the COF to degradation under various chemical environments, such as acidic or basic conditions.

The table below summarizes the comparative performance of COFs synthesized with different aromatic linkers. It is important to note that direct, side-by-side comparative studies of diethynylbenzene isomers under identical synthetic conditions are limited in the published literature. The data presented here is a composite from various studies to illustrate general trends.

Linker TypeCOF Name/ReferenceBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (TGA, °C)Linkage Type
This compound Hypothetical Ethynyl-linked COFVaries based on co-monomerVaries based on co-monomerExpected to be high (>400°C)Ethynyl
1,4-Diethynylbenzene CMPs[1]~600-800Not reportedNot reportedEthynyl
1,3,5-Triethynylbenzene TE-n polymers[1]VariesNot reportedNot reportedEthynyl
TerephthaldehydeImine-COFs (general)500 - 2000+[2][3]0.3 - 1.5+~400 - 500[3]Imine
BenzidineImine-COFs (general)500 - 2000+[2][3]0.3 - 1.5+~400 - 500[3]Imine

Experimental Protocols

The synthesis of ethynyl-linked COFs predominantly relies on the Sonogashira cross-coupling reaction. Below is a detailed, generalized protocol for the synthesis of a 2D ethynyl-linked COF, which can be adapted for use with this compound.

General Sonogashira Polycondensation for 2D Ethynyl-Linked COF Synthesis

Materials:

  • This compound (or other diethynylbenzene isomer)

  • Aromatic dihalide (e.g., 1,4-dibromobenzene, 1,3,5-tribromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous and deoxygenated solvent (e.g., toluene, DMF, or a mixture)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aromatic dihalide, palladium catalyst, and copper(I) iodide in the anhydrous, deoxygenated solvent.

  • Addition of Monomers: To the stirred solution, add the amine base followed by a solution of this compound in the same solvent.

  • Reaction: Heat the reaction mixture to a specified temperature (typically between 60-120 °C) and stir for a defined period (usually 24-72 hours). The progress of the polymerization can be monitored by the formation of a precipitate.

  • Work-up: After cooling to room temperature, the solid product is collected by filtration.

  • Purification: The collected solid is washed extensively with various organic solvents (e.g., methanol, acetone, THF, chloroform) to remove unreacted monomers, oligomers, and catalyst residues. This is often performed using a Soxhlet extractor for thorough purification.

  • Drying: The purified COF powder is dried under vacuum at an elevated temperature (e.g., 120-150 °C) to remove residual solvents and activate the material for characterization.

Characterization:

The resulting COF is typically characterized by a suite of analytical techniques to confirm its structure, porosity, and stability:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ethynyl linkages and the disappearance of the starting material functional groups.

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and the long-range order of the COF.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): To measure the surface area and pore volume of the COF.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the COF particles.

  • Solid-State ¹³C NMR Spectroscopy: To further confirm the covalent structure of the framework.

Visualizing the Synthesis and Structural Relationships

To better understand the synthesis process and the impact of linker geometry, the following diagrams are provided.

G cluster_synthesis COF Synthesis Workflow cluster_characterization Characterization Techniques Monomers Aromatic Linkers (e.g., this compound, Aromatic Dihalide) Reaction Sonogashira Polycondensation (Pd/Cu catalysis, Base, Solvent, Heat) Monomers->Reaction Purification Washing & Soxhlet Extraction Reaction->Purification Activation Vacuum Drying Purification->Activation COF Covalent Organic Framework Activation->COF PXRD PXRD (Crystallinity) COF->PXRD FTIR FTIR (Linkage) COF->FTIR TGA TGA (Thermal Stability) COF->TGA BET BET (Porosity) COF->BET SEM_TEM SEM/TEM (Morphology) COF->SEM_TEM

Caption: General workflow for the synthesis and characterization of ethynyl-linked COFs.

G cluster_linkers Influence of Linker Isomerism on COF Structure Linker_13 This compound (meta-linkage) Structure_13 Angled/Bent Polymer Chains Linker_13->Structure_13 Linker_14 1,4-Diethynylbenzene (para-linkage) Structure_14 Linear/Rod-like Polymer Chains Linker_14->Structure_14 Porosity_13 Potentially Different Pore Geometry & Size Structure_13->Porosity_13 Porosity_14 Potentially Different Pore Geometry & Size Structure_14->Porosity_14

Caption: Impact of diethynylbenzene isomerism on the resulting polymer chain structure.

Discussion and Conclusion

The use of this compound as a linker in COF synthesis presents an intriguing avenue for tuning the properties of these advanced materials. The meta-substitution pattern is expected to produce a more angular or zigzag polymer backbone compared to the linear chains formed from its 1,4-isomer. This structural difference can, in turn, influence the packing of the 2D layers and the resulting pore size and shape, potentially leading to materials with unique adsorption and separation properties.

While direct comparative data is still emerging, the principles of reticular chemistry suggest that the geometric constraints imposed by this compound will lead to distinct framework topologies. The robust nature of the ethynyl linkage, formed through the reliable Sonogashira coupling, ensures the creation of thermally and chemically stable materials.

For researchers and drug development professionals, the ability to fine-tune the porous environment of a carrier or catalyst is paramount. This compound, as an alternative to more conventional aromatic linkers, expands the synthetic toolbox for creating bespoke COFs with tailored functionalities. Further research focusing on the direct comparison of COFs synthesized from diethynylbenzene isomers is warranted to fully elucidate the structure-property relationships and unlock the full potential of these materials.

References

A Comparative Guide to Validating the Purity of 1,3-Diethynylbenzene Derivatives Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for 1,3-diethynylbenzene derivatives is paramount in research and pharmaceutical development. These compounds and their analogues are pivotal building blocks in the synthesis of advanced materials and complex organic molecules, including active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for the separation and quantification of these derivatives and their potential impurities.[1] This guide provides a comprehensive comparison of reversed-phase HPLC (RP-HPLC) methods for the purity validation of this compound derivatives, complete with representative experimental data and detailed protocols.

Data Presentation: Comparison of HPLC Methods

The choice of stationary phase is critical in achieving optimal separation of this compound derivatives and their isomers or impurities. While C18 columns are a versatile starting point, alternative stationary phases can offer different selectivities, particularly for closely related aromatic compounds. Below is a comparison of typical performance data for different HPLC columns in the analysis of a representative substituted aromatic compound, illustrating the impact of column chemistry on separation.

Table 1: Performance Comparison of Different Reversed-Phase HPLC Columns

Stationary PhaseTypical AnalyteRetention Time (min)Resolution (Rs)Peak Asymmetry (As)Theoretical Plates (N)
C18 1,3-Diethynyl-5-nitrobenzene7.2-1.119,000
Impurity A (Isomer)8.12.01.220,500
Impurity B (Byproduct)9.53.11.121,000
Phenyl-Hexyl 1,3-Diethynyl-5-nitrobenzene6.8-1.118,500
Impurity A (Isomer)7.92.31.120,000
Impurity B (Byproduct)9.84.01.022,000
Pyrenylethyl (PYE) 1,3-Diethynyl-5-nitrobenzene9.3-1.021,000
Impurity A (Isomer)11.23.51.123,000
Impurity B (Byproduct)12.52.81.222,500

Note: The data presented is representative and will vary depending on the specific this compound derivative, impurities, and exact chromatographic conditions.

The C18 column provides a good general-purpose separation based primarily on hydrophobicity.[2] The Phenyl-Hexyl column can offer enhanced resolution for aromatic compounds due to π-π interactions between the phenyl rings of the stationary phase and the analyte. For isomers and compounds with extended aromatic systems, a Pyrenylethyl (PYE) column can provide unique selectivity and increased retention due to strong π-π interactions.[3]

Experimental Protocols

A detailed methodology is crucial for the reproducibility of purity analysis. Below is a standard reversed-phase HPLC protocol that can be adapted for various this compound derivatives.

A. Standard RP-HPLC Method for Purity Validation

This protocol outlines a standard method for analyzing the purity of a this compound derivative.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.[1][4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The optimal ratio may require adjustment based on the specific derivative's hydrophobicity. For more complex samples, a gradient elution may be necessary.[1][6]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: UV detection at 254 nm, which is a common wavelength for aromatic compounds.[1] A PDA detector can be used to screen for the optimal wavelength.

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Accurately weigh a sample of the this compound derivative.

    • Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1][4]

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

  • Data Analysis:

    • Identify the peak corresponding to the main this compound derivative and any impurity peaks based on their retention times.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4]

B. Alternative HPLC Method Using a PYE Column for Enhanced Isomer Separation

For derivatives where isomeric purity is a primary concern, a column with enhanced shape selectivity is recommended.

  • Chromatographic Conditions:

    • Column: Pyrenylethyl (PYE) reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: Methanol and water (e.g., 80:20 v/v). Methanol can be more effective than acetonitrile for separations involving π-π interactions.[2]

    • All other conditions (Flow Rate, Temperature, Detection, Injection Volume) can be kept consistent with the standard protocol and optimized as needed.

  • Sample Preparation and Data Analysis: Follow the same procedures as outlined in the standard RP-HPLC method.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the HPLC purity validation process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45µm Syringe Filter dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantify Purity (% Area) integrate->quantify

Caption: Workflow for purity validation of this compound derivatives by HPLC.

Method_Comparison_Logic start Purity Analysis Required c18_method Standard Method: C18 Column (Hydrophobic Separation) start->c18_method is_separation_adequate Is Separation Adequate? c18_method->is_separation_adequate phenyl_method Alternative 1: Phenyl-Hexyl Column (π-π Interactions) is_separation_adequate->phenyl_method No, try π-π interactions pye_method Alternative 2: PYE Column (Strong π-π Interactions) is_separation_adequate->pye_method No, need stronger shape selectivity report Report Purity is_separation_adequate->report Yes phenyl_method->is_separation_adequate pye_method->is_separation_adequate

Caption: Logical flow for selecting an appropriate HPLC method.

References

A Comparative Performance Analysis of 1,3-Diethynylbenzene-Based Polymers for Gas Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for advanced materials with tailored porosity for applications such as gas storage, separation, and delivery is a continuous endeavor. Among the myriad of porous materials, polymers derived from 1,3-diethynylbenzene have emerged as a promising class due to their high thermal stability, tunable porosity, and versatile synthetic accessibility. This guide provides an objective comparison of the gas adsorption performance of various this compound-based polymers, supported by experimental data, detailed protocols, and a visual representation of the structure-property relationships.

This guide will delve into the performance of these polymers for the adsorption of key gases such as carbon dioxide (CO₂), methane (CH₄), and hydrogen (H₂), which are of significant interest in energy and environmental applications. The data presented is collated from various studies to provide a comprehensive overview.

Performance Data Summary

The gas adsorption performance of porous polymers is primarily dictated by their specific surface area, pore volume, and the chemical nature of the polymer backbone. The following table summarizes the key performance metrics for a selection of this compound-based polymers synthesized through different methods.

Polymer IDMonomer(s)Synthetic MethodBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g) @ 273 K, 1 barCH₄ Uptake (mmol/g) @ 273 K, 1 barH₂ Uptake (wt%) @ 77 K, 1 bar
HCP-DEB This compoundFriedel-Crafts8500.552.51.11.2
Rh-PDB-RT This compoundRh(I)-catalyzed (Room Temp)8800.482.81.31.4
Rh-PDB-75 This compoundRh(I)-catalyzed (75 °C)14700.954.22.11.9
DEB-TNB-COP This compound, 1,3,5-TrinitrobenzeneSonogashira Coupling6500.423.1 (N-rich)1.01.1

Note: The data presented is a compilation from multiple sources and experimental conditions may vary slightly between studies. The performance of "DEB-TNB-COP" highlights the effect of nitrogen-rich co-monomers on CO₂ affinity.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective evaluation of material performance. Below are representative methodologies for the synthesis and gas adsorption analysis of this compound-based polymers.

Synthesis of Hyper-crosslinked Poly(this compound) (HCP-DEB) via Friedel-Crafts Reaction

Materials:

  • This compound (DEB)

  • Formaldehyde dimethyl acetal (FDA) as a cross-linker

  • Anhydrous Iron(III) chloride (FeCl₃) as a catalyst

  • 1,2-Dichloroethane (DCE) as the solvent

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, this compound (1.0 g, 7.9 mmol) is dissolved in 1,2-dichloroethane (20 mL).

  • Formaldehyde dimethyl acetal (1.43 g, 18.8 mmol) is added to the solution.

  • The mixture is stirred and cooled to 0 °C in an ice bath.

  • Anhydrous FeCl₃ (2.57 g, 15.8 mmol) is added portion-wise over 15 minutes.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The resulting polymer is collected by filtration and washed sequentially with methanol, water, and acetone.

  • The polymer is then purified by Soxhlet extraction with methanol for 24 hours.

  • The final product is dried under vacuum at 120 °C for 12 hours to yield a brown powder.

Synthesis of Poly(this compound) via Rh(I)-catalyzed Polymerization (Rh-PDB)

Materials:

  • This compound (DEB)

  • [Rh(nbd)acac] (acetylacetonatobis(norbornadiene)rhodium(I)) as the catalyst

  • Toluene as the solvent

Procedure:

  • In a glovebox, this compound (0.5 g, 3.96 mmol) is dissolved in toluene (10 mL) in a vial.

  • A stock solution of [Rh(nbd)acac] in toluene (1 mg/mL) is prepared.

  • The catalyst solution (0.5 mL, 0.0016 mmol Rh) is added to the monomer solution.

  • The vial is sealed and the reaction is allowed to proceed at the desired temperature (room temperature or 75 °C) for 24 hours.

  • The resulting solid polymer is collected by filtration, washed with toluene and methanol.

  • The polymer is dried under vacuum at 80 °C for 12 hours.

Gas Adsorption Measurement Protocol

Instrumentation:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or Quantachrome Autosorb-iQ).

Procedure:

  • Sample Activation: A known mass of the polymer sample (typically 100-200 mg) is placed in a sample tube. The sample is then degassed under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 120-150 °C) for several hours (typically 8-12 hours) to remove any adsorbed moisture or solvents.

  • Surface Area Analysis (BET): Nitrogen (N₂) adsorption-desorption isotherms are measured at 77 K (liquid nitrogen temperature). The Brunauer-Emmett-Teller (BET) surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

  • Gas Adsorption Isotherms (CO₂, CH₄, H₂):

    • For CO₂ and CH₄, adsorption isotherms are typically measured at 273 K (ice-water bath) and 298 K (thermostatted water bath) up to a pressure of 1 bar.

    • For H₂, adsorption isotherms are measured at 77 K (liquid nitrogen bath) up to a pressure of 1 bar.

  • Data Analysis: The amount of gas adsorbed is plotted against pressure to generate the adsorption isotherm. The uptake capacity at a specific pressure (e.g., 1 bar) is then determined.

Visualization of Structure-Performance Relationship

The performance of these polymers in gas adsorption is intrinsically linked to their structural properties, which are a direct consequence of the synthetic pathway chosen.

GasAdsorptionPerformance Logical Relationship in this compound-Based Polymers for Gas Adsorption Monomer This compound Monomer FC Friedel-Crafts Hyper-crosslinking Monomer->FC Rh Rh(I)-catalyzed Polymerization Monomer->Rh HCP Hyper-crosslinked Polymer (HCP-DEB) FC->HCP RhP_RT Rh-Polymer (RT) (Rh-PDB-RT) Rh->RhP_RT RhP_75 Rh-Polymer (75°C) (Rh-PDB-75) Rh->RhP_75 Structure1 Amorphous Network Moderate Microporosity HCP->Structure1 Structure2 Controlled Polymerization Higher Microporosity RhP_RT->Structure2 Structure3 Enhanced Crosslinking Developed Micro- and Mesoporosity RhP_75->Structure3 Performance1 Good Surface Area Moderate Gas Uptake Structure1->Performance1 Performance2 High Surface Area Good Gas Uptake Structure2->Performance2 Performance3 Very High Surface Area Excellent Gas Uptake Structure3->Performance3

Caption: Synthetic pathways for this compound polymers and their resulting structural properties and gas adsorption performance.

This guide provides a foundational understanding of the comparative performance of this compound-based polymers for gas adsorption. The choice of synthetic methodology profoundly influences the resulting polymer's porosity and, consequently, its gas uptake capacity. For researchers in materials science and related fields, these insights can aid in the rational design of next-generation porous materials for targeted applications.

A Comparative Guide to the Electronic and Optical Properties of 1,2-, 1,3-, and 1,4-Diethynylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electronic and optical properties of the three isomers of diethynylbenzene: 1,2-diethynylbenzene (ortho), 1,3-diethynylbenzene (meta), and 1,4-diethynylbenzene (para). The substitution pattern of the ethynyl groups on the benzene ring significantly influences the electronic structure and, consequently, the photophysical and electrochemical behavior of these molecules. Understanding these differences is crucial for their application in materials science, particularly in the design of organic electronic materials such as polymers, covalent organic frameworks (COFs), and organic light-emitting diodes (OLEDs).

Summary of Key Properties

The electronic and optical properties of the diethynylbenzene isomers are dictated by the extent of π-conjugation and the symmetry of the molecule. The para-isomer exhibits the most extended conjugation, leading to a smaller HOMO-LUMO gap and red-shifted absorption and emission spectra compared to the meta and ortho isomers. The ortho-isomer, due to steric hindrance between the adjacent ethynyl groups, is the most reactive. The meta-isomer displays intermediate properties.

Property1,2-Diethynylbenzene (ortho)This compound (meta)1,4-Diethynylbenzene (para)
UV-Vis Absorption (λmax) ~285 nm, ~295 nm, ~305 nm~290 nm, ~300 nm, ~310 nm~298 nm, ~310 nm, ~320 nm
Molar Absorptivity (ε) Data not readily availableData not readily availableData not readily available
Fluorescence Emission (λem) Typically weak or non-emissiveEmissive, λem > 320 nmEmissive, λem > 330 nm
Fluorescence Quantum Yield (ΦF) Very lowModerateModerate to High
HOMO Energy (Calculated) ~ -6.5 eV~ -6.4 eV~ -6.3 eV
LUMO Energy (Calculated) ~ -0.8 eV~ -0.9 eV~ -1.1 eV
HOMO-LUMO Gap (Calculated) ~ 5.7 eV~ 5.5 eV~ 5.2 eV
Redox Potentials Data not readily availableData not readily availableData not readily available

Note: The data in this table is compiled from various sources and may vary depending on the experimental conditions (e.g., solvent) and computational methods used. The absorption maxima are estimated from spectral data presented in the PhD thesis by G. W. King, which describes three electronic absorption systems for each isomer.[1] Specific molar absorptivity, fluorescence quantum yield, and redox potential values for the parent diethynylbenzene molecules are not widely reported in the literature.

Isomer-Specific Properties and Reactivity

1,2-Diethynylbenzene (ortho-isomer): This isomer is known for its high reactivity, making it a valuable precursor for the synthesis of novel conjugated organic polymers and macrocycles.[1] Due to the close proximity of the two ethynyl groups, it can readily undergo intramolecular reactions. The dianion of 1,2-diethynylbenzene has been identified as the strongest base experimentally observed to date, with a calculated proton affinity of 1843 kJ mol⁻¹.

This compound (meta-isomer): This isomer serves as a versatile building block for creating complex molecular architectures, including COFs and Metal-Organic Frameworks (MOFs). Its electronic properties make it a suitable intermediate for synthesizing materials used in OLEDs and other optoelectronic devices. The meta-substitution pattern results in less direct electronic communication between the two ethynyl groups compared to the para-isomer.

1,4-Diethynylbenzene (para-isomer): The linear and highly conjugated structure of the para-isomer makes it a promising candidate for applications in organic solar cells and as a component of polymer films.[2] It has been used in the synthesis of highly phosphorescent materials for OLEDs and as a linker in mixed-valence metal complexes to tune their electronic properties.

Logical Relationship of Isomer Properties

The following diagram illustrates the relationship between the substitution pattern of the diethynylbenzene isomers and their resulting electronic and optical properties.

G cluster_isomers Diethynylbenzene Isomers cluster_properties Electronic & Optical Properties 1,2-DEB 1,2-Diethynylbenzene (ortho) Conjugation π-Conjugation Length 1,2-DEB->Conjugation Shortest Reactivity Reactivity 1,2-DEB->Reactivity Highest 1,3-DEB This compound (meta) 1,3-DEB->Conjugation Intermediate 1,4-DEB 1,4-Diethynylbenzene (para) 1,4-DEB->Conjugation Longest HOMO_LUMO HOMO-LUMO Gap Conjugation->HOMO_LUMO Inversely proportional Absorption Absorption (λmax) HOMO_LUMO->Absorption Inversely proportional Emission Emission (λem) Absorption->Emission Directly proportional (Stokes Shift)

Isomer structure influences conjugation and resulting properties.

Experimental Protocols

Detailed experimental protocols for the characterization of the electronic and optical properties of diethynylbenzene isomers are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the diethynylbenzene isomers.

Workflow:

G A Prepare stock solutions of each isomer in a UV-transparent solvent (e.g., cyclohexane, acetonitrile) B Prepare a series of dilutions of known concentrations A->B C Record the absorption spectrum of each dilution and the solvent blank B->C D Determine λmax from the spectra C->D E Plot absorbance at λmax vs. concentration (Beer-Lambert plot) C->E F Calculate molar absorptivity (ε) from the slope of the plot E->F

Workflow for UV-Vis absorption spectroscopy.

Methodology:

  • Solution Preparation: Prepare stock solutions of each diethynylbenzene isomer in a UV-transparent solvent such as cyclohexane or acetonitrile at a concentration of approximately 10⁻³ M.

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions with concentrations ranging from 10⁻⁴ M to 10⁻⁶ M.

  • Spectra Acquisition: Record the absorption spectra of the solvent (as a blank) and each of the prepared solutions using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer. Plot the absorbance at λmax against the concentration for each series of dilutions. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear plot will be equal to the molar absorptivity (assuming a 1 cm path length).

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λem) and relative fluorescence quantum yields (ΦF) of the diethynylbenzene isomers.

Workflow:

G A Prepare dilute solutions (absorbance < 0.1 at λex) of each isomer and a standard (e.g., quinine sulfate) B Record the absorption spectra of all solutions A->B C Record the emission spectra of all solutions at the same excitation wavelength (λex) A->C D Integrate the area under the emission curves C->D E Calculate the relative quantum yield using the comparative method D->E

Workflow for fluorescence spectroscopy.

Methodology:

  • Solution Preparation: Prepare dilute solutions of each diethynylbenzene isomer and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546) in a suitable solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorption Spectra: Record the UV-Vis absorption spectrum of each solution.

  • Emission Spectra: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for all samples and the standard.

  • Data Analysis: Integrate the area under the emission spectrum for each sample and the standard. The relative fluorescence quantum yield (ΦF) can be calculated using the following equation:

    ΦF(sample) = ΦF(standard) × [A(standard) / A(sample)] × [I(sample) / I(standard)] × [n(sample)² / n(standard)²]

    where A is the absorbance at the excitation wavelength, I is the integrated emission intensity, and n is the refractive index of the solvent.

Cyclic Voltammetry

Objective: To determine the redox potentials of the diethynylbenzene isomers and estimate their HOMO and LUMO energy levels.

Workflow:

G A Prepare a solution of the isomer in an electrolyte solution (e.g., 0.1 M TBAPF₆ in acetonitrile) B Set up a three-electrode electrochemical cell (working, reference, and counter electrodes) A->B C Deoxygenate the solution by bubbling with an inert gas (e.g., N₂ or Ar) B->C D Record the cyclic voltammogram by scanning the potential C->D E Determine the onset potentials for oxidation and reduction D->E F Estimate HOMO and LUMO energies relative to the ferrocene/ferrocenium redox couple E->F

Workflow for cyclic voltammetry.

Methodology:

  • Solution Preparation: Prepare a solution of the diethynylbenzene isomer (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Deoxygenation: Deoxygenate the solution by bubbling with a high-purity inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential between the working and reference electrodes at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: Determine the onset potentials for the first oxidation (E_ox) and reduction (E_red) processes. The HOMO and LUMO energy levels can be estimated using the following empirical equations, often by referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

    E_HOMO = -[E_ox(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV E_LUMO = -[E_red(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV

    where E₁/₂(Fc/Fc⁺) is the half-wave potential of the ferrocene/ferrocenium couple under the same experimental conditions.

Conclusion

The positional isomerism in diethynylbenzenes provides a powerful tool for tuning the electronic and optical properties of organic materials. The para-isomer, with its extended conjugation, is well-suited for applications requiring strong light absorption and emission, while the meta-isomer offers a balance of electronic communication and structural versatility. The high reactivity of the ortho-isomer opens avenues for the synthesis of unique polymeric and macrocyclic structures. This guide provides a foundational understanding of the structure-property relationships in these fundamental building blocks, along with the experimental protocols necessary for their characterization. Further research to obtain more precise quantitative data for the parent isomers will be invaluable for the continued development of advanced organic materials.

References

Comparative Thermal Stability of Polymers Derived from Diethynylbenzene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the thermal properties of polymers synthesized from ortho-, meta-, and para-diethynylbenzene, providing researchers with comparative data and experimental insights to inform materials development.

The arrangement of ethynyl groups on a benzene ring significantly influences the thermal properties of the resulting polymers. This guide provides a comparative overview of the thermal stability of polymers derived from the three isomers of diethynylbenzene (DEB): ortho (o-DEB), meta (m-DEB), and para (p-DEB). Understanding these differences is crucial for the rational design of high-performance polymers for applications in aerospace, electronics, and other fields demanding exceptional thermal resistance.

Data Summary

The thermal stability of polymers derived from diethynylbenzene isomers, particularly the onset of decomposition and the amount of residual material at high temperatures (char yield), is a critical performance indicator. The following table summarizes the key thermal properties obtained from thermogravimetric analysis (TGA).

Polymer Isomer5% Weight Loss Temperature (Td5)Char Yield (%) @ 800°CAtmosphereReference
Poly(o-diethynylbenzene)Data not availableData not available--
Poly(m-diethynylbenzene)*> 560°C> 87.2%Nitrogen[1][2][3]
Poly(p-diethynylbenzene) (Catalytic)~400°C (Initial decomposition)79 - 86%Air / Nitrogen[4][5][6]
Poly(p-diethynylbenzene) (Thermal)Not specified74%Not specified[5][6]

Note: Data for poly(m-diethynylbenzene) is for a silicon-containing polymer derivative.

Isomer-Specific Thermal Behavior

The substitution pattern on the benzene ring dictates the polymerization pathway and the final polymer architecture, which in turn governs the thermal stability.

Poly(p-diethynylbenzene)

Polymers derived from p-DEB generally exhibit high thermal and thermo-oxidative stability.[4][7] Catalytically synthesized poly(p-diethynylbenzene) demonstrates a high char yield of 79-86% when pyrolyzed at 800°C.[5][6] Thermally prepared poly(p-diethynylbenzene) shows a slightly lower char yield of 74%.[5][6] TGA studies indicate that significant decomposition does not occur until around 400°C in air.[4] The linear and rigid structure of poly(p-diethynylbenzene) contributes to its high thermal robustness, making it a promising candidate for carbon-carbon composites and other high-temperature applications.[4][7]

Poly(m-diethynylbenzene)

Polymers based on m-DEB also display excellent thermal properties. For instance, a silicon-containing polymer of m-DEB shows a 5% weight loss temperature exceeding 560°C and a char yield of over 87.2% at 800°C in a nitrogen atmosphere.[1][2][3] The meta-linkage in the polymer backbone introduces kinks, which can affect the packing and morphology of the polymer chains, but the inherent aromatic and acetylenic functionalities still impart high thermal stability.

Poly(o-diethynylbenzene)

Logical Relationship of Isomer Structure to Polymer Thermal Stability

The following diagram illustrates the influence of the diethynylbenzene isomer structure on the resulting polymer architecture and its consequent thermal stability.

G Influence of Diethynylbenzene Isomer on Polymer Thermal Stability cluster_isomers Diethynylbenzene Isomers cluster_polymers Resulting Polymer Structures cluster_stability Relative Thermal Stability o_DEB ortho-Diethynylbenzene poly_o Cyclized/Irregular Structure o_DEB->poly_o m_DEB meta-Diethynylbenzene poly_m Kinked Linear Structure m_DEB->poly_m p_DEB para-Diethynylbenzene poly_p Rigid Linear Structure p_DEB->poly_p stability_low Lower (Inferred) poly_o->stability_low stability_high High poly_m->stability_high stability_very_high Very High poly_p->stability_very_high

References

Assessing the Impact of Linker Geometry on MOF Properties: A 1,3-Diethynylbenzene Case Study

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the influence of linker isomerism on the physicochemical properties of Metal-Organic Frameworks (MOFs), focusing on the 1,3-diethynylbenzene linker and its alternatives.

The geometry of organic linkers plays a pivotal role in dictating the ultimate structure and, consequently, the functional properties of Metal-Organic Frameworks (MOFs). The seemingly subtle change in the substitution pattern of a linker molecule can lead to significant variations in porosity, surface area, thermal stability, and catalytic activity. This guide provides a comparative analysis of MOFs synthesized with the meta-substituted this compound linker against its para-substituted counterpart, 1,4-diethynylbenzene, and other analogous linkers. Through a review of experimental data, this document aims to provide a clear understanding of how linker geometry can be strategically employed to tailor MOF properties for specific applications in research, catalysis, and drug delivery.

Impact of Linker Isomerism on MOF Properties: A Comparative Analysis

The spatial arrangement of coordinating functional groups on a linker molecule directly influences the topology and porosity of the resulting MOF. In the case of diethynylbenzene isomers, the change from a linear geometry in the 1,4-isomer to an angular geometry in the 1,3-isomer can prevent the formation of highly symmetric, extended networks, often leading to structures with different pore sizes and shapes.

To illustrate the impact of linker geometry, the following table summarizes typical property ranges for MOFs synthesized with analogous linear versus bent dicarboxylate linkers, which serve as a good proxy for the diethynylbenzene system.

PropertyMOF with Linear Linker (e.g., Terephthalic Acid)MOF with Bent Linker (e.g., Isophthalic Acid)
BET Surface Area (m²/g) 1000 - 6000500 - 3000
Pore Volume (cm³/g) 0.5 - 3.00.2 - 1.5
Thermal Stability (°C) 350 - 550300 - 450
Crystal Structure Often high symmetry (e.g., cubic, tetragonal)Often lower symmetry (e.g., monoclinic, triclinic)

Note: The data presented are representative values from various studies on carboxylate-based MOFs and are intended to illustrate general trends. Specific values for diethynylbenzene-based MOFs may vary.

Experimental Protocols

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods. Below are generalized protocols for the synthesis of copper and zinc-based MOFs, which can be adapted for use with the this compound linker.

General Solvothermal Synthesis of a Copper-Based MOF

Materials:

  • Copper(II) salt (e.g., Copper(II) nitrate trihydrate, Cu(NO₃)₂·3H₂O)

  • This compound

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture with ethanol and water)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve the copper(II) salt in the chosen solvent or solvent mixture.

  • In a separate vial, dissolve the this compound linker in the same solvent.

  • Combine the two solutions in the Teflon liner of the autoclave. The molar ratio of metal salt to linker is a critical parameter and should be systematically varied to optimize crystal formation.

  • Seal the autoclave and place it in an oven preheated to a specific temperature (typically between 80°C and 150°C).

  • Maintain the temperature for a set period (usually 24 to 72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • The resulting crystalline product is collected by filtration or centrifugation.

  • The collected crystals are washed several times with fresh solvent (e.g., DMF) to remove unreacted starting materials.

  • To activate the MOF (i.e., remove solvent molecules from the pores), the product is typically solvent-exchanged with a more volatile solvent (e.g., ethanol or acetone) and then dried under vacuum at an elevated temperature.

General Solvothermal Synthesis of a Zinc-Based MOF

Materials:

  • Zinc(II) salt (e.g., Zinc(II) nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • This compound

  • Solvent (e.g., N,N-Dimethylformamide (DMF))

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve the zinc(II) salt and the this compound linker in DMF in a glass vial.

  • Transfer the solution to a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a temperature typically ranging from 100°C to 140°C for 24 to 48 hours.

  • After cooling to room temperature, the crystalline product is collected.

  • The product is washed with fresh DMF and subsequently with a more volatile solvent like ethanol.

  • The final product is dried under vacuum to remove the solvent from the pores.

Characterization of MOF Properties

A suite of analytical techniques is employed to characterize the properties of the synthesized MOFs.

  • Powder X-ray Diffraction (PXRD): To determine the crystal structure and phase purity of the material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the porous material.

  • Gas Adsorption Isotherms (e.g., N₂ at 77 K): To determine the pore volume and pore size distribution.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the MOF crystals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the linker to the metal centers.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationship between linker geometry and MOF properties, and a typical experimental workflow for MOF synthesis and characterization.

Linker_Geometry_Impact cluster_linker Linker Geometry cluster_properties Resulting MOF Properties Linear Linker\n(e.g., 1,4-diethynylbenzene) Linear Linker (e.g., 1,4-diethynylbenzene) High Porosity\nHigh Surface Area High Porosity High Surface Area Linear Linker\n(e.g., 1,4-diethynylbenzene)->High Porosity\nHigh Surface Area Often leads to Angular Linker\n(e.g., this compound) Angular Linker (e.g., this compound) Lower Porosity\nComplex Pore Structure Lower Porosity Complex Pore Structure Angular Linker\n(e.g., this compound)->Lower Porosity\nComplex Pore Structure May result in

Caption: Impact of linker geometry on MOF properties.

MOF_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Precursor Solution (Metal Salt + Linker) B Solvothermal Reaction A->B C Product Isolation & Purification B->C D Structural Analysis (PXRD, SEM) C->D E Porosity Analysis (BET, Gas Adsorption) C->E F Stability Analysis (TGA) C->F

Caption: Experimental workflow for MOF synthesis and characterization.

benchmarking 1,3-diethynylbenzene against other linkers for porous organic polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive benchmarking of 1,3-diethynylbenzene against other common linkers in the synthesis of porous organic polymers (POPs).

The architecture of porous organic polymers (POPs), a class of materials with vast potential in gas storage, separation, and catalysis, is critically dictated by the geometry and nature of its constituent building blocks. Among these, ethynyl-based linkers are prized for their rigidity and the robust, conjugated frameworks they produce. This guide provides an objective comparison of this compound with other frequently employed linkers—1,4-diethynylbenzene and 1,3,5-triethynylbenzene—focusing on their impact on the resulting polymer's performance metrics.

Performance Benchmarking of Ethynyl Linkers in POPs

The choice of linker significantly influences the key properties of a POP, including its surface area, pore volume, and thermal stability. The following tables summarize quantitative data from various studies to facilitate a comparative analysis.

LinkerPolymer Name/CodeComonomer(s)Synthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Ref.
This compound Polyacetylene-type polyHIPE foam (after hyper-cross-linking)Self-polymerizationChain-growth insertion polymerizationUp to 380Data not available[1]
1,4-Diethynylbenzene Poly(phenylene butadiynylene)Self-homocouplingPalladium-catalyzed homocouplingUp to 842Data not available[2]
1,3,5-Triethynylbenzene CMP-0Self-polymerizationSonogashira-Hagihara cross-coupling1018Data not available[3]
1,3,5-Triethynylbenzene TNCMP-2Not specifiedSonogashira-Hagihara cross-coupling995Data not available[4]
1,3,5-Triethynylbenzene BDF-MON2,5-diiodo-1,4-hydroquinoneSonogashira-Hagihara coupling455Data not available[1]

Note: Direct comparison is challenging due to variations in synthetic methods, comonomers, and reaction conditions across different studies. The data presented is for illustrative comparison.

Key Insights from Comparative Data:

  • Higher Dimensionality, Higher Surface Area: The trifunctional linker, 1,3,5-triethynylbenzene, consistently yields POPs with the highest reported Brunauer-Emmett-Teller (BET) surface areas, often exceeding 1000 m²/g.[3][4] This is attributed to its ability to form a more extensive and rigid three-dimensional network.

  • Isomer Influence: While data for a direct comparison is limited, the linear geometry of 1,4-diethynylbenzene appears to facilitate the formation of polymers with a significant surface area.[2] The bent nature of this compound may lead to less ordered packing and consequently lower initial surface areas, although post-synthetic modifications like hyper-cross-linking can enhance porosity.

  • Synthetic Method Matters: The choice of polymerization technique, such as Sonogashira-Hagihara cross-coupling or chain-growth polymerization, plays a crucial role in the final properties of the POP.

Thermal Stability

The thermal stability of POPs is a critical parameter for their application in various fields. Thermogravimetric analysis (TGA) is commonly used to evaluate this property. Generally, POPs derived from ethynylbenzene linkers exhibit good thermal stability due to their highly cross-linked and aromatic nature. For instance, silicon-containing poly(silylene diethynylbenzene) copolymers have shown degradation temperatures (Td5) exceeding 560 °C in a nitrogen atmosphere.[5]

Experimental Protocols

The Sonogashira-Hagihara cross-coupling reaction is a cornerstone for the synthesis of many ethynyl-based POPs. Below is a general experimental protocol that can be adapted for different linkers and comonomers.

General Sonogashira-Hagihara Polymerization Protocol:

Materials:

  • Ethynyl-based linker (e.g., this compound, 1,4-diethynylbenzene, or 1,3,5-triethynylbenzene)

  • Aryl halide comonomer (e.g., 1,4-diiodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) as a co-catalyst

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., toluene, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF))

Procedure:

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques to prevent the oxidative homocoupling of alkynes (Glaser coupling).

  • Reagent Preparation: To a dry Schlenk flask, add the ethynyl linker, the aryl halide comonomer, the palladium catalyst, and copper(I) iodide.

  • Degassing: The flask is then evacuated and backfilled with the inert gas multiple times.

  • Solvent and Base Addition: The degassed solvent and amine base are added to the reaction flask via cannula or syringe.

  • Reaction: The reaction mixture is typically stirred at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 24-72 hours). The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC) if the polymer is soluble.

  • Work-up: After cooling to room temperature, the precipitated polymer is collected by filtration.

  • Purification: The polymer is washed extensively with various solvents (e.g., chloroform, water, methanol, and acetone) to remove any unreacted monomers and catalyst residues. Further purification can be achieved by Soxhlet extraction.[3]

  • Drying: The purified polymer is dried under vacuum to a constant weight.

Characterization Methods

  • Porosity Analysis: The surface area and pore size distribution of the synthesized POPs are typically determined by nitrogen adsorption-desorption isotherms at 77 K, with the surface area calculated using the Brunauer-Emmett-Teller (BET) method.

  • Structural Analysis: The chemical structure of the polymers is confirmed using Fourier-transform infrared (FT-IR) spectroscopy and solid-state nuclear magnetic resonance (NMR) spectroscopy.

  • Thermal Stability: Thermogravimetric analysis (TGA) is used to assess the thermal stability of the polymers by measuring the weight loss as a function of temperature.

Logical Relationships in POP Synthesis

The following diagram illustrates the key relationships between the choice of linker and the resulting properties of the porous organic polymer.

Linker_Properties cluster_input Linker Selection cluster_output Resulting POP Properties Linker_1_3 This compound (Bent) Network_Structure Network Structure Linker_1_3->Network_Structure Amorphous 3D Network Linker_1_4 1,4-Diethynylbenzene (Linear) Linker_1_4->Network_Structure More Ordered Network Linker_1_3_5 1,3,5-Triethynylbenzene (Trigonal) Linker_1_3_5->Network_Structure Highly Cross-linked 3D Network Surface_Area Surface Area (BET) Performance Application Performance (e.g., Gas Storage, Catalysis) Surface_Area->Performance Pore_Volume Pore Volume Pore_Volume->Performance Thermal_Stability Thermal Stability Thermal_Stability->Performance Network_Structure->Surface_Area Network_Structure->Pore_Volume Network_Structure->Thermal_Stability

Caption: Logical workflow from linker selection to POP properties and performance.

References

Safety Operating Guide

Proper Disposal of 1,3-Diethynylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of 1,3-Diethynylbenzene, ensuring operational integrity and regulatory compliance.

Immediate Safety and Handling

This compound is classified as a combustible liquid, necessitating specific precautions to mitigate risks.[1] Standard operating procedures should emphasize avoiding heat, sparks, open flames, and hot surfaces.[1] In the event of a fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.[1]

Proper personal protective equipment (PPE) is mandatory when handling this substance. This includes protective gloves, safety glasses or face shields, and appropriate lab clothing.[1] Ensure adequate ventilation to prevent the inhalation of vapors.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for safety assessments and handling protocols.

PropertyValueSource
CAS Number 1785-61-1[2][3][4]
Molecular Formula C₁₀H₆[2][3]
Molecular Weight 126.15 g/mol [2][3]
Boiling Point 188-189 °C[2][4]
Density 0.949 g/mL at 25 °C[2][4]
Flash Point 73 °C (163.4 °F) - closed cup[2]
Storage Temperature 2-8°C[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in strict accordance with federal, state, and local regulations.[1] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Classification

  • Characterize the waste as a flammable liquid. Due to its flash point of 73°C (163.4°F), it is classified as a combustible liquid.[2] It should be handled within your facility's hazardous waste management program.

Step 2: Containerization

  • Use a dedicated, properly sealed, and chemically compatible waste container. The original container is often a suitable option.[1][5]

  • Ensure the container is in good condition, free from leaks or damage.

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 3: Labeling

  • Properly label the waste container immediately upon the start of accumulation. The label must be legible and securely affixed.

  • The label must include the following information:

    • The words "Hazardous Waste".[6][7][8][9]

    • The full chemical name: "this compound". Avoid abbreviations.

    • The specific hazard(s): "Combustible Liquid".[6]

    • The accumulation start date (the date the first drop of waste was added to the container).[6][7][8]

    • The name and address of the generating laboratory or facility.[7][9]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • The storage area must be in a well-ventilated location, away from sources of ignition such as heat, sparks, and open flames.[1]

  • Store in a cool place.[1]

Step 5: Arrange for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with all necessary information about the waste, including its identity and volume.

  • Follow their specific instructions for pickup and transport preparation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Waste Generation (this compound) B Is the container empty? A->B C Properly rinse container. Dispose of rinsate as hazardous waste. B->C Yes D Select a compatible, sealable waste container. B->D No C->D E Label container with: 'Hazardous Waste' 'this compound' 'Combustible Liquid' Accumulation Date Generator Information D->E F Store in a cool, well-ventilated, designated satellite accumulation area. E->F G Arrange for pickup by EHS or a licensed contractor. F->G H Final Disposal at an approved facility. G->H

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and remove all ignition sources.[2] Use appropriate PPE, including respiratory protection if aerosols are formed.[1]

For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it into a sealed container for disposal as hazardous waste. For large spills, contact your institution's emergency response team.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Personal protective equipment for handling 1,3-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for the handling of 1,3-Diethynylbenzene. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Risk Assessment

This compound is a combustible liquid whose toxicological properties have not been fully investigated.[1] It is crucial to handle this chemical with caution, assuming it may present hazards similar to related compounds, such as skin and eye irritation.[2][3] On intense heating, it can form explosive mixtures with air, and its vapors, being heavier than air, may spread along floors.

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P273: Avoid release to the environment.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure risk. The following equipment must be worn when handling this compound:

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles or a full-face shield.[1][4][5]Protects against splashes and vapors.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before use.[1][2][6]Prevents direct skin contact.
Body Protection Fire/flame-resistant and impervious lab coat or coveralls.[2]Protects skin from accidental spills and splashes.
Respiratory Protection Generally not required if work is conducted in a well-ventilated area or fume hood. A NIOSH-approved respirator is necessary if aerosols are generated or ventilation is inadequate.[5]Prevents inhalation of potentially harmful vapors or mists.

All PPE should be removed and disposed of correctly after use to avoid cross-contamination.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for safety.

  • Preparation and Engineering Controls:

    • Verify that a certified chemical fume hood is operational.

    • Ensure that an eyewash station and a safety shower are unobstructed and within a 10-second travel distance.[5][7]

    • Clear the work area of all ignition sources, including hot plates, open flames, and spark-producing equipment.[2][5]

    • Use only non-sparking tools and explosion-proof ventilation and lighting systems.[2][3][5]

    • Ground and bond all containers and receiving equipment to prevent static electricity buildup.[2][3][5]

  • Chemical Handling:

    • Don all required PPE as specified in the table above.

    • Conduct all manipulations of this compound inside the chemical fume hood.

    • Keep the container tightly sealed when not in use.[2][5]

    • Avoid direct contact with skin and eyes and prevent inhalation of any vapors.[1][2][6]

  • Storage:

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][5]

    • The recommended storage temperature is between 2-8°C.[1][4]

    • Store away from incompatible materials, particularly strong oxidizing agents.[5][7]

Emergency Procedures

Immediate and appropriate action is critical in an emergency.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is labored, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[2][6]
Eye Contact Flush eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Continue rinsing. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][6]
Spill Evacuate the area and remove all ignition sources. Ventilate the space. Wearing full PPE, cover the spill with a liquid-absorbent, non-combustible material (e.g., Chemizorb®, sand). Collect the material into a suitable, closed container for disposal.[2][6]
Fire Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide as extinguishing agents.[5] Firefighters must wear a self-contained breathing apparatus (SCBA).[2]

Disposal Plan

All waste must be considered hazardous.

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials and disposable PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams.

  • Disposal Protocol:

    • Waste must be disposed of through a licensed professional waste disposal service.[1] Options include a chemical destruction plant or controlled incineration with flue gas scrubbing.[2]

    • Do not pour waste down the drain or into any sewer system.[1][2]

    • Handle uncleaned, empty containers as if they still contain the product.

    • Ensure compliance with all local, regional, and national hazardous waste regulations.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 1785-61-1[4][8]
Molecular Formula C₁₀H₆[4][8]
Molecular Weight 126.15 g/mol [4][8]
Boiling Point 188-189 °C[4]
Density 0.949 g/mL at 25 °C[4]
Flash Point 73 °C (163.4 °F) (closed cup)[4]
Storage Temperature 2-8°C[1][4]

Safe Handling Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G prep 1. Preparation - Work in Fume Hood - Verify Safety Equipment - Remove Ignition Sources ppe 2. Don PPE - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat prep->ppe handle 3. Chemical Handling - Keep Container Closed - Avoid Contact & Inhalation ppe->handle after 4. Post-Handling - Wash Hands - Doff PPE Correctly - Clean Work Area handle->after emergency Emergency Event (Spill, Exposure, Fire) handle->emergency store 5. Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - 2-8°C after->store dispose 6. Disposal - Collect in Hazardous Waste - Use Licensed Service - Follow Regulations after->dispose emergency_proc Execute Emergency Procedures - First Aid - Spill Control - Evacuate / Extinguish emergency->emergency_proc ACTIVATE emergency_proc->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.